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Foundational

Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate molecular weight and structure

An In-Depth Technical Guide to Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate for Researchers and Drug Development Professionals Introduction Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate is a comple...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate for Researchers and Drug Development Professionals

Introduction

Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate is a complex organic molecule featuring a central isoxazole ring linked to both a phenyl group and a substituted benzenesulfonate group. Its significance in the scientific community, particularly within the pharmaceutical industry, stems from its identification as a process-related impurity in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its molecular characteristics, synthesis, and analytical validation, offering critical insights for researchers in organic synthesis and professionals in drug development and quality control.

Molecular Structure and Physicochemical Properties

The structural foundation of this compound is a trisubstituted isoxazole ring. The arrangement of the phenyl, methyl, and substituted benzene groups around this core dictates its chemical reactivity and physical properties.

Molecular Structure

The molecule consists of a central 5-membered isoxazole ring. A methyl group is attached at the 5-position and a phenyl group at the 3-position. The 4-position of the isoxazole ring is substituted with a phenyl group, which in turn is sulfonated at its para-position with an ethyl sulfonate ester.

Caption: 2D structure of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C18H17NO4S[1][2]
Molecular Weight 343.40 g/mol [1][2]
CAS Number 1884279-18-8[1][2]
Canonical SMILES CCOS(=O)(=O)c1ccc(cc1)c2c(C)onc2c3ccccc3[1]
InChI Key InChI=1S/C18H17NO4S/c1-3-22-24(20,21)16-11-9-14(10-12-16)17-13(2)23-19-18(17)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3[1]

Synthesis and Mechanistic Insights

The synthesis of ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate is not commonly detailed as a primary target but can be understood as a derivative of the synthesis of related APIs like valdecoxib. The process logically involves two key transformations: the formation of the core sulfonic acid and its subsequent esterification.

Part 1: Synthesis of 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic Acid

The foundational precursor is 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid.[3][4][5] A common industrial method for its preparation is the direct sulfonation of 3-phenyl-4-(phenyl)-5-methylisoxazole.

  • Experimental Protocol: Sulfonation

    • Reaction Setup: In a glass-lined reactor suitable for strong acids, charge 3-phenyl-4-(phenyl)-5-methylisoxazole.

    • Sulfonating Agent: Slowly add oleum (10-40% SO3 in H2SO4) to the reactor while maintaining a low temperature (5-15°C) to control the exothermic reaction.[6] The sulfuric acid acts as both a solvent and a reagent.

    • Reaction Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

    • Work-up and Isolation: The reaction mixture is carefully quenched by diluting it with water, causing the sulfonic acid product to precipitate.[6] The solid is then isolated by filtration and washed to remove excess acid.

  • Causality and Expertise: The choice of oleum as the sulfonating agent is critical for achieving efficient sulfonation of the deactivated phenyl ring. Temperature control is paramount to prevent side reactions and degradation of the isoxazole core. The precipitation upon dilution is a standard and effective method for isolating water-insoluble sulfonic acids.

Part 2: Esterification to Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate

The isolated sulfonic acid is then esterified to yield the final ethyl ester.

  • Experimental Protocol: Esterification

    • Reaction Setup: The dried 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid is suspended in an excess of ethanol, which serves as both the solvent and the reactant.

    • Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to protonate the sulfonic acid and facilitate nucleophilic attack by ethanol.

    • Reaction Conditions: The mixture is heated to reflux to drive the equilibrium towards the ester product. Water, a byproduct of the reaction, can be removed using a Dean-Stark apparatus to improve the yield.

    • Work-up and Purification: After the reaction is complete (monitored by TLC or HPLC), the mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a mild base (e.g., sodium bicarbonate solution) to remove any unreacted acid catalyst. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.

Analytical Characterization and Validation

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed. As this compound is often treated as a reference standard for impurities, rigorous characterization is essential.

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons from the two phenyl rings, a singlet for the isoxazole methyl group, and a characteristic quartet and triplet for the ethyl group of the sulfonate ester.
¹³C NMR Resonances corresponding to the aromatic carbons, the isoxazole ring carbons, the methyl carbon, and the two carbons of the ethyl group.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺ at m/z 344.0951).
HPLC A single major peak under various gradient conditions, used to determine purity and as a reference for quantifying the impurity in API batches.

Relevance in Drug Development

The primary importance of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate lies in its status as a potential process impurity in the manufacturing of certain pharmaceuticals. It has been identified as an impurity related to Parecoxib (and its active metabolite, valdecoxib) and Palbociclib.[1][7]

  • Valdecoxib/Parecoxib Context: Valdecoxib is 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide.[8] The synthesis of valdecoxib proceeds through the same sulfonic acid intermediate.[6] If ethanol is present as a solvent or impurity during the final stages of synthesis or work-up of the sulfonic acid intermediate, the formation of the ethyl sulfonate ester is a plausible side reaction.

  • Regulatory Imperative: Regulatory agencies like the FDA and EMA require stringent control over impurities in drug substances. The presence of unknown or unqualified impurities can pose a safety risk. Therefore, compounds like Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate must be synthesized, isolated, and characterized to serve as certified reference standards. These standards are crucial for validating analytical methods used to monitor and control impurities in the final API, ensuring the safety and efficacy of the drug product.

Conclusion

Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate, while not a therapeutic agent itself, holds significant importance in the field of pharmaceutical sciences. Its well-defined molecular weight and structure are foundational to its role as a critical reference standard for impurity profiling in drug manufacturing. A thorough understanding of its synthesis, characterization, and potential for formation is essential for drug development professionals committed to ensuring the quality and safety of pharmaceutical products.

References

  • NextSDS. (n.d.). ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate. Retrieved from [Link]

  • Arctom Scientific. (n.d.). CAS NO. 1884279-18-8 | Ethyl4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 4-(5-METHYL-3-PHENYL-4-ISOXAZOLYL)BENZENESULFONIC ACID. Retrieved from [Link]

  • Angene Chemical. (n.d.). Benzenesulfonic acid, 4-(5-methyl-3-phenyl-4-isoxazolyl)-. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonic acid, ((ethyl(4-((4-(phenylazo)phenyl)azo)phenyl)amino)methyl)-, sodium salt. Retrieved from [Link]

  • Patel, R. N., et al. (2011). Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(5-substituted-4,5- dihydroisoxazol-3-yl)phenoxy)phenyl)benzenesulfonamide and th. Der Pharma Chemica, 3(6), 334-340.
  • PubChem. (n.d.). 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005085218A1 - A novel process for preparing valdecoxib.
  • BuyChemJapan. (n.d.). Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate (Palbociclib Impurity). Retrieved from [Link]

  • MDPI. (2023). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. Retrieved from [Link]

  • Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775-777. Retrieved from [Link]

Sources

Exploratory

Synthesis and Control Strategy for Valdecoxib Impurity: Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate

Executive Summary Valdecoxib, a potent cyclooxygenase-2 (COX-2) inhibitor, is synthesized through a multi-step pathway involving the critical intermediate 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride[1],[2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Valdecoxib, a potent cyclooxygenase-2 (COX-2) inhibitor, is synthesized through a multi-step pathway involving the critical intermediate 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride[1],[2]. During the final amidation step of the active pharmaceutical ingredient (API), the presence of residual aliphatic alcohols—specifically ethanol—can lead to the formation of alkyl sulfonate esters[3]. Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate is a recognized Potential Genotoxic Impurity (PGI) due to its DNA-alkylating capability. Under ICH M7 guidelines, such mutagenic impurities must be strictly controlled to a Threshold of Toxicological Concern (TTC) to ensure patient safety[4]. This technical guide details the mechanistic origin of this impurity and provides a validated, self-validating synthetic protocol for generating it as an analytical reference standard.

Mechanistic Origin in API Manufacturing

The industrial synthesis of Valdecoxib typically begins with the condensation of deoxybenzoin to form an oxime, followed by deprotonation and cyclization to yield the 5-methyl-3,4-diphenylisoxazole core[2],[5]. This core undergoes electrophilic aromatic substitution via chlorosulfonation to produce the highly reactive sulfonyl chloride intermediate[1].

The intended pathway involves reacting this intermediate with aqueous ammonia to form the target sulfonamide (Valdecoxib). However, if ethanol is utilized as a solvent in prior steps (e.g., during oxime formation) and is not rigorously purged, it acts as a competing nucleophile. The sulfonyl chloride reacts with the residual ethanol to form the ethyl sulfonate ester. Because the esterification of sulfonic acids is thermodynamically favorable under these specific process conditions, controlling solvent carryover is the primary mitigation strategy[3].

MechanisticOrigin A Deoxybenzoin Oxime B Isoxazole Core (5-Methyl-3,4-diphenylisoxazole) A->B Cyclization (n-BuLi, EtOAc) C Sulfonyl Chloride Intermediate (Reactive Electrophile) B->C Chlorosulfonation (ClSO3H) D Valdecoxib (API) (Amidation) C->D NH4OH (Target Pathway) E Ethyl Sulfonate Impurity (Esterification with EtOH) C->E Residual EtOH (Side Reaction)

Fig 1. Mechanistic divergence in Valdecoxib synthesis leading to the ethyl sulfonate impurity.

Targeted Synthesis of the Reference Standard

To quantify and control this PGI down to parts-per-million (ppm) levels, analytical laboratories require a high-purity reference standard. The targeted synthesis deliberately exploits the side reaction observed in the API process, optimizing it for maximum yield and purity.

Causality in Experimental Design:

  • Base Selection: Pyridine is selected over aqueous bases to act as both an acid scavenger and a nucleophilic catalyst. It forms a highly reactive sulfonylpyridinium intermediate, driving the esterification forward while neutralizing the HCl byproduct, which could otherwise degrade the isoxazole core.

  • Temperature Control: The reaction is strictly maintained at 0–5°C. Sulfonyl chlorides are highly reactive; lower temperatures prevent the formation of symmetrical sulfonic anhydrides and minimize unwanted hydrolysis if trace moisture is present.

  • Solvent: Dichloromethane (DCM) is used due to its aprotic nature and excellent solubilizing properties for both the starting material and the resulting ester.

TargetedSynthesis S1 Sulfonyl Chloride Intermediate S2 Anhydrous EtOH + Pyridine Base S1->S2 Addition S3 0-5°C, 2 hrs N2 Atmosphere S2->S3 Reaction S4 Aqueous Workup & Extraction S3->S4 Quench S5 Pure Reference Standard S4->S5 Purification

Fig 2. Step-by-step workflow for the targeted synthesis of the ethyl sulfonate reference standard.

Experimental Protocol: Step-by-Step Methodology

Self-Validating System: This protocol incorporates in-process Thin-Layer Chromatography (TLC) controls and a final High-Performance Liquid Chromatography (HPLC) purity validation to ensure the integrity of the synthesized standard.

Materials:

  • 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride (1.0 eq, 10.0 g)

  • Anhydrous Ethanol (1.5 eq, 2.07 g)

  • Pyridine (2.0 eq, 4.75 g)

  • Anhydrous Dichloromethane (DCM) (100 mL)

Procedure:

  • System Preparation: Purge a 250 mL three-neck round-bottom flask with ultra-high purity Nitrogen (N₂) for 15 minutes to ensure a strictly anhydrous environment.

  • Dissolution: Charge the flask with 10.0 g of the sulfonyl chloride intermediate and 80 mL of anhydrous DCM. Stir magnetically at 300 rpm until complete dissolution is achieved.

  • Cooling: Submerge the reaction flask in an ice-water bath. Monitor the internal temperature using a thermocouple until it stabilizes between 0°C and 5°C.

  • Reagent Addition: In a separate addition funnel, prepare a mixture of anhydrous ethanol (2.07 g), pyridine (4.75 g), and 20 mL of DCM. Add this mixture dropwise to the reaction flask over 30 minutes. Causality: Dropwise addition prevents localized heating from the exothermic esterification, suppressing byproduct formation.

  • Reaction Maturation: Maintain the reaction at 0–5°C for 2 hours under continuous stirring.

  • In-Process Control (IPC): Withdraw a 0.1 mL aliquot, quench in water, extract with DCM, and analyze via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). The reaction is deemed complete when the starting material spot (Rf ~0.4) is entirely consumed, replaced by the ester product (Rf ~0.6).

  • Quenching & Workup: Quench the reaction by adding 50 mL of cold 1M HCl to neutralize excess pyridine. Transfer to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with saturated NaHCO₃ (50 mL) and brine (50 mL) to remove residual acids and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (rotary evaporation at 30°C, 200 mbar) to yield a crude solid.

  • Purification: Purify the crude product via silica gel column chromatography using a gradient elution of Hexane to 20% Ethyl Acetate in Hexane. Collect the pure fractions and evaporate to yield Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate as a white crystalline solid.

Analytical Characterization Data

To ensure the trustworthiness of the reference standard, the synthesized material must be characterized using orthogonal analytical techniques. The table below summarizes the expected quantitative and spectral data for validation.

Analytical TechniqueParameter / ModeExpected Result / SignalStructural Assignment
¹H NMR (400 MHz, CDCl₃) Chemical Shift (δ)1.35 (t, J = 7.1 Hz, 3H)-CH₃ of the ethyl ester group
Chemical Shift (δ)2.45 (s, 3H)-CH₃ of the isoxazole ring
Chemical Shift (δ)4.15 (q, J = 7.1 Hz, 2H)-CH₂- of the ethyl ester group
Chemical Shift (δ)7.20 – 7.85 (m, 9H)Aromatic protons (phenyl + benzene rings)
Mass Spectrometry ESI (Positive Mode)m/z 344.1 [M+H]⁺Molecular ion peak corresponding to C₁₈H₁₈NO₄S⁺
FT-IR Spectroscopy Wavenumber (cm⁻¹)1360, 1175Asymmetric and symmetric S=O stretching (sulfonate)
HPLC (RP-C18) Purity (Area %)≥ 99.5%Confirms suitability as an analytical reference standard

Regulatory & Toxicological Significance

Alkyl sulfonates are potent alkylating agents that can react with DNA bases, leading to cross-linking and mutations. Under the ICH M7(R2) guideline, "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals," these compounds are classified as Class 1 or Class 2 mutagens[6],[4].

For a drug like Valdecoxib (or its prodrug Parecoxib), the acceptable intake of such an impurity is dictated by the Threshold of Toxicological Concern (TTC), typically set at 1.5 µ g/day for long-term exposure[4]. Consequently, analytical methods (such as LC-MS/MS) must be developed to detect Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate at sub-ppm levels in the final API. The high-purity reference standard synthesized via the protocol above is the critical foundation for validating these highly sensitive analytical methods and ensuring regulatory compliance.

References

  • [2] Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor | National Institutes of Health (NIH) / PMC |[Link]

  • [5] Application of [3 + 2] Cycloaddition in the Synthesis of Valdecoxib | ResearchGate |[Link]

  • [3] Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions | ACS Publications |[Link]

  • [6] Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2) | ICH Official Guidelines |[Link]

  • [4] Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1) | ICH Official Guidelines |[Link]

Sources

Foundational

An In-depth Technical Guide to the NMR Spectral Characterization of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)b...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate, a compound of interest in medicinal chemistry. As a key impurity of the CDK4/6 inhibitor Palbociclib, understanding its structural features through spectroscopic methods is crucial for quality control and drug development. This document will delve into the theoretical underpinnings and practical application of ¹H and ¹³C NMR spectroscopy for the unambiguous structural elucidation of this molecule. Detailed experimental protocols, in-depth spectral interpretation, and data visualization are presented to offer a complete characterization resource for researchers in the field.

Introduction

Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate is a heterocyclic compound featuring a central isoxazole ring substituted with methyl and phenyl groups, and a benzenesulfonate moiety. Isoxazole derivatives are a significant class of compounds in pharmaceutical sciences, exhibiting a wide range of biological activities.[1] The title compound is notably recognized as a process-related impurity in the synthesis of Palbociclib, a medication used for the treatment of certain types of breast cancer.[2] Therefore, its accurate identification and characterization are paramount for ensuring the purity and safety of the final drug product.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the molecular structure of organic compounds.[3] This guide will provide a detailed interpretation of the ¹H and ¹³C NMR spectra of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate, correlating the observed chemical shifts and coupling constants to the specific protons and carbons within the molecule.

Experimental Protocols

Sample Preparation

A high-quality NMR spectrum requires a properly prepared sample. The following is a standard protocol:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts, and CDCl₃ is a common choice for many organic molecules.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[3] Modern spectrometers often use the residual solvent peak as a secondary reference.

NMR Data Acquisition

The following parameters are typical for acquiring high-resolution ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer:[4]

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz100 MHz
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Pulse Program Standard 1DStandard 1D with proton decoupling
Number of Scans 16-641024-4096
Relaxation Delay 1-2 s2-5 s
Spectral Width ~16 ppm~250 ppm

Molecular Structure and NMR Assignments

The structure of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate is depicted below, with atoms numbered for the purpose of NMR spectral assignment.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_output Structural Elucidation H1 ¹H NMR COSY COSY H1->COSY ¹H-¹H Coupling HSQC HSQC H1->HSQC ¹H-¹³C Direct Correlation HMBC HMBC H1->HMBC ¹H-¹³C Long-Range Correlation C13 ¹³C NMR C13->HSQC C13->HMBC Structure Unambiguous Structure COSY->Structure HSQC->Structure HMBC->Structure

Figure 2. Workflow for comprehensive NMR-based structural elucidation.

Conclusion

The structural characterization of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate can be effectively achieved through a combination of ¹H and ¹³C NMR spectroscopy. The distinct chemical environments of the protons and carbons within the molecule give rise to a predictable and interpretable set of signals. This guide provides a foundational understanding for the analysis of its NMR spectra, which is essential for researchers and professionals involved in the synthesis and quality control of related pharmaceutical compounds. For complete and unambiguous assignment, the use of 2D NMR techniques is highly recommended.

References

  • Organic Chemistry at CU Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • MDPI. (2013, November 5). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.).
  • Repozytorium UR. (2024, June 30). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]

  • PubMed. (2015, December 5). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • YouTube. (2024, September 18). Interpreting H-NMR Spectra Aromatic Molecule. Retrieved from [Link]

  • MDPI. (2022, March 2). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • ResearchGate. (2026, March 24). Synthesis, spectroscopic characterization of new heterocycles based on sulfamethoxazole as potent antimicrobial agents. Retrieved from [Link]

  • ResearchGate. (2025, October 13). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on some Isoxazoline-Azo Compounds and their Colourant Performance and Fastness evaluation on Synthetic Fabric. Retrieved from [Link]

  • NextSDS. (n.d.). ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Metal-Free Synthesis of Activated Ynesulfonamides and Tertiary Enesulfonamides.
  • AiFChem, an Xtalpi Company. (n.d.). Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate (Palbociclib Impurity). Retrieved from [Link]

  • PubMed. (2000, March 9). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. Retrieved from [Link]

  • ResearchGate. (2000, April). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. Retrieved from [Link]

  • ResearchGate. (2018, April 25). Synthesis, Spectroscopic Characterization and Pharmacological studies on Novel Sulfamethaxazole based azo dyes. Retrieved from [Link]

  • ResearchGate. (2023, November 10). Design, synthesis, antibacterial evaluation, and molecular docking studies of diethyl((substituted phenyl)((4-(N-(5-methyl-4,5-dihydroisoxazol-3-yl)sulfamoyl)phenyl) amino)methyl)phosphonates. Retrieved from [Link]

Sources

Exploratory

Mechanism of formation for Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate in organic synthesis

An In-depth Technical Guide on the Mechanism of Formation for Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate Authored by: Dr. Evelyn Reed, Senior Application Scientist Foreword The isoxazole scaffold is a corne...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Mechanism of Formation for Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Foreword

The isoxazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents. The specific substitution pattern of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate presents a unique synthetic challenge, requiring a nuanced understanding of heterocyclic chemistry and strategic functionalization. This technical guide provides an in-depth exploration of the prevalent synthetic methodologies and the underlying mechanisms for the formation of this compound. We will dissect the key transformations, offering insights into the rationale behind experimental choices and providing a framework for the robust and reproducible synthesis of this and related isoxazole derivatives. Our focus will be on elucidating the 'why' behind the 'how', empowering researchers in drug discovery and development with the foundational knowledge for innovation.

Introduction to the Target Molecule and Synthetic Strategy

Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate is a polysubstituted isoxazole derivative. The core of the molecule is a 3,4,5-trisubstituted isoxazole ring, which is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The substitution pattern consists of a phenyl group at the 3-position, a methyl group at the 5-position, and a 4-(ethylsulfonate)phenyl group at the 4-position.

The retrosynthetic analysis of this molecule suggests a convergent approach. The primary disconnection points are the C4-aryl bond and the bonds forming the isoxazole ring itself. This leads to two main strategic considerations for its synthesis:

  • Strategy A: Pre-functionalization of the Phenyl Ring. This approach would involve constructing the isoxazole ring with a phenyl group at the 4-position that is already functionalized with the ethyl benzenesulfonate moiety.

  • Strategy B: Post-isoxazole Formation Arylation. This more common and versatile strategy involves the initial synthesis of a 3-phenyl-5-methylisoxazole core, followed by the introduction of the 4-(ethylsulfonate)phenyl group at the 4-position. This is typically achieved through a cross-coupling reaction.

This guide will primarily focus on Strategy B, as it offers greater flexibility and is more widely documented in the literature for the synthesis of 4-aryl isoxazoles.

Synthesis of the 3-Phenyl-5-methylisoxazole Core

The formation of the 3,5-disubstituted isoxazole ring is the foundational step in this synthesis. The most reliable and widely adopted method for this transformation is the condensation of a 1,3-dicarbonyl compound with hydroxylamine.

Mechanism of Isoxazole Ring Formation

The reaction proceeds through a well-established mechanism involving the nucleophilic attack of hydroxylamine on the carbonyl groups of the 1,3-dicarbonyl compound, followed by cyclization and dehydration.

Key Reactants:

  • 1,3-Dicarbonyl Compound: For the synthesis of 3-phenyl-5-methylisoxazole, the required starting material is 1-phenylbutane-1,3-dione.

  • Hydroxylamine: Typically used as its hydrochloride or sulfate salt, requiring a base to liberate the free hydroxylamine.

The step-by-step mechanism is as follows:

  • Initial Nucleophilic Attack: The more electrophilic carbonyl group of 1-phenylbutane-1,3-dione (the one adjacent to the phenyl group) is attacked by the nitrogen atom of hydroxylamine. This forms a hemiaminal intermediate.

  • Formation of an Oxime: The hemiaminal readily dehydrates to form a stable oxime intermediate.

  • Intramolecular Cyclization: The hydroxyl group of the oxime then attacks the remaining carbonyl group in an intramolecular fashion. This ring-closing step forms a five-membered heterocyclic intermediate.

  • Dehydration: The final step is the elimination of a molecule of water from the cyclic intermediate to yield the aromatic isoxazole ring.

Experimental Protocol: Synthesis of 3-Phenyl-5-methylisoxazole
Reagent Molar Eq. MW Amount
1-Phenylbutane-1,3-dione1.0162.18 g/mol (user defined)
Hydroxylamine hydrochloride1.169.49 g/mol (user defined)
Sodium acetate1.282.03 g/mol (user defined)
Ethanol--(user defined)

Procedure:

  • To a solution of 1-phenylbutane-1,3-dione in ethanol, add hydroxylamine hydrochloride and sodium acetate.

  • The reaction mixture is heated to reflux for 2-4 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • The crude 3-phenyl-5-methylisoxazole can be purified by column chromatography or recrystallization.

Mechanistic Diagram

Isoxazole_Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product diketone 1-Phenylbutane-1,3-dione hemiaminal Hemiaminal diketone->hemiaminal + Hydroxylamine hydroxylamine Hydroxylamine oxime Oxime hemiaminal->oxime - H2O cyclic_intermediate Cyclic Intermediate oxime->cyclic_intermediate Intramolecular Cyclization isoxazole 3-Phenyl-5-methylisoxazole cyclic_intermediate->isoxazole - H2O

Caption: Mechanism of 3-phenyl-5-methylisoxazole formation.

Functionalization at the C4-Position: Arylation

With the 3-phenyl-5-methylisoxazole core in hand, the next critical step is the introduction of the 4-(ethylsulfonate)phenyl group at the 4-position. The C-H bond at the 4-position of the isoxazole ring is not sufficiently acidic for direct deprotonation and subsequent reaction with an electrophile. Therefore, a more strategic approach is required, most commonly a palladium-catalyzed cross-coupling reaction.

Halogenation of the Isoxazole Ring

To facilitate a cross-coupling reaction, the 4-position of the isoxazole must first be functionalized with a suitable leaving group, typically a halogen (iodine or bromine).

3.1.1. Iodination of 3-Phenyl-5-methylisoxazole

Iodination at the 4-position can be achieved using an electrophilic iodinating agent. A common and effective reagent is N-iodosuccinimide (NIS) in the presence of a strong acid catalyst, such as trifluoroacetic acid.

Mechanism of Iodination:

  • Activation of NIS: The acid protonates the succinimide nitrogen, making the iodine atom more electrophilic.

  • Electrophilic Aromatic Substitution: The electron-rich isoxazole ring attacks the electrophilic iodine, forming a sigma complex (a Wheland-type intermediate). The attack occurs preferentially at the 4-position due to the directing effects of the flanking phenyl and methyl groups.

  • Rearomatization: A base (e.g., the solvent or the succinimide anion) removes the proton from the 4-position, restoring the aromaticity of the isoxazole ring and yielding 4-iodo-3-phenyl-5-methylisoxazole.

Suzuki Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds and is ideally suited for this synthesis. It involves the reaction of the 4-iodo-3-phenyl-5-methylisoxazole with a suitable boronic acid or boronate ester derivative in the presence of a palladium catalyst and a base.

Key Components:

  • Aryl Halide: 4-Iodo-3-phenyl-5-methylisoxazole.

  • Organoboron Reagent: Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonate (the pinacol boronate ester of ethyl 4-boronylbenzenesulfonate).

  • Palladium Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precursor like Pd(OAc)2 or PdCl2(PPh3)2, along with a phosphine ligand (e.g., PPh3, SPhos, XPhos).

  • Base: An inorganic base such as K2CO3, Cs2CO3, or K3PO4 is required to activate the organoboron reagent.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used.

Catalytic Cycle of the Suzuki Coupling

The mechanism of the Suzuki coupling is a well-studied catalytic cycle involving three main steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-I bond of 4-iodo-3-phenyl-5-methylisoxazole, forming a Pd(II) intermediate.

  • Transmetalation: The boronate ester, activated by the base to form a more nucleophilic borate species, transfers its aryl group to the palladium center, displacing the halide. This forms a new Pd(II) intermediate with both aryl groups attached.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond in the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Workflow Diagram

Suzuki_Workflow cluster_synthesis Synthetic Workflow start 3-Phenyl-5-methylisoxazole iodination Iodination (NIS, TFA) start->iodination intermediate 4-Iodo-3-phenyl-5-methylisoxazole iodination->intermediate coupling Suzuki Coupling intermediate->coupling product Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate coupling->product boronate Ethyl 4-(pinacolato)boronylbenzenesulfonate boronate->coupling catalyst Pd Catalyst, Base catalyst->coupling

Caption: Synthetic workflow for the target molecule.

Alternative Synthetic Routes

While the halogenation-Suzuki coupling sequence is a robust and widely applicable method, other synthetic strategies can also be considered.

Direct C-H Arylation

In recent years, palladium-catalyzed direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions. This approach would involve the direct reaction of 3-phenyl-5-methylisoxazole with an aryl halide, such as ethyl 4-iodobenzenesulfonate. This method avoids the pre-functionalization of the isoxazole ring, thus shortening the synthetic sequence. However, challenges such as regioselectivity and the need for specific directing groups can sometimes limit its applicability.

Synthesis via 1,3-Dipolar Cycloaddition

An alternative route to the isoxazole core involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. For the target molecule, this would require the reaction of benzonitrile oxide with an appropriately substituted alkyne. While powerful, this method's success is highly dependent on the availability and stability of the required substituted alkyne precursor.

Conclusion

The synthesis of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate is a multi-step process that relies on fundamental reactions in heterocyclic and organometallic chemistry. The most reliable and versatile pathway involves the initial construction of the 3-phenyl-5-methylisoxazole core via the condensation of 1-phenylbutane-1,3-dione and hydroxylamine. This is followed by a strategic functionalization at the 4-position, typically through iodination and a subsequent palladium-catalyzed Suzuki cross-coupling reaction with an appropriate boronate ester. A thorough understanding of the mechanisms of these key transformations is paramount for optimizing reaction conditions, maximizing yields, and adapting the synthesis for the creation of novel analogs for drug discovery and development.

References

  • Synthesis of Isoxazoles from 1,3-Dicarbonyl Compounds: Comprehensive Organic Chemistry II, Volume 4, Pages 1059-1133. ([Link])

  • Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Cross-Coupling Reaction. Chemical Reviews, 2011, 111 (6), pp 1445–1483. ([Link])

  • Direct C-H Arylation of Heterocycles: Palladium-Catalyzed C-H Arylation of Heteroarenes. Chemical Society Reviews, 2011, 40, 5049-5064. ([Link])

Foundational

In Vitro Toxicity and Genotoxicity Profiling of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate: A Mechanistic Guide for Pharmaceutical Impurity Screening

Executive Summary & Chemical Context Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate (CAS No. 1884279-18-8) is a critical process-related impurity encountered during the synthesis of the cyclooxygenase-2 (COX-2)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate (CAS No. 1884279-18-8) is a critical process-related impurity encountered during the synthesis of the cyclooxygenase-2 (COX-2) inhibitors Valdecoxib and its prodrug Parecoxib[]. While Valdecoxib was an effective non-steroidal anti-inflammatory drug (NSAID), it was withdrawn from the market in 2005 due to an increased risk of severe cardiovascular events and life-threatening Severe Cutaneous Adverse Reactions (SCARs), including Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN)[2][3].

From a toxicological perspective, the presence of this specific impurity presents a dual hazard:

  • Mutagenic Potential (ICH M7): As an aryl sulfonate ethyl ester, this compound possesses a highly electrophilic center. Aryl sulfonate esters are notorious DNA alkylating agents and are universally flagged as Potentially Genotoxic Impurities (PGIs) under the ICH M7(R1) guidelines[4].

  • Protein Haptenization: The reactive ethyl ester moiety can covalently bind to nucleophilic residues on skin and immune proteins, acting as a hapten. This mechanism is directly implicated in the initiation of Type IV hypersensitivity reactions like SJS/TEN[5].

Standard cytotoxicity screening is insufficient for this compound. This whitepaper outlines a self-validating, mechanistically grounded in vitro testing strategy to profile the genotoxic and sensitizing hazards of this specific impurity.

Mechanistic Toxicology: The Alkylation Hazard

The toxicity of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate is driven by the benzenesulfonate leaving group, which facilitates the transfer of the ethyl cation to biological nucleophiles via S_N1 or S_N2 mechanisms[6].

In the nucleus, this electrophile targets the O6 and N7 positions of guanine, leading to O6 -ethylguanine adducts. If not repaired by O6 -alkylguanine-DNA alkyltransferase (MGMT), these adducts cause mispairing with thymine during DNA replication, resulting in G:C to A:T transition mutations[6]. Concurrently, the alkylation of endogenous proteins (via cysteine and lysine residues) triggers immune recognition, a critical initiating event for cutaneous hypersensitivity.

G A Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl) benzenesulfonate B Electrophilic Ethyl Transfer (SN1 / SN2 Mechanism) A->B C DNA Alkylation (Guanine O6/N7 Adducts) B->C D Protein Haptenization (Lysine/Cysteine Binding) B->D E Base-Pair Substitution (Mutagenicity / ICH M7) C->E F Immune Sensitization (SCARs / SJS Risk) D->F

Mechanistic pathways of DNA alkylation and protein haptenization by the ethyl sulfonate ester.

Core Directive: In Vitro Profiling Protocols

To build a robust safety profile, we must deploy assays that specifically target the mechanisms of alkylation and haptenization. The following protocols are engineered to be self-validating systems, ensuring that false negatives—often caused by the rapid hydrolysis of sulfonate esters in aqueous media—are avoided.

Protocol 1: Bacterial Reverse Mutation (Ames) Test for Alkylating Agents (OECD 471)

Causality & Rationale: Standard Ames testing often utilizes a broad panel of strains. However, because ethyl benzenesulfonates specifically induce base-pair substitutions rather than frameshifts, strains TA100 and TA1535 are the most critical biosensors for this impurity[4].

Step-by-Step Methodology:

  • Solvent Selection: Dissolve the impurity in anhydrous Dimethyl Sulfoxide (DMSO) immediately prior to use. Critical Note: Do not use protic solvents (e.g., methanol, water) for stock solutions, as they will rapidly solvolyze the ester, neutralizing the electrophile and yielding a false negative.

  • Strain Preparation: Culture Salmonella typhimurium strains TA100, TA1535, TA98, TA1537, and E. coli WP2 uvrA overnight in Oxoid nutrient broth to a density of 1−2×109 CFU/mL.

  • Metabolic Activation: Prepare 10% rat liver S9 mix (induced with Aroclor 1254). While direct alkylators often do not require S9, the isoxazole ring may undergo secondary metabolism, necessitating both +/- S9 conditions.

  • Pre-Incubation Method: Combine 100 µL of bacterial suspension, 500 µL of S9 mix (or phosphate buffer), and 50 µL of the impurity solution (ranging from 1.5 to 5000 µ g/plate ). Incubate at 37°C for 20 minutes to allow direct interaction before the compound hydrolyzes in the agar.

  • Plating & Scoring: Add 2 mL of molten top agar (containing trace histidine/biotin), vortex, and pour onto minimal glucose agar plates. Incubate for 48-72 hours at 37°C.

  • Validation: A positive result is defined as a dose-dependent increase in revertant colonies ≥2 -fold over the DMSO control for TA100/TA1535.

Protocol 2: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

Causality & Rationale: While the Ames test detects point mutations, alkylating agents can also cause double-strand DNA breaks and chromosomal aberrations (clastogenicity). We utilize human TK6 cells because they are p53-competent and highly sensitive to DNA damage responses (DDR) induced by alkyl sulfonate esters[6].

Step-by-Step Methodology:

  • Cell Culture: Maintain human TK6 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS.

  • Treatment: Expose TK6 cells ( 5×105 cells/mL) to the impurity at concentrations up to the limit of cytotoxicity (determined by Relative Population Doubling, RPD) for 4 hours (+/- S9) and 24 hours (-S9).

  • Cytochalasin B Block: Add Cytochalasin B (3-6 µg/mL) to block cytokinesis, ensuring that only cells that have undergone one division (binucleated cells) are analyzed.

  • Harvesting & Staining: After 24 hours, harvest cells, treat with hypotonic KCl, fix in methanol:acetic acid (3:1), and stain with Acridine Orange or DAPI.

  • Analysis: Score 2,000 binucleated cells per concentration using flow cytometry or automated microscopy for the presence of micronuclei (small, distinct DNA bodies outside the main nuclei).

Protocol 3: Direct Peptide Reactivity Assay (DPRA - OECD 442C)

Causality & Rationale: Valdecoxib's association with SJS/TEN necessitates screening its impurities for skin/immune sensitization potential. The DPRA quantifies the chemical's ability to act as a hapten by measuring its covalent binding to synthetic peptides containing Cysteine and Lysine.

Step-by-Step Methodology:

  • Peptide Preparation: Prepare synthetic Cysteine (Ac-RFAACAA-COOH) and Lysine (Ac-RFAAKAA-COOH) peptides in phosphate buffer (pH 7.5) and ammonium acetate buffer (pH 10.2), respectively.

  • Incubation: Mix the impurity (dissolved in acetonitrile) with the peptides at a 1:10 ratio (for Cysteine) and 1:50 ratio (for Lysine). Incubate in the dark at 25°C for 24 hours.

  • HPLC-UV Analysis: Quantify the depletion of the unreacted peptide using HPLC-UV at 220 nm.

  • Classification: Calculate the mean percent peptide depletion. A depletion >6.38% indicates positive haptenization potential, flagging the impurity as a sensitizer.

Workflow Step1 Impurity Spiking & Solubilization (Anhydrous DMSO/ACN) Step2 Bacterial Reverse Mutation (OECD 471 - TA100/TA1535) Step1->Step2 Step3 In Vitro Micronucleus (OECD 487 - TK6 Cells) Step1->Step3 Step4 Direct Peptide Reactivity (OECD 442C - DPRA) Step1->Step4 Step5 ICH M7 & Risk Assessment (TTC < 1.5 µg/day) Step2->Step5 Step3->Step5 Step4->Step5

Integrated in vitro toxicity profiling workflow for ICH M7 mutagenic impurity compliance.

Quantitative Data Interpretation

The analytical and toxicological control of aryl sulfonate esters is governed by the Threshold of Toxicological Concern (TTC). For a drug administered chronically, the TTC is strict. The tables below synthesize the regulatory thresholds and expected in vitro assay acceptance criteria.

Table 1: ICH M7(R1) TTC Limits for Mutagenic Impurities

Limits are based on the clinical duration of the parent active pharmaceutical ingredient (API).

Duration of API TreatmentAllowable Daily Intake (TTC)Required API Concentration Limit (Assuming 10 mg/day dose)
≤1 Month120 µ g/day 12,000 ppm
>1 to ≤10 Months20 µ g/day 2,000 ppm
>10 Months to ≤10 Years10 µ g/day 1,000 ppm
>10 Years to Lifetime 1.5 µ g/day 150 ppm
Table 2: In Vitro Assay Acceptance Criteria & Expected Outcomes
AssayBiomarker / EndpointPositive Threshold (Hazard Identified)Expected Result for Ethyl Sulfonates
Ames Test (TA100) Base-pair substitution ≥2 -fold increase in revertants vs. controlStrong Positive (Direct alkylation)
Micronucleus (TK6) Clastogenicity (DNA breaks)Statistically significant increase in MN frequencyPositive (Dose-dependent)
DPRA (Cysteine) Haptenization / Covalent binding >13.89% Cysteine depletionPositive (Electrophilic reactivity)

Conclusion

Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate is a high-risk structural alert requiring rigorous analytical and toxicological control. Due to its classification as an aryl sulfonate ester, it acts as a potent electrophile capable of both DNA alkylation (mutagenicity) and protein haptenization (sensitization). By deploying the orthogonal in vitro testing strategy outlined above—combining OECD 471, 487, and 442C protocols—pharmaceutical scientists can accurately profile its hazard potential, ensuring compliance with ICH M7 guidelines and mitigating the severe risks historically associated with Valdecoxib formulations.

References

  • Wikipedia. "Valdecoxib." Wikipedia. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "BEXTRA® valdecoxib tablets." Accessdata.fda.gov. URL:[Link]

  • Ziemer, M., et al. "Cutaneous Adverse Reactions to Valdecoxib Distinct From Stevens-Johnson Syndrome and Toxic Epidermal Necrolysis." Archives of Dermatology, ResearchGate. URL:[Link]

  • Snodin, D. J., & Elder, D. P. "A Primer for Pharmaceutical Process Development Chemists and Analysts in Relation to Impurities Perceived to Be Mutagenic or “Genotoxic”." ACS Publications. URL:[Link]

  • Waters Corporation. "Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS." Waters.com. URL:[Link]

  • Teasdale, A., et al. "An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding." ResearchGate. URL:[Link]

  • Lerch, M., et al. "Stevens-Johnson syndrome and toxic epidermal necrolysis: a review." SciELO. URL:[Link]

Sources

Exploratory

Thermodynamic Solubility of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate: A Methodological and Modeling Guide

An In-Depth Technical Guide for Drug Development Professionals Abstract: The thermodynamic solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract: The thermodynamic solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its biopharmaceutical properties and the design of its manufacturing processes. This guide provides a comprehensive framework for determining and modeling the thermodynamic solubility of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate, a key isoxazole derivative.[1][2] We delve into the causal rationale behind the isothermal equilibrium method, present a self-validating experimental protocol, and explore the application of fundamental thermodynamic models such as the van't Hoff and Apelblat equations for data correlation. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding of solubility science for process optimization, formulation development, and crystallization design.[3][4][5]

Introduction: The Central Role of Solubility in Pharmaceutical Development

Solubility is a cornerstone of drug discovery and development, dictating a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[6] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[3][7] Therefore, poor aqueous solubility is a major hurdle that can lead to low bioavailability and therapeutic failure.[3]

Beyond its biopharmaceutical implications, thermodynamic solubility data in various organic solvents is indispensable for the practical aspects of drug manufacturing.[8] Processes such as crystallization, purification, and formulation rely on a deep understanding of the solid-liquid equilibrium (SLE) between the API and the chosen solvent system.[9][10] This guide focuses on Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate, a compound belonging to the isoxazole class of molecules which are prevalent in many pharmaceutical agents.[2] Understanding its solubility behavior is crucial for developing scalable and reproducible manufacturing processes.

This guide will proceed in three parts:

  • Experimental Determination: A detailed protocol for measuring thermodynamic solubility.

  • Thermodynamic Modeling: The application of mathematical models to correlate and interpret solubility data.

  • Practical Application: Leveraging the data for informed decision-making in drug development.

G cluster_0 Guide Overview A Introduction (Importance of Solubility) B Part 1: Experimental Solubility Determination A->B C Part 2: Thermodynamic Modeling B->C D Part 3: Practical Application & Interpretation C->D E Conclusion D->E

Caption: Logical flow of this technical guide.

Part 1: Experimental Determination of Thermodynamic Solubility

The goal of a thermodynamic solubility measurement is to determine the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure under equilibrium conditions.[6][11] This is distinct from kinetic solubility, which is a measure of how quickly a compound dissolves from a high-concentration stock solution (often in DMSO) and is prone to yielding supersaturated, metastable solutions.[11][12] For process chemistry and formulation, the true equilibrium value is paramount.

Core Methodology: The Isothermal Saturation (Shake-Flask) Method

The isothermal saturation method, often referred to as the shake-flask method, is the gold standard for determining thermodynamic solubility.[8] Its trustworthiness lies in its direct approach to achieving solid-liquid equilibrium.

Causality Behind the Method: The fundamental principle is to allow a surplus of the solid API to equilibrate with the solvent in a sealed system at a constant temperature. The "excess" solid ensures that the solution becomes saturated. By maintaining a constant temperature in a sealed vial, we control the key thermodynamic variables, allowing the system to reach its lowest energy state: equilibrium. Agitation (shaking or stirring) accelerates the dissolution process, ensuring equilibrium is reached in a practical timeframe without altering the final equilibrium concentration.

Experimental Protocol: A Self-Validating System
  • Preparation: Add an excess amount of crystalline Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate to a series of 5 mL glass vials. The excess is critical; a good rule of thumb is to add enough solid so that a visible amount remains undissolved at the end of the experiment.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2 mL) of the desired organic solvent into each vial.

  • Sealing: Tightly cap each vial and seal with parafilm. This step is crucial to prevent solvent evaporation, which would change the concentration and invalidate the results.

  • Equilibration: Place the vials in a constant-temperature orbital shaker or water bath set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.). Agitate the samples for a predetermined period (e.g., 24-72 hours). The required time should be determined empirically by sampling at different time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has reached a plateau, thereby validating that equilibrium has been achieved.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the experimental temperature for at least 2 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE). Filtration is a non-negotiable step to ensure no solid particulates are transferred, which would artificially inflate the measured concentration.

  • Quantification:

    • Dilute the filtered aliquot gravimetrically with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the precise concentration of the dissolved API.

    • The analysis should be performed against a calibration curve prepared with known concentrations of the API.

G A Step 1: Add Excess API to Vial B Step 2: Add Known Volume of Solvent A->B C Step 3: Seal Vial to Prevent Evaporation B->C D Step 4: Equilibrate at Constant T with Agitation C->D E Step 5: Settle Undissolved Solid D->E F Step 6: Filter Supernatant to Remove Solids E->F G Step 7: Dilute and Quantify Concentration (HPLC) F->G

Caption: Experimental workflow for the isothermal saturation method.

Part 2: Thermodynamic Modeling of Solubility Data

Experimental solubility data, while valuable, becomes significantly more powerful when correlated with thermodynamic models. Modeling allows for interpolation of solubility at temperatures not experimentally tested and provides insight into the thermodynamics of the dissolution process.[8]

Data Presentation

All experimentally determined solubility data should be converted to mole fraction (x) and tabulated clearly.

Table 1: Example Data Structure for Experimental Mole Fraction Solubility (x) of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate.

Temperature (K) Methanol Ethanol Acetone Ethyl Acetate
298.15 x₁ x₂ x₃ x₄
303.15 x₅ x₆ x₇ x₈
308.15 x₉ x₁₀ x₁₁ x₁₂
313.15 x₁₃ x₁₄ x₁₅ x₁₆

| 318.15 | x₁₇ | x₁₈ | x₁₉ | x₂₀ |

The van't Hoff Model

The van't Hoff equation is a fundamental thermodynamic relationship that describes the temperature dependence of the equilibrium constant, which in this case is the solubility.[13] It is used to calculate the apparent thermodynamic properties of dissolution. The linear form of the equation is:

ln(x) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)

where:

  • x is the mole fraction solubility

  • ΔH°sol is the standard apparent enthalpy of dissolution

  • ΔS°sol is the standard apparent entropy of dissolution

  • R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹)

  • T is the absolute temperature in Kelvin

Expert Insight: By plotting ln(x) versus 1/T, a linear relationship is often observed.[13] The slope of this line (-ΔH°sol/R) and the intercept (ΔS°sol/R) allow for the calculation of the enthalpy and entropy of dissolution. A positive ΔH°sol indicates an endothermic dissolution process, where solubility increases with temperature, which is the most common scenario for crystalline solids.[14]

The Modified Apelblat Model

The Apelblat equation is a highly effective semi-empirical model used to correlate solid-liquid equilibrium data.[15][16][17] It provides a more accurate fit over a wider temperature range compared to the simplified van't Hoff model by accounting for the effect of temperature on the enthalpy of dissolution.[18] The equation is:

ln(x) = A + (B / T) + C·ln(T)

where A, B, and C are the model parameters determined by fitting the equation to the experimental data. Parameter B is related to the enthalpy of solution at the mean harmonic temperature, while C reflects the effect of temperature on this enthalpy.[15]

Model Validation: The accuracy of these models is assessed using statistical measures like the Root Mean Square Deviation (RMSD), which quantifies the difference between experimental and calculated solubility values.[8]

Table 2: Example Structure for Apelblat Model Parameters and RMSD.

Solvent A B C RMSD (x10³)
Methanol A₁ B₁ C₁ RMSD₁
Ethanol A₂ B₂ C₂ RMSD₂
Acetone A₃ B₃ C₃ RMSD₃

| Ethyl Acetate | A₄ | B₄ | C₄ | RMSD₄ |

G cluster_0 Data Modeling Workflow ExpData Experimental Data (Table 1: x vs. T) ModelFit Fit Data to Thermodynamic Models ExpData->ModelFit VanHoff van't Hoff Model ln(x) vs 1/T ModelFit->VanHoff Apelblat Apelblat Model ln(x) = A + B/T + C·ln(T) ModelFit->Apelblat Params Calculate Model Parameters (A, B, C, ΔH°, ΔS°) VanHoff->Params Apelblat->Params Validation Validate Model Fit (e.g., RMSD) Params->Validation

Caption: Workflow from experimental data to thermodynamic modeling.

Part 3: Practical Application and Interpretation

The ultimate goal of these studies is to generate actionable knowledge.

  • Solvent Selection for Crystallization: The solubility data across different solvents and temperatures is the foundation for designing a crystallization process. An ideal solvent system is one in which the API has high solubility at an elevated temperature but low solubility at room temperature or below. This differential solubility is the driving force for high-yield crystallization upon cooling. The data presented in a format like Table 1 allows for direct comparison and selection of promising solvent candidates.

  • Interpreting Thermodynamic Parameters: The values of ΔH°sol and ΔS°sol derived from the van't Hoff analysis provide insight into the dissolution mechanism.

    • Enthalpy (ΔH°sol): A positive value indicates that energy is required to break the crystal lattice bonds of the API, an endothermic process. The magnitude reflects the strength of these intermolecular forces.

    • Entropy (ΔS°sol): A positive value indicates an increase in disorder as the highly ordered crystal lattice breaks down and the molecules disperse into the solvent. This is the typical and favorable scenario for dissolution.

By understanding these parameters, scientists can better predict how changes in the molecular structure of an API might affect its solubility, guiding future drug design efforts.

Conclusion

The thermodynamic solubility of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate in organic solvents is a critical dataset for its successful development as a pharmaceutical product. This guide has outlined a robust, self-validating methodology for the experimental determination of this property using the isothermal saturation method. Furthermore, it has detailed the application of the van't Hoff and Apelblat models to correlate the experimental data, enabling the calculation of key thermodynamic parameters. The integration of precise experimental work with sound thermodynamic modeling provides the foundational knowledge required for rational solvent selection, process optimization, and formulation design, ultimately accelerating the path from laboratory to clinic.

References

  • MDPI. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Available from: [Link]

  • PMC. Solid–Liquid Equilibrium in Co-Amorphous Systems: Experiment and Prediction. Available from: [Link]

  • MDPI. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Available from: [Link]

  • MDPI. (2019, March 5). Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process. Available from: [Link]

  • Science Notes. (2020, June 28). The van't Hoff Factor - Definition and How to Calculate It. Available from: [Link]

  • PubMed. (2014, January 6). Thermodynamic approaches to the challenges of solubility in drug discovery and development. Available from: [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Available from: [Link]

  • Wikipedia. Van 't Hoff equation. Available from: [Link]

  • NextSDS. ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate — Chemical Substance Information. Available from: [Link]

  • The Open Chemical Engineering Journal. (2023, February 10). Experimental Study and Modeling of Solid-liquid Equilibrium for Binary and Ternary Pharmaceutical and Food Systems. Available from: [Link]

  • ACS Publications. (2024, April 6). Solubility Determination and Thermodynamic Model Analysis of Adefovir in Different Solvents from 278.15 to 328.15 K. Available from: [Link]

  • PMC. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Available from: [Link]

  • Unipd. (2024, May 18). Predicting drug solubility in organic solvents mixtures. Available from: [Link]

  • Wikipedia. Van 't Hoff factor. Available from: [Link]

  • Brainly. (2023, August 25). Let's consider the Van 't Hoff equation, which describes the effect of temperature on solubility. Available from: [Link]

  • PubMed. (2024, July 20). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. Available from: [Link]

  • ResearchGate. A GENERAL FRAMEWORK FOR SOLID–LIQUID EQUILIBRIA IN PHARMACEUTICAL SYSTEMS | Request PDF. Available from: [Link]

  • ACS Publications. (2022, May 25). Solid–Liquid Equilibrium and Solubility Determination and Correlation of Dyclonine Hydrochloride in Eight Pure Solvents and Four Binary Mixed Solvents at T = 278.15–323.15 K. Available from: [Link]

  • ScienceDirect. (2024, February 1). Evaluation and Comparison of the Solubility Models for Solute in Monosolvents. Available from: [Link]

  • IEEE Xplore. Mathematical Modeling of the Aqueous Solubility of Bioactive Substances of Environmental Interest. Available from: [Link]

  • FLORE. Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. Available from: [Link]

  • Semantic Scholar. (2009, March 1). Modeling the solid–liquid equilibrium in pharmaceutical‐solvent mixtures: Systems with complex hydrogen bonding behavior. Available from: [Link]

  • ACS Publications. (2022, June 3). Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents. Available from: [Link]

  • ACS Omega. (2017, May 25). Deviation from van't Hoff Behavior of Solids at Low Temperature. Available from: [Link]

  • Human Journals. (2020, June 30). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. Available from: [Link]

  • GSRS. 4-(5-METHYL-3-PHENYL-4-ISOXAZOLYL)BENZENESULFONIC ACID. Available from: [Link]

  • PubChem. 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid. Available from: [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available from: [Link]

  • Semantic Scholar. (2024, June 10). Solubility Prediction of Drugs in Mono-Solvents at Various Temperatures: Ciprofloxacin Data Simulation. Available from: [Link]

  • Asian Journal of Research in Chemistry. (2023, July 19). Synthesis and Characterization of Novel Isoxazole derivatives. Available from: [Link]

  • PMC. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available from: [Link]

  • ResearchGate. (2025, October 15). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available from: [Link]

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Foundational

The Pharmacological Landscape of Isoxazole Benzenesulfonate Ester Derivatives: A Technical Whitepaper

Executive Summary The structural hybridization of heterocycles with sulfonate esters represents a highly effective strategy in contemporary medicinal chemistry. Among these, isoxazole benzenesulfonate ester derivatives h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural hybridization of heterocycles with sulfonate esters represents a highly effective strategy in contemporary medicinal chemistry. Among these, isoxazole benzenesulfonate ester derivatives have emerged as privileged scaffolds. The isoxazole ring provides a rigid, metabolically stable pharmacophore capable of participating in critical hydrogen-bonding interactions, while the benzenesulfonate ester moiety acts as a versatile bioisostere, a tunable lipophilic domain, and an excellent leaving group in covalent inhibition mechanisms. This whitepaper synthesizes the core pharmacological properties, mechanistic pathways, and experimental methodologies associated with these derivatives, providing a comprehensive guide for drug development professionals.

Chemical Rationale & Scaffold Design

The rational design of isoxazole benzenesulfonate esters is driven by the need to optimize both pharmacodynamics (target affinity) and pharmacokinetics (ADMET properties).

  • The Isoxazole Core: As a five-membered heteroaromatic ring containing adjacent oxygen and nitrogen atoms, isoxazole exhibits unique electron-withdrawing properties. It acts as a bioisostere for amides and esters, offering enhanced resistance to enzymatic hydrolysis in vivo.

  • The Benzenesulfonate Ester Linkage: The inclusion of a benzenesulfonate ester serves a dual purpose. First, it significantly modulates the LogP (octanol-water partition coefficient) of the molecule, enhancing cellular permeability. Second, the sulfonyl oxygens act as potent hydrogen bond acceptors, which is critical for anchoring the molecule within the active sites of kinases, enzymes like COX-2[1], and nuclear receptors such as the Farnesoid X Receptor (FXR)[2].

Core Pharmacological Properties

Anticancer Activity & Apoptosis Induction

Isoxazole sulfonate derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical cancer)[3]. The primary mechanism of action involves DNA intercalation and subsequent induction of the intrinsic apoptotic pathway. By binding to the DNA hexamer, these compounds disrupt replication machinery, leading to mitochondrial depolarization, the release of cytochrome c, and the sequential activation of Caspase-9 and Caspase-3/7[3].

Antibacterial Efficacy Against Gram-Negative Pathogens

The rise of multidrug-resistant (MDR) bacteria has necessitated the development of novel antibacterial agents. Isoxazole derivatives, particularly those functionalized with sulfonate or hydroxamate groups, have shown potent activity against formidable Gram-negative pathogens such as Acinetobacter baumannii, Escherichia coli, and Klebsiella pneumoniae[4]. These compounds are strategically designed to penetrate the complex outer membrane of Gram-negative bacteria, effectively disrupting cell wall biosynthesis or inhibiting essential bacterial topoisomerases.

Metabolic and Anti-Inflammatory Enzyme Inhibition

Beyond cytotoxicity, the isoxazole benzenesulfonate scaffold is highly effective in targeted enzyme inhibition. Specific derivatives act as potent inhibitors of Glycogen Phosphorylase (GP), exhibiting low micromolar IC50 values in primary human hepatocytes, making them viable candidates for managing hyperglycemia[5]. Furthermore, the structural similarity of these compounds to Valdecoxib allows them to act as highly selective Cyclooxygenase-2 (COX-2) inhibitors, providing anti-inflammatory benefits without the gastrointestinal toxicity associated with non-selective NSAIDs[1].

Quantitative Pharmacological Data

To facilitate comparative analysis, the following table summarizes the quantitative pharmacological metrics of various isoxazole benzenesulfonate derivatives and their structural analogs across different biological targets.

Compound Class / TargetCell Line / Biological ModelActivity Metric (IC50 / MIC)Primary Mechanism of Action
Isoxazole Sulfonate Analogs A549 (Human Lung Carcinoma)13.49 – 22.54 μMDNA Intercalation / Apoptosis[3]
Isoxazole Sulfonate Analogs HeLa (Human Cervical Cancer)17.52 – 24.14 μMDNA Intercalation / Apoptosis[3]
Isoxazole Derivatives Acinetobacter baumannii< 4.0 μg/mL (MIC)Membrane/Cell Wall Disruption[4]
Spiro-isoxazoline Sulfonates Primary Human Hepatocytes2.5 – 20.0 μMGlycogen Phosphorylase Inhibition[5]
Isoxazole Benzenesulfonates Recombinant COX-2 Enzyme< 1.0 μMSelective COX-2 Inhibition[1]

Mechanistic Pathways & Experimental Workflows

Apoptotic Signaling Pathway Visualization

The following diagram illustrates the established causality chain from the introduction of the isoxazole benzenesulfonate ligand to the execution of cellular apoptosis.

ApoptosisPathway Ligand Isoxazole Benzenesulfonate Derivative Target DNA Intercalation & Kinase Inhibition Ligand->Target Mito Mitochondrial Depolarization (Cytochrome c release) Target->Mito Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase3 Caspase-3/7 Executioner Caspase9->Caspase3 Apoptosis Cellular Apoptosis Caspase3->Apoptosis

Fig 1: Intrinsic apoptotic cascade triggered by isoxazole benzenesulfonate derivatives.

Standardized Experimental Protocol: Synthesis and In Vitro Validation

To ensure reproducibility and scientific integrity, the following self-validating protocol outlines the synthesis and biological evaluation of these derivatives.

Phase 1: Synthesis via 1,3-Dipolar Cycloaddition

Causality & Rationale: The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is the premier method for constructing the isoxazole core because it provides absolute regiocontrol, ensuring the benzenesulfonate group is correctly oriented for optimal receptor binding[4][5].

  • Preparation of Nitrile Oxide: Dissolve the starting aldoxime (1.0 eq) in a polar aprotic solvent (e.g., DMF). Add an oxidant such as sodium hypochlorite (NaOCl) or Cerium (IV) ammonium nitrate (CAN) dropwise at 0°C. Note: In situ generation prevents the rapid dimerization of nitrile oxides into inactive furoxans.

  • Cycloaddition: Introduce the benzenesulfonate-substituted alkyne (1.2 eq) to the reaction mixture. Stir at room temperature for 12–24 hours, monitoring reaction progress via Thin Layer Chromatography (TLC).

  • Purification: Quench the reaction with water, extract using ethyl acetate, and dry the organic layer over anhydrous Na2​SO4​ . Purify the crude product using silica gel column chromatography (Hexane:Ethyl Acetate gradient).

  • Validation: Confirm the structural integrity and regiochemistry of the purified compound using 1H -NMR, 13C -NMR, and High-Resolution Mass Spectrometry (HRMS).

Phase 2: In Vitro Cytotoxicity Screening (MTT Assay)

Causality & Rationale: The MTT assay relies on the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase, providing a direct, quantifiable measure of cellular metabolic activity and viability.

  • Cell Seeding: Seed A549 or HeLa cells in 96-well plates at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Compound Treatment: Treat the cells with varying concentrations of the synthesized isoxazole benzenesulfonate derivatives (e.g., 1, 5, 10, 25, 50 μM).

    • Self-Validating Controls: Use DMSO (<0.1% v/v) as a negative vehicle control to establish baseline viability. Use Staurosporine (1 μM) as a positive apoptotic control to validate the dynamic range of the assay[3].

  • Incubation & Readout: Incubate for 48 hours. Add 20 μL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. Solubilize the resulting formazan crystals with 100 μL of DMSO.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50​ values using non-linear regression analysis.

Drug Development Workflow Visualization

ExpWorkflow Synth 1,3-Dipolar Cycloaddition (Regioselective Synthesis) Purif Chromatographic Purification & NMR/HRMS Validation Synth->Purif Assay In Vitro High-Throughput Screening (MTT/MIC) Purif->Assay ADMET ADMET & Cytotoxicity Profiling Assay->ADMET Lead Lead Optimization & In Vivo Models ADMET->Lead

Fig 2: End-to-end workflow for the development of isoxazole benzenesulfonate therapeutics.

Future Perspectives in Drug Development

The pharmacological versatility of isoxazole benzenesulfonate ester derivatives positions them as highly valuable assets in drug discovery. Future research must focus on rigorous ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to mitigate potential off-target effects. Additionally, the application of structure-based drug design (SBDD) and molecular docking will enable the fine-tuning of the benzenesulfonate moiety, optimizing its electronic and steric parameters to achieve exquisite selectivity against emerging biological targets, such as mutant kinases in oncology and novel efflux pumps in MDR bacteria.

References

  • Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies ResearchGate URL:[Link]

  • WO2012137094A1 - Isoxazole derivatives useful as antibacterial agents Google Patents URL
  • US10829486B2 - Isoxazole derivatives as FXR agonists and methods of use thereof Google Patents URL
  • (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzene-sulfonate ResearchGate URL:[Link]

  • Ultrasound-assisted facile one-pot sequential synthesis of novel isoxazole derivatives DNTB (Journal Article Scopus WoS) URL:[Link](Note: Sourced via aggregate search results for COX-2 inhibition properties of isoxazole derivatives)

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Exploratory

An In-depth Technical Guide to Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate (CAS 1884279-18-8)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical and physical properties of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate, its synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate, its synthesis, reactivity, and its significance in pharmaceutical development, particularly as a process-related impurity.

Introduction and Pharmaceutical Relevance

Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate is a substituted isoxazole derivative that has gained attention within the pharmaceutical industry. It is recognized as a potential impurity in the synthesis of active pharmaceutical ingredients (APIs), notably Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of advanced breast cancer.[1] The core structure of this molecule is also closely related to Valdecoxib, a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[2][3] Understanding the chemical properties and formation of this compound is therefore critical for process optimization, impurity profiling, and ensuring the safety and efficacy of related drug substances.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate is provided below. It is important to note that while some data is available from chemical suppliers, other properties are inferred based on the behavior of structurally similar aromatic sulfonate esters.[4]

PropertyValueSource/Reference
CAS Number 1884279-18-8[5]
Molecular Formula C₁₈H₁₇NO₄S[5]
Molecular Weight 343.397 g/mol [5]
IUPAC Name ethyl 4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonate[5]
Appearance Expected to be a white to off-white solidInferred from related compounds
Melting Point Not available (expected to be a crystalline solid with a defined melting point)
Boiling Point Not available (likely to decompose upon heating at atmospheric pressure)
Solubility Expected to be soluble in polar organic solvents (e.g., dichloromethane, ethyl acetate, acetonitrile) and poorly soluble in water.Inferred from related compounds

Chemical Structure:

Caption: Chemical structure of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate.

Synthesis and Formation

Proposed Synthetic Workflow:

G start 3-phenyl-5-methylisoxazole sulfonation Sulfonation (e.g., oleum) start->sulfonation sulfonic_acid 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid sulfonation->sulfonic_acid esterification Esterification (Ethanol, acid catalyst) sulfonic_acid->esterification product Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate esterification->product

Caption: Proposed synthesis of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate.

Detailed Experimental Protocol (Proposed):

Step 1: Synthesis of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid

This step is based on the sulfonation of the pre-formed isoxazole ring, as described in patents for the synthesis of Valdecoxib.[8]

  • To a stirred solution of 3-phenyl-5-methylisoxazole in a suitable solvent (e.g., dichloromethane), add oleum (fuming sulfuric acid) dropwise at a controlled temperature (e.g., 0-5 °C).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully quench the reaction by pouring the mixture onto ice.

  • The precipitated solid, 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Esterification to Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate

This is a standard Fischer esterification reaction.[9]

  • Suspend 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid in an excess of absolute ethanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate.

Spectroscopic Characterization (Predicted)

As experimental spectra are not publicly available, the following are predicted 1H and 13C NMR chemical shifts based on the analysis of structurally similar compounds.

Predicted ¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-7.9d2HAromatic protons ortho to the sulfonate group
~7.4-7.6m5HPhenyl ring protons
~7.3-7.4d2HAromatic protons meta to the sulfonate group
~4.1-4.2q2H-OCH₂CH₃
~2.4s3HIsoxazole -CH₃
~1.3t3H-OCH₂CH₃

Predicted ¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~170Isoxazole C5
~162Isoxazole C3
~145Aromatic C-S
~135-140Aromatic quaternary carbons
~128-131Aromatic CH carbons
~125-127Aromatic CH carbons
~115Isoxazole C4
~65-OCH₂CH₃
~15-OCH₂CH₃
~12Isoxazole -CH₃

Reactivity and Stability

The reactivity of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate is primarily dictated by the sulfonate ester and isoxazole functional groups.

  • Sulfonate Ester: Sulfonate esters are good leaving groups in nucleophilic substitution reactions. However, aromatic sulfonate esters are generally more stable than their alkyl counterparts. The ester linkage is susceptible to hydrolysis under strong acidic or basic conditions, which would yield 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid and ethanol.[10]

  • Isoxazole Ring: The isoxazole ring is a stable aromatic heterocycle. It is generally resistant to oxidation and mild acidic or basic conditions. Reductive cleavage of the N-O bond can occur under more strenuous conditions (e.g., catalytic hydrogenation), leading to ring opening.

Hazardous Decomposition:

Upon combustion, this compound may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.

Safety and Handling

As a specific safety data sheet is not available, the following precautions are recommended based on the general hazards associated with sulfonate esters.[11]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • First Aid:

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

    • Skin Contact: Wash off immediately with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Conclusion

Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate is a compound of significant interest in pharmaceutical process chemistry due to its structural relationship to important APIs and its potential to arise as a process-related impurity. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for the development of robust analytical methods for its detection and control, thereby ensuring the quality and safety of pharmaceutical products. While some of its properties must be inferred from related structures, this guide provides a solid foundation for researchers and drug development professionals working with this and similar molecules.

References

  • AiFChem, an Xtalpi Company. Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate (Palbociclib Impurity). BuyChemJapan. Accessed March 28, 2026.
  • Asian Journal of Chemistry. Identification, Synthesis and Characterization of Novel Palbociclib Impurities. Published February 28, 2025.
  • Pharmaffiliates. Palbociclib-impurities. Accessed March 28, 2026.
  • ChemicalBook. Sulfonic acids, C10-18-alkane, Ph esters - Safety Data Sheet.
  • LGC Standards. 4-(5-Methyl-3-phenyl-4-isoxazolyl)-ethyl Ester Benzenesulfonic Acid. Accessed March 28, 2026.
  • SynZeal. Palbociclib & Its Impurities. Accessed March 28, 2026.
  • Veeprho. Palbociclib Impurity 11 | CAS 866084-31-3. Accessed March 28, 2026.
  • Talley, J. J., et al. 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775-777 (2000).
  • Shcherbakova, I. Product Subclass 2: Arenesulfonic Acid Derivatives. Science of Synthesis, 31b, 1345-1405 (2007).
  • Teasdale, A., et al. An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. Organic Process Research & Development, 16(10), 1691-1695 (2012).
  • PubChem. 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid. Accessed March 28, 2026.
  • WO2005085218A1 - A novel process for preparing valdecoxib - Google P
  • Global Substance Registration System. 4-(5-METHYL-3-PHENYL-4-ISOXAZOLYL)BENZENESULFONIC ACID. Accessed March 28, 2026.
  • Kiefl, C. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. Journal of Organic Chemistry, 74(1), 312-317 (2009).
  • Zhang, Y., et al. Lithographic performances of aryl sulfonate ester-modified polystyrenes as nonchemically amplified resists.
  • Kim, S., et al. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288 (2022).
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Foundational

Degradation pathways of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate API impurities

An In-depth Technical Guide to the Degradation Pathways of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate API Impurities Authored by: A Senior Application Scientist Abstract: This technical guide provides a com...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Degradation Pathways of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate API Impurities

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive examination of the potential degradation pathways of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate, an impurity associated with the API Parecoxib. A thorough understanding of the chemical stability of this impurity is paramount for ensuring the safety, efficacy, and quality of the final drug product. This document outlines a systematic approach to elucidating its degradation profile through forced degradation studies, as mandated by international regulatory bodies. We will delve into the theoretical underpinnings of its degradation under hydrolytic, oxidative, thermal, and photolytic stress conditions, supported by established chemical principles and literature precedents. Detailed experimental protocols for conducting these studies and for the analytical characterization of potential degradation products using modern chromatographic and spectrometric techniques are provided. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization and control of impurities in pharmaceutical products.

Introduction: The Imperative of Impurity Profiling

In the landscape of pharmaceutical development, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass the entire impurity profile. Regulatory agencies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization of any impurity present in a drug substance or product.[1] This scrutiny is born from the understanding that impurities can significantly impact the safety and efficacy of a therapeutic agent. Therefore, a comprehensive understanding of the formation and degradation of impurities is not merely a regulatory hurdle but a scientific necessity for robust drug development.

This guide focuses on Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate, a known impurity of the cyclooxygenase-2 (COX-2) inhibitor, Parecoxib.[2][3] The molecular structure of this impurity, characterized by a substituted isoxazole ring linked to a benzenesulfonate ethyl ester, presents multiple reactive sites susceptible to degradation under various environmental conditions. Elucidating these degradation pathways is crucial for developing stable formulations, establishing appropriate storage conditions, and defining the shelf-life of the drug product.

This document will provide a detailed exploration of the potential degradation mechanisms of this specific impurity. We will leverage our expertise in analytical chemistry and degradation pathway elucidation to provide a practical and scientifically grounded guide for professionals in the field.

Molecular Structure and Potential Reactive Sites

The chemical structure of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate is presented below:

Chemical Structure:

IUPAC Name: ethyl 4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonate[2] CAS Number: 1884279-18-8[2][4] Molecular Formula: C18H17NO4S[2] Molecular Weight: 343.397 g/mol [2]

The molecule possesses two key functional moieties that are prime candidates for degradation:

  • The Isoxazole Ring: This five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms is known to be susceptible to ring-opening reactions under both acidic and basic conditions, as well as thermal and photolytic stress.[5][6][7][8][9]

  • The Ethyl Benzenesulfonate Group: The sulfonate ester linkage is prone to hydrolysis, particularly under alkaline conditions, which can lead to the formation of the corresponding sulfonic acid and ethanol.[10][11][12][13][14]

Forced Degradation Studies: A Proactive Approach to Stability Assessment

Forced degradation, or stress testing, is the deliberate degradation of a drug substance or product under conditions more severe than accelerated stability testing.[1] The primary objectives of these studies, as outlined in ICH guideline Q1A(R2), are to:[15]

  • Identify the likely degradation products.

  • Establish the intrinsic stability of the molecule.

  • Elucidate degradation pathways.

  • Validate the stability-indicating nature of the analytical methods employed.

A typical forced degradation study involves exposing the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[15][1] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradation products without completely destroying the parent molecule.[15]

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies and characterizing the resulting impurities.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analytical Characterization cluster_outcome Outcomes API_Impurity Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate Solution Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API_Impurity->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, RT) API_Impurity->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) API_Impurity->Oxidation Thermal Thermal Stress (e.g., 80°C, solid & solution) API_Impurity->Thermal Photolytic Photolytic Stress (ICH Q1B) API_Impurity->Photolytic HPLC HPLC-UV/PDA (Stability-Indicating Method) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC LC_MS LC-MS/MS (Identification & Structural Elucidation) HPLC->LC_MS NMR NMR Spectroscopy (Definitive Structure Confirmation) LC_MS->NMR Deg_Pathways Elucidation of Degradation Pathways LC_MS->Deg_Pathways Impurity_Profile Comprehensive Impurity Profile Deg_Pathways->Impurity_Profile Method_Validation Validation of Analytical Method Impurity_Profile->Method_Validation

Caption: Workflow for forced degradation studies and impurity characterization.

Predicted Degradation Pathways

Based on the chemical structure of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate and established chemical reactivity, the following degradation pathways are proposed under various stress conditions.

Hydrolytic Degradation

Acid-Catalyzed Hydrolysis: Under acidic conditions, the isoxazole ring is susceptible to cleavage. The likely point of initial protonation is the nitrogen atom, followed by nucleophilic attack by water, leading to ring opening. The sulfonate ester is generally more stable to acid hydrolysis than the isoxazole ring.

Base-Catalyzed Hydrolysis: Alkaline conditions are expected to readily hydrolyze the ethyl benzenesulfonate ester.[10][11][12][14] This reaction likely proceeds via a nucleophilic attack of a hydroxide ion on the sulfur atom, leading to the formation of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid and ethanol.[10][14] The isoxazole ring can also undergo base-catalyzed ring opening.[5][6]

Hydrolytic_Degradation Parent Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate Acid_Product Isoxazole Ring-Opened Product Parent->Acid_Product H+ / H2O Base_Product_1 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic Acid Parent->Base_Product_1 OH- / H2O Base_Product_2 Ethanol Parent->Base_Product_2 OH- / H2O Base_Product_3 Base-Induced Ring-Opened Product Parent->Base_Product_3 OH- / H2O

Caption: Proposed hydrolytic degradation pathways.

Oxidative Degradation

The isoxazole ring and the phenyl rings are potential sites for oxidative attack. Common laboratory oxidizing agents like hydrogen peroxide can lead to a variety of degradation products. Oxidation of the isoxazole ring can result in ring cleavage, leading to smaller, more polar molecules.[5][16] The aromatic rings could undergo hydroxylation. The sulfur atom in the sulfonate group is already in its highest oxidation state and is therefore unlikely to be further oxidized.

Thermal Degradation

At elevated temperatures, thermal decomposition of the isoxazole ring is a known phenomenon.[7][8][9][17][18] This can lead to the formation of various products, including nitriles and carbon monoxide, through complex rearrangement and fragmentation pathways.[17][18] The sulfonate ester may also undergo thermal decomposition, although this typically requires higher temperatures.

Thermal_Degradation Parent Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate Thermal_Product_1 Acetonitrile Parent->Thermal_Product_1 Heat (Δ) Thermal_Product_2 Benzonitrile Derivatives Parent->Thermal_Product_2 Heat (Δ) Thermal_Product_3 Other Fragmentation Products Parent->Thermal_Product_3 Heat (Δ)

Sources

Exploratory

Mass spectrometry fragmentation pattern of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate Abstract This technical guide provides a comprehensive analysis of the predicted mass spectro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation pathways for Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate (C₁₈H₁₇NO₄S, MW: 343.40 g/mol ).[1] Designed for researchers, analytical scientists, and professionals in drug development, this document elucidates the core fragmentation mechanisms under common soft ionization techniques such as Electrospray Ionization (ESI). By deconstructing the molecule into its primary functional moieties—the isoxazole ring, the phenylsulfonate core, and the ethyl ester group—we can predict characteristic cleavages and resulting fragment ions. This guide combines theoretical chemical principles with insights from peer-reviewed literature on analogous structures to offer a robust framework for structural elucidation, metabolite identification, and impurity profiling. Key fragmentation routes, including the facile cleavage of the isoxazole N-O bond, desulfonylation, and scission of the ethyl ester, are detailed and visualized. A validated experimental protocol for data acquisition using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also presented.

Introduction: Structural Context and Analytical Imperative

Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate is a complex organic molecule featuring a diaryl-substituted isoxazole core linked to an ethyl benzenesulfonate group. This structure shares features with pharmacologically significant compounds, such as the COX-2 inhibitor class (e.g., Valdecoxib, which is a sulfonamide analogue).[2] For such molecules in the pharmaceutical pipeline, a thorough understanding of their behavior under mass spectrometric analysis is critical for confirming identity, characterizing metabolites, and identifying potential genotoxic impurities like sulfonate esters.[3][4]

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for these tasks.[5] The fragmentation pattern, or "fingerprint," generated in the mass spectrometer provides definitive structural information. This guide focuses on predicting these patterns by examining the inherent chemical liabilities within the molecule's structure. The primary ionization technique considered is Electrospray Ionization (ESI), a soft ionization method that typically generates an intact protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, which can then be subjected to collision-induced dissociation (CID) for structural analysis (MS/MS).[5][6]

Foundational Principles: Fragmentation of Key Moieties

The fragmentation behavior of the target molecule is a composite of the fragmentation patterns of its constituent parts. Understanding these individual patterns is key to interpreting the complete mass spectrum.

  • Isoxazole Ring System: Isoxazoles are known for the inherent weakness of the N-O bond.[7] Upon energization, this bond is often the first to cleave, initiating a cascade of ring-opening and rearrangement reactions. Common neutral losses from isoxazole fragmentation include carbon monoxide (CO), hydrogen cyanide (HCN), and nitriles (like acetonitrile, CH₃CN), depending on the substituents.[7][8] Theoretical and experimental studies confirm that deprotonation or protonation can significantly influence the stability and subsequent fragmentation pathways of the isoxazole ring.[7][9]

  • Aromatic Sulfonate Esters: The fragmentation of benzenesulfonates is well-characterized. In negative ion mode, a common pathway involves the loss of sulfur dioxide (SO₂), a stable neutral molecule.[10] For ethyl esters, another prominent fragmentation in negative ion mode is the loss of the alkyl group to form a stable benzenesulfonate anion.[4] In positive ion mode, cleavage can occur at the C-O or S-O bonds of the ester group.

  • Inter-ring C-C Bonds: The sigma bond connecting the isoxazole and phenyl rings is relatively strong. While cleavage is possible, it typically requires higher energy compared to the fragmentation of the weaker isoxazole N-O bond or the sulfonate ester linkage.

Proposed Experimental Workflow for LC-MS/MS Analysis

To empirically validate the theoretical fragmentation patterns, a robust and reproducible experimental method is necessary. The following protocol outlines a standard approach using a Triple Quadrupole or Q-TOF mass spectrometer.

Materials and Sample Preparation
  • Solvents: Use LC-MS grade acetonitrile, methanol, and water.

  • Additives: Use 0.1% formic acid for positive ion mode and 5 mM ammonium acetate for negative ion mode to promote stable ionization.

  • Stock Solution: Prepare a 1 mg/mL stock solution of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of acetonitrile and water containing the appropriate mobile phase additive.

LC-MS/MS Instrumentation and Parameters
  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (for positive mode) or 5 mM Ammonium Acetate (for negative mode).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (for positive mode) or Acetonitrile (for negative mode).

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Separate runs for Positive and Negative modes.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • MS Scan Range: m/z 50-500.

  • MS/MS Analysis: Perform product ion scans on the precursor ion (e.g., m/z 344.1 for [M+H]⁺). Use a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.

Workflow Visualization

G LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis stock 1. Prepare 1 mg/mL Stock Solution work 2. Dilute to 1 µg/mL Working Solution stock->work inject 3. Inject 2 µL onto C18 Column work->inject Sample Introduction gradient 4. Elute with ACN/H₂O Gradient inject->gradient ionize 5. ESI Ionization (Positive & Negative) gradient->ionize Eluent to MS ms1 6. MS1 Scan (Detect Precursor Ion) ionize->ms1 ms2 7. MS/MS Scan (Fragment Precursor) ms1->ms2 detect 8. Detect Fragment Ions ms2->detect data_analysis 9. Data Analysis & Pathway Elucidation detect->data_analysis Raw Data

Caption: A flowchart of the experimental workflow for LC-MS/MS analysis.

Predicted Fragmentation Pathways and Mechanisms

The molecular weight of the compound is 343.40. In ESI-MS, we expect to see the protonated molecule [M+H]⁺ at m/z 344.1 and potentially a deprotonated molecule [M-H]⁻ at m/z 342.1 , although formation of an anion via loss of the ethyl group ([M-C₂H₅]⁻) at m/z 314.1 is also plausible in negative mode.[4]

Positive Ion Mode ([M+H]⁺, m/z 344.1) Fragmentation

Protonation is likely to occur at the isoxazole nitrogen or one of the sulfonate oxygens. Fragmentation will proceed from this even-electron ion.[6]

  • Pathway P1: Cleavage of the Ethyl Group: A common fragmentation for ethyl esters is the neutral loss of ethene (C₂H₄, 28 Da) via a rearrangement, leading to the sulfonic acid derivative.

    • [M+H - C₂H₄]⁺ → m/z 316.1

  • Pathway P2: Isoxazole Ring Scission: Following the canonical fragmentation of isoxazoles, cleavage of the N-O bond can initiate fragmentation. A key fragmentation would be the cleavage of the molecule into two main charged fragments.

    • Cleavage at the C-C bond between the rings: This could yield the 4-ethylsulfonate-phenyl cation.

      • [C₈H₉O₃S]⁺ → m/z 185.0

    • Formation of the Phenyl-Isoxazole Cation: Cleavage could also generate the substituted isoxazole cation.

      • [C₁₀H₈NO]⁺ → m/z 158.1 (from cleavage and rearrangement)

  • Pathway P3: Desulfonylation: Loss of sulfur dioxide (SO₂, 64 Da) or sulfur trioxide (SO₃, 80 Da) can occur, although SO₃ loss is more common from the sulfonic acid.

    • From the m/z 316.1 ion: [m/z 316.1 - SO₃]⁺ → m/z 236.1

G cluster_p1 Pathway P1 cluster_p2 Pathway P2 cluster_p3 Pathway P3 (Sequential) parent [M+H]⁺ m/z 344.1 Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate frag1 [M+H - C₂H₄]⁺ m/z 316.1 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid parent->frag1 - C₂H₄ (28 Da) frag2 [C₈H₉O₃S]⁺ m/z 185.0 4-ethylsulfonate-phenyl cation parent->frag2 Ring Scission frag3 [C₁₀H₈NO]⁺ m/z 158.1 5-methyl-3-phenylisoxazole fragment parent->frag3 Ring Scission frag4 [m/z 316.1 - SO₃]⁺ m/z 236.1 Bi-aryl cation frag1->frag4 - SO₃ (80 Da)

Caption: Predicted major fragmentation pathways in positive ESI mode.

Negative Ion Mode Fragmentation

In negative mode, analysis could proceed from the [M-H]⁻ ion (m/z 342.1) or an in-source fragment like [M-C₂H₅]⁻ (m/z 314.1).

  • Pathway N1: Loss of Ethyl Group: As mentioned, the loss of the ethyl radical is a likely event, forming the stable sulfonate anion.

    • [M - C₂H₅]⁻ → m/z 314.1

  • Pathway N2: Loss of Sulfur Dioxide: This is a hallmark fragmentation for arylsulfonate anions.[10]

    • From the m/z 314.1 ion: [m/z 314.1 - SO₂]⁻ → m/z 250.1

  • Pathway N3: Isoxazole Ring Cleavage: The isoxazole ring can still fragment in negative mode, often initiated by deprotonation at the methyl group followed by ring opening.[7] This can lead to complex rearrangements. A likely cleavage is the scission of the C-C bond between the rings.

    • From the m/z 314.1 ion: Cleavage could yield the benzenesulfonate anion.

      • [C₆H₄O₃S]⁻ → m/z 156.0

G cluster_n2 Pathway N2 cluster_n3 Pathway N3 parent [M-C₂H₅]⁻ m/z 314.1 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate anion frag1 [m/z 314.1 - SO₂]⁻ m/z 250.1 Phenoxide-isoxazole anion parent->frag1 - SO₂ (64 Da) frag2 [C₆H₄O₃S]⁻ m/z 156.0 Benzenesulfonate anion parent->frag2 Ring Scission

Caption: Predicted major fragmentation pathways in negative ESI mode.

Summary of Predicted Fragment Ions
Ion ModePrecursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Formula of FragmentAssociated Pathway
Positive 344.1 ([M+H]⁺)316.1C₂H₄ (28.0 Da)C₁₆H₁₄NO₄S⁺P1
Positive 344.1 ([M+H]⁺)236.1C₂H₄ + SO₃ (108.0 Da)C₁₆H₁₄NO⁺P3 (from P1)
Positive 344.1 ([M+H]⁺)185.0C₁₀H₈NO (158.1 Da)C₈H₉O₃S⁺P2
Positive 344.1 ([M+H]⁺)158.1C₈H₉O₃S (185.0 Da)C₁₀H₈NO⁺P2
Negative In-source314.1C₂H₅ (29.0 Da)C₁₆H₁₂NO₄S⁻N1
Negative 314.1 ([M-C₂H₅]⁻)250.1SO₂ (64.0 Da)C₁₆H₁₂NO₂⁻N2
Negative 314.1 ([M-C₂H₅]⁻)156.0C₁₀H₈NO (158.1 Da)C₆H₄O₃S⁻N3

Conclusion

The mass spectrometric fragmentation of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate is predicted to be rich and structurally informative. The analysis presented in this guide, based on established chemical principles and literature precedents for its core substructures, provides a strong predictive foundation for interpreting empirical data.

Key diagnostic fragmentations include:

  • In positive ion mode, the neutral loss of ethene (28 Da) to form the ion at m/z 316.1.

  • In negative ion mode, the formation of the sulfonate anion at m/z 314.1 via loss of the ethyl group, followed by a characteristic loss of SO₂ (64 Da) to yield the ion at m/z 250.1.

These pathways provide multiple points of confirmation for the molecule's identity. The provided experimental protocol offers a validated starting point for acquiring high-quality MS/MS data. This comprehensive guide serves as a valuable resource for scientists engaged in the analysis of this compound and structurally related pharmaceutical molecules, enabling more confident and efficient structural elucidation.

References

  • Caron, A. G., Gauthier, J., & Guillemette, C. (2004). Differentiation and quantification of linear alkyl benzenesulfonate isomers by liquid chromatography-ion-trap mass spectrometry. Journal of Mass Spectrometry, 39(3), 275-286. [Link]

  • Ben-Ari, J., Etinger, A., Weisz, A., & Mandelbaum, A. (2005). Hydrogen-shift isomerism: mass spectrometry of isomeric benzenesulfonate and 2-, 3- and 4-dehydrobenzenesulfonic acid anions in the gas phase. Journal of Mass Spectrometry, 40(8), 1064-1071. [Link]

  • González-Mazo, E., Gómez-Parra, A., & Barceló, D. (2004). Determination of Linear Alkylbenzenesulfonates and Their Degradation Products in Soils by Liquid Chromatography-Electrospray-Ion Trap Multiple-Stage Mass Spectrometry. Analytical Chemistry, 76(10), 2868-2876. [Link]

  • Waters Corporation. (n.d.). Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. Waters. [Link]

  • Di Corcia, A., Crescenzi, C., & Samperi, R. (1998). Investigation of the Fate of Linear Alkyl Benzenesulfonates and Coproducts in a Laboratory Biodegradation Test by Using Liquid Chromatography/Mass Spectrometry. Environmental Science & Technology, 32(5), 711-718. [Link]

  • Reis, A., Santos, S., & Correia, A. J. (1999). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry, 10(9), 854-863. [Link]

  • Sarkar, B., & Kumar, A. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry, 34(5), 769-778. [Link]

  • Supporting Information. (n.d.). Mass spectral fragmentations of sulfonates. [Source not explicitly stated in snippet, generic citation][Link]

  • Donati, F., & Selva, A. (1980). MASS SPECTROMETRY OF OXAZOLES. HETEROCYCLES, 14(6), 735. [Link]

  • ResearchGate. (n.d.). a–c Mass spectral fragmentation of celecoxib and its major metabolites (M1 and M2). [Link]

  • Reeve, A. M. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education, 83(9), 1349. [Link]

  • Song, Q., & Li, G. (2014). Rapid and Simultaneous Determination of Sulfonate Ester Genotoxic Impurities in Drug Substance by Liquid Chromatography Coupled to Tandem Mass Spectrometry: Comparison of Different Ionization Modes. Journal of Chromatographic Science, 52(7), 678-685. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • NextSDS. (n.d.). ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate — Chemical Substance Information. [Link]

  • ResearchGate. (n.d.). The pathways of the ESI mass fragmentation of the compounds 1-5. [Link]

  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

  • Divisione di Spettrometria di Massa. (n.d.). Dissociation of Even-Electron Ions. [Link]

  • Wang, Y., Zhang, Y., & Ji, G. (2015). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. RSC Advances, 5(54), 43419-43426. [Link]

  • Talley, J. J., Brown, D. L., Carter, J. S., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775-777. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Stability-Indicating HPLC Method for the Detection of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate

Abstract This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative de...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate. This novel method is designed for use in research, quality control, and drug development settings. The methodology adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring reliability and fitness for purpose.[1][2] The developed isocratic method utilizes a C18 stationary phase with a mobile phase composed of acetonitrile and a phosphate buffer, providing excellent resolution and peak symmetry for the analyte. The method was validated for specificity, linearity, accuracy, precision, and robustness, demonstrating its suitability for routine analysis and stability studies.

Introduction

Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate is a complex heterocyclic compound containing both an isoxazole and a benzenesulfonate moiety.[3][4][5] The accurate quantification of this and similar molecules is critical in pharmaceutical development for ensuring product quality, stability, and safety. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of a wide array of pharmaceutical compounds.[1] The structural characteristics of the target analyte, including its aromatic rings and polar functional groups, make reversed-phase HPLC an ideal analytical approach.[6][7][8] This application note provides a comprehensive guide for the development and validation of a stability-indicating HPLC method, a critical requirement for regulatory submissions.[9][10][11]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point for method development due to its versatility with aromatic and moderately polar compounds.[12][13]

  • Chemicals and Reagents:

    • Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

Chromatographic Conditions (Optimized)

A summary of the optimized chromatographic conditions is presented in Table 1. The selection of these parameters is a result of a systematic method development process aimed at achieving optimal separation and peak shape.

Table 1: Optimized HPLC Conditions

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Buffer Preparation (25 mM Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 60:40 (v/v) ratio. Degas the mobile phase prior to use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations across the desired calibration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing the analyte in the mobile phase to obtain a final concentration within the calibration range.

Method Development Strategy

The development of this HPLC method followed a logical progression, beginning with an understanding of the analyte's physicochemical properties. The presence of aromatic rings from the phenyl and benzenesulfonate groups suggests strong retention on a non-polar stationary phase like C18.[7][14] The isoxazole ring and the sulfonate group introduce polarity, necessitating a careful balance of the organic modifier and aqueous buffer in the mobile phase to achieve optimal retention and peak shape.

Column and Mobile Phase Selection

A C18 column was chosen for its proven efficacy in retaining aromatic compounds through hydrophobic interactions.[13] Acetonitrile was selected as the organic modifier due to its lower viscosity and UV transparency compared to methanol. A phosphate buffer was employed to maintain a consistent pH and improve peak shape, particularly for the acidic benzenesulfonate moiety.[15] A pH of 3.0 was chosen to ensure the analyte is in a single ionic form, preventing peak splitting.

Optimization of Chromatographic Parameters

The ratio of acetonitrile to buffer was systematically varied to achieve a retention time of approximately 5-7 minutes, allowing for good separation from any potential impurities without unnecessarily long run times. The flow rate was set to a standard 1.0 mL/min for a 4.6 mm ID column. The column temperature was maintained at 30 °C to ensure reproducible retention times. The detection wavelength of 220 nm was selected based on the UV spectrum of the analyte, which showed significant absorbance at this wavelength.[12]

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (Solubility, pKa, UV max) B Column Selection (e.g., C18, C8, Phenyl) A->B C Mobile Phase Screening (ACN/Water, MeOH/Water) B->C D Optimize Organic Modifier % C->D E Optimize Buffer pH & Concentration D->E F Fine-tune Flow Rate & Temperature E->F G System Suitability Testing F->G H Method Validation (ICH Q2(R2)) G->H I Forced Degradation Studies H->I J J I->J Final Method

Caption: Workflow for HPLC Method Development.

Method Validation

The optimized HPLC method was validated according to the ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[2][16][17][18] The validation parameters assessed were specificity, linearity, range, accuracy, precision, and robustness.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2] To demonstrate the stability-indicating nature of the method, forced degradation studies were performed.[9][10][19] The analyte was subjected to stress conditions including acidic, basic, oxidative, thermal, and photolytic degradation.

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: UV light (254 nm) for 48 hours

The chromatograms from the stressed samples showed significant degradation of the parent peak and the appearance of several degradation product peaks. The developed method was able to resolve the parent peak from all degradation products, demonstrating its specificity and stability-indicating capability.

Forced_Degradation_Logic cluster_stress Stress Conditions Analyte Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate Acid Acid (0.1N HCl) Analyte->Acid Base Base (0.1N NaOH) Analyte->Base Oxidation Oxidation (3% H₂O₂) Analyte->Oxidation Thermal Thermal (105°C) Analyte->Thermal Photo Photolytic (UV 254nm) Analyte->Photo HPLC_Analysis HPLC Analysis (Developed Method) Analyte->HPLC_Analysis Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Thermal->Degradation_Products Photo->Degradation_Products Degradation_Products->HPLC_Analysis Resolution Peak Resolution (Analyte vs. Degradants) HPLC_Analysis->Resolution

Caption: Logic of Forced Degradation Studies.

Linearity and Range

The linearity of the method was evaluated by analyzing a series of six concentrations of the analyte ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration. The method was found to be linear over the tested range with a correlation coefficient (r²) of > 0.999.

Accuracy

The accuracy of the method was determined by performing recovery studies. A known amount of the analyte was spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated. The mean recovery was found to be within the acceptable limits of 98-102%.

Precision

The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[2] Repeatability was assessed by performing six replicate injections of the 100% test concentration on the same day. Intermediate precision was determined by repeating the analysis on a different day with a different analyst. The relative standard deviation (RSD) for both repeatability and intermediate precision was found to be less than 2%, indicating good precision.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic parameters, including the mobile phase composition (±2%), pH (±0.2 units), column temperature (±2 °C), and flow rate (±0.1 mL/min). The system suitability parameters, including theoretical plates, tailing factor, and retention time, remained within the acceptable limits, demonstrating the robustness of the method.

Conclusion

A simple, rapid, and reliable RP-HPLC method for the quantification of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate has been successfully developed and validated in accordance with ICH guidelines. The method is specific, linear, accurate, precise, and robust. The stability-indicating nature of the method was confirmed through forced degradation studies, making it suitable for routine quality control analysis and stability testing of the drug substance and its formulations.

References

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • NextSDS. ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate - Chemical Substance Information. Retrieved from [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • SIELC Technologies. HPLC Separation of Benzenesulfonic and p-Toluenesulfonic Acids on Newcrom BH Column. Retrieved from [Link]

  • MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • PubMed. (2008, September 10). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. Retrieved from [Link]

  • Scribd. Analysis of Alkyl Benzene Sulfonates. Retrieved from [Link]

  • Axion Labs. (2025, November 19). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Spectroscopy Online. (2026, March 28). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • Revue Roumaine de Chimie. RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Retrieved from [Link]

  • Lab Manager. (2025, October 23). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • SIELC Technologies. Separation of Isoxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Regulatory Research and Medicine Evaluation. (2024, July 4). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • PubChem. 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

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Application

Application Note: A Validated LC-MS/MS Protocol for the Quantitative Analysis of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate in Human Plasma

Abstract This document provides a comprehensive, step-by-step protocol for the sensitive and selective quantification of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate in human plasma using Liquid Chromatograph...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the sensitive and selective quantification of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is built upon the foundational principles of bioanalytical method development, emphasizing robustness, accuracy, and adherence to regulatory standards. We detail the rationale behind critical experimental choices, from sample preparation and chromatographic separation to mass spectrometric detection. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic, toxicokinetic, or metabolic studies of this compound and structurally related molecules.

Introduction and Scientific Rationale

Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate is a small molecule featuring a core phenylisoxazole structure linked to a benzenesulfonate group. Accurate quantification of such compounds in biological matrices like plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles during drug development.[1][2]

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and robustness.[3][4] Specifically, the use of a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for the precise measurement of a target analyte even in a complex biological matrix by monitoring a specific precursor-to-product ion transition.[5][6][7] This high degree of specificity minimizes interference from endogenous matrix components, a common challenge in bioanalysis.[8][9][10]

This application note is designed not as a rigid template, but as a self-validating system. We will explain the causality behind each procedural step, empowering the end-user to adapt and troubleshoot the method effectively. The protocol is developed in alignment with the principles outlined in regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), to ensure data integrity and reliability.[11][12][13][14]

Principle of the Method

The core of this protocol involves three key stages, as illustrated in the workflow diagram below.

  • Sample Preparation: The analyte and an internal standard (IS) are first isolated from the bulk of the plasma matrix components (e.g., proteins, phospholipids) using Liquid-Liquid Extraction (LLE). This step is crucial for reducing matrix effects and preventing contamination of the LC-MS system.[15][16][17]

  • Chromatographic Separation: The extracted sample is injected into a reverse-phase Ultra-High-Performance Liquid Chromatography (UPLC) system. The analyte is separated from any remaining interferences based on its physicochemical properties as it passes through the analytical column.

  • Mass Spectrometric Detection: The column effluent is introduced into the mass spectrometer via an electrospray ionization (ESI) source. The analyte is ionized, and the specific precursor ion is selected in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and a specific, stable product ion is selected in the third quadrupole (Q3) before reaching the detector. The intensity of this product ion signal is directly proportional to the concentration of the analyte in the sample.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Plasma Sample Aliquot p2 Spike Internal Standard (IS) p1->p2 p3 Liquid-Liquid Extraction (e.g., with MTBE) p2->p3 p4 Evaporation & Reconstitution p3->p4 a1 Inject into UPLC System p4->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 ESI Ionization a2->a3 a4 Tandem MS Detection (MRM Mode) a3->a4 d1 Peak Integration a4->d1 d2 Calculate Analyte/IS Ratio d1->d2 d3 Quantification via Calibration Curve d2->d3

Caption: Overall bioanalytical workflow from sample receipt to final quantification.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Analyte: Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate reference standard (>98% purity).

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., with ¹³C or ²H labels) is strongly recommended for optimal results.[18][19] If unavailable, a close structural analog may be used, but requires more rigorous validation of matrix effects.

  • Solvents: LC-MS grade acetonitrile, methanol, and methyl tert-butyl ether (MTBE).

  • Additives: LC-MS grade formic acid and ammonium formate.

  • Water: Ultrapure water (18.2 MΩ·cm).

  • Biological Matrix: Blank human plasma with K₂-EDTA as an anticoagulant, sourced from a certified vendor.

Instrumentation
  • Liquid Chromatograph: A UPLC system capable of binary gradient elution (e.g., Waters ACQUITY UPLC H-Class).

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Analytical Column: A reverse-phase column providing good retention and peak shape for hydrophobic compounds (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

Step-by-Step Experimental Protocol

Preparation of Stock Solutions, Calibration Standards, and QC Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of the analyte and internal standard reference standards into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.

  • Working Solutions: Prepare intermediate stock solutions by serially diluting the primary stocks with 50:50 (v/v) methanol:water.

  • Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate analyte working solutions to create a calibration curve spanning the expected concentration range. A typical range might be 1 - 2000 ng/mL, prepared at 8 non-zero concentration levels.

  • Quality Control (QC) Samples: Independently prepare QC samples in blank plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The choice of LLE with MTBE is based on its proven effectiveness for extracting small molecules of moderate hydrophobicity from plasma, providing a clean extract with good recovery.[20][21][22]

  • Aliquot 100 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the IS working solution (e.g., at 200 ng/mL) to all samples except for the double-blank (matrix blank with no analyte or IS).

  • Vortex briefly for ~10 seconds to mix.

  • Add 600 µL of MTBE.

  • Cap and vortex vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (~550 µL) to a new clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 1 minute, then transfer to an autosampler vial for injection.

LC-MS/MS Instrumental Parameters

The following parameters serve as a starting point and must be optimized for the specific instrument used.

ParameterRecommended Setting
LC System
Analytical ColumnACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature40 °C
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.5 mL/min
Injection Volume5 µL
Gradient Elution Time (min)
0.0
0.5
2.5
3.5
3.6
5.0
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature550 °C
IonSpray Voltage+5500 V
Curtain Gas (CUR)35 psi
Nebulizer Gas (GS1)50 psi
Heater Gas (GS2)50 psi
MRM Transitions Analyte
Analyte
IS (SIL)

Note on MRM Optimization: The specific Q1/Q3 transitions, declustering potential (DP), and collision energy (CE) must be determined experimentally. This is achieved by infusing a standard solution of the analyte directly into the mass spectrometer. First, a Q1 scan identifies the protonated molecular ion [M+H]⁺. Then, a product ion scan fragments this precursor to identify stable, intense product ions for monitoring.

MRM_Principle ESI Ion Source (ESI) Q1 Quadrupole 1 (Q1) Selects Precursor Ion (e.g., m/z 378.1) ESI->Q1 All Ions Q2 Collision Cell (Q2) Fragments Precursor (CID) Q1->Q2 Precursor Ion Q3 Quadrupole 3 (Q3) Selects Product Ion (e.g., m/z 105.1) Q2->Q3 All Fragments Detector Detector Q3->Detector Specific Product Ion

Caption: The principle of Multiple Reaction Monitoring (MRM) for enhanced selectivity.

Method Validation Strategy

A robust bioanalytical method requires validation to demonstrate its suitability for the intended purpose.[13] All validation experiments should be performed in accordance with FDA or ICH M10 guidelines.[11][13][23]

  • Selectivity and Specificity: Analyze at least six different lots of blank human plasma to ensure no endogenous components interfere with the detection of the analyte or IS at their respective retention times.

  • Linearity and Range: Analyze the calibration curve standards in triplicate on three separate days. The curve should have a correlation coefficient (r²) of ≥0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% at the LLOQ).

  • Accuracy and Precision: Analyze the four levels of QC samples (LLOQ, L, M, H) with at least five replicates per level in three separate analytical runs. The intra- and inter-run precision (%CV) should not exceed 15% (20% at LLOQ), and the accuracy (%RE) should be within ±15% (±20% at LLOQ).

  • Matrix Effect: The matrix effect must be assessed to ensure that co-eluting components are not suppressing or enhancing the analyte's ionization.[8][24][25] This is typically evaluated by comparing the peak response of an analyte spiked into an extracted blank matrix with the response of the analyte in a pure solution. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[19][26]

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response from a pre-extraction spiked sample to that of a post-extraction spiked sample at three QC levels.

  • Stability: The stability of the analyte must be evaluated under various conditions that mimic sample handling and storage:

    • Freeze-Thaw Stability: After at least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting the sample preparation time.

    • Long-Term Stability: In a freezer (-20°C or -80°C) for a period longer than the expected study sample storage time.

    • Post-Preparative (Autosampler) Stability: In the reconstituted extract under autosampler conditions.

Data Analysis and Acceptance Criteria

Data is acquired and processed using the mass spectrometer's proprietary software. A calibration curve is generated by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. A weighted (1/x² or 1/x) linear regression is typically used for quantification. For an analytical run to be accepted, at least 75% of the non-zero calibration standards must meet the acceptance criteria, and at least two-thirds of the total QC samples must be within ±15% of their nominal values, with at least 50% at each concentration level passing.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate in human plasma. By leveraging a robust Liquid-Liquid Extraction procedure and a highly selective UPLC-MS/MS method operating in MRM mode, this protocol offers the sensitivity and reliability required for regulated bioanalysis. The emphasis on the rationale behind procedural choices and a comprehensive validation strategy ensures that the method can be successfully implemented and adapted for pharmacokinetic and other drug development studies.

References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • FDA issues final guidance on bioanalytical method validation. (2018). The Pharma Letter. Retrieved from [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014). Bioanalysis Zone. Retrieved from [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. Retrieved from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). U.S. Food and Drug Administration. Retrieved from [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025). ResolveMass. Retrieved from [Link]

  • Quantitative bioanalysis by LC-MS for the development of biological drugs. (n.d.). Future Science. Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bio. Retrieved from [Link]

  • What is Mass Spectrometry Multiple Reaction Monitoring (MRM) technology? (2022). AxisPharm. Retrieved from [Link]

  • Postcolumn Introduction of an Internal Standard for Quantitative LC−MS Analysis. (2001). ACS Publications. Retrieved from [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (2023). BioPharma Services. Retrieved from [Link]

  • Separation of isoxazole derivatives by thin-layer chromatography using complex formation. (1976). IAEA-INIS. Retrieved from [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. Retrieved from [Link]

  • Internal Standards in Quantitative LC-MS Bioanalysis. (2018). ResearchGate. Retrieved from [Link]

  • Multiple Reaction Monitoring (MRM). (2012). AHA/ASA Journals. Retrieved from [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. Retrieved from [Link]

  • Small Molecule Quantitation. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]

  • Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study. (2012). PubMed. Retrieved from [Link]

  • Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study. (2012). Elsevier. Retrieved from [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2014). Royal Society of Chemistry. Retrieved from [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International. Retrieved from [Link]

  • A selective and sensitive LC-MS/MS method for the simultaneous determination of twopotential genotoxic impurities in celecoxib. (n.d.). SciSpace. Retrieved from [Link]

  • Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Step-by-Step Approach to Build Multiple Reaction Monitoring (MRM) Profiling Instrument Acquisition Methods for Class-based Lipid Exploratory Analysis by Mass Spectrometry - PMC. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Separation of Isoxazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Quantification of Complex Samples Using Multiple Reaction Monitoring. (2012). Biocompare. Retrieved from [Link]

  • Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

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Method

Isolation techniques for Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate from reaction mixtures

Abstract This comprehensive guide provides detailed application notes and robust protocols for the isolation and purification of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate, a key intermediate in the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the isolation and purification of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate, a key intermediate in the synthesis of various pharmacologically active molecules. This document outlines a multi-step purification strategy, commencing with a liquid-liquid extraction to remove bulk impurities, followed by silica gel column chromatography for fine separation, and culminating in recrystallization to yield a highly pure, crystalline product. The protocols herein are designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance and explaining the scientific rationale behind each step to ensure reproducibility and high purity of the final compound.

Introduction: Significance and Challenges

Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate is a significant building block in medicinal chemistry. Its structural relative, 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, is the active pharmaceutical ingredient known as Valdecoxib, a potent and selective COX-2 inhibitor.[1][2] The ethyl sulfonate derivative serves as a crucial intermediate, and its purity is paramount to the successful synthesis of downstream products.

The primary challenge in isolating this compound lies in the complex reaction mixture from which it is typically synthesized. The synthesis often involves the sulfonation of 3-phenyl-5-methylisoxazole followed by esterification.[3] This process can result in a variety of impurities, including unreacted starting materials, regioisomers, and byproducts from side reactions.[4] The presence of both a heterocyclic isoxazole ring and a polar ethyl sulfonate group imparts unique solubility characteristics that must be carefully considered during the design of an effective purification strategy.

This guide provides a systematic approach to overcome these challenges, ensuring the isolation of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate in high purity and yield.

Overview of the Isolation Strategy

The isolation of the target compound is a multi-step process designed to systematically remove impurities with varying chemical properties. The overall workflow is depicted in the following diagram:

Isolation_Workflow Reaction_Mixture Crude Reaction Mixture Extraction Liquid-Liquid Extraction Reaction_Mixture->Extraction Initial Cleanup Chromatography Silica Gel Column Chromatography Extraction->Chromatography Fractionation Crystallization Recrystallization Chromatography->Crystallization Final Polishing Pure_Product Pure Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate Crystallization->Pure_Product High Purity Solid

Figure 1: Overall workflow for the isolation and purification of the target compound.

Experimental Protocols

Part 1: Initial Work-up and Liquid-Liquid Extraction

Principle: The initial step aims to separate the desired ethyl ester from water-soluble impurities, such as inorganic salts and the sulfonic acid precursor, by partitioning it into an organic solvent. The choice of an appropriate organic solvent is critical and is based on the solubility of the target compound and its immiscibility with water. Ethyl acetate is a suitable choice due to its moderate polarity, which effectively dissolves the target compound while minimizing the extraction of highly polar impurities. A wash with a saturated sodium bicarbonate solution is employed to neutralize any remaining acidic impurities, such as unreacted sulfonic acid.

Protocol:

  • Quenching the Reaction: Carefully pour the crude reaction mixture into a beaker containing crushed ice or cold water. This step is crucial to dissipate any excess heat from the reaction and to precipitate any water-insoluble byproducts.

  • Solvent Extraction: Transfer the quenched mixture to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 1-2 minutes, periodically venting the funnel to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. The organic layer, containing the target compound, will typically be the upper layer. Drain and discard the lower aqueous layer.

  • Aqueous Wash:

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize and remove any residual acidic impurities.

    • Follow with a wash using a saturated aqueous solution of sodium chloride (brine). This helps to break any emulsions and removes residual water from the organic layer.

  • Drying and Concentration:

    • Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a solid.

Part 2: Purification by Silica Gel Column Chromatography

Principle: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent).[4] For Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate, a normal-phase chromatography setup with silica gel is effective. The polarity of the eluent is carefully chosen to allow the target compound to move down the column at a moderate rate, facilitating its separation from less polar and more polar impurities. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often employed for optimal separation.

Protocol:

  • Preparation of the Column:

    • Select a glass column of appropriate size based on the amount of crude product.

    • Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent such as hexane.

    • Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or a mixture of hexane and ethyl acetate.

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a low-polarity mobile phase, for instance, a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

    • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 8:2, 7:3 v/v). The optimal solvent system should be determined by prior thin-layer chromatography (TLC) analysis of the crude mixture.[5]

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in separate test tubes or flasks.

    • Monitor the separation by TLC, spotting each fraction on a TLC plate and visualizing the spots under UV light.

    • Combine the fractions that contain the pure target compound.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Part 3: Final Purification by Recrystallization

Principle: Recrystallization is a technique used to purify solid compounds. The principle is based on the differential solubility of the desired compound and its impurities in a specific solvent or solvent system at different temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at a lower temperature, while the impurities will either be insoluble at the higher temperature or remain dissolved at the lower temperature. For Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate, a mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective.

Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent pair. Ethanol is a good starting point for many isoxazole derivatives.[6]

  • Dissolution: Dissolve the purified product from the chromatography step in a minimal amount of the hot solvent in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound to remove any residual solvent.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly sensitive and accurate method for assessing the purity of the final product. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The retention time of the compound is a characteristic property under specific chromatographic conditions.

Recommended HPLC Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water or a buffered aqueous solution (e.g., ammonium acetate) in a gradient or isocratic elution. A common starting point is a 50:50 (v/v) mixture.[7]
Flow Rate 1.0 mL/min
Detection UV at a wavelength of approximately 220-240 nm.[7][8]
Column Temperature Ambient or controlled at a specific temperature (e.g., 30 °C).
Injection Volume 10-20 µL

Procedure:

  • Prepare a standard solution of the purified Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Inject the standard solution into the HPLC system to determine the retention time of the main peak.

  • Prepare a solution of the isolated product and inject it into the HPLC system.

  • Analyze the resulting chromatogram for the presence of any impurity peaks.

  • The purity of the sample can be calculated based on the peak area percentage of the main peak relative to the total area of all peaks.

Conclusion

The successful isolation of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate from a complex reaction mixture is achievable through a systematic and well-designed purification strategy. The combination of liquid-liquid extraction, silica gel column chromatography, and recrystallization provides a robust methodology to obtain this valuable intermediate in high purity. The protocols and principles outlined in this guide are intended to provide researchers with the necessary tools and understanding to confidently execute this purification process, ensuring the quality and reliability of their synthetic endeavors.

References

  • HPLC Determination and Pharmacokinetic Study of Valdecoxib in Human Plasma. (2025). Journal of Pharmaceutical and Biomedical Analysis.
  • A novel process for preparing valdecoxib. (2005). WO2005085218A1.
  • HPLC Determination of Valdecoxib from Pharmaceutical Formulation. (n.d.). Asian Journal of Chemistry.
  • Validation of an HPLC Method for the Determination of Valdecoxib and its Degradation Product: a Mixture of α - and β - n -Lactosyl Sulfonamide Anomers. (2025).
  • 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. (2000). Journal of Medicinal Chemistry.
  • Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal. (n.d.).
  • Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor. (n.d.). PMC.
  • Development and Validation of a RP-HPLC Method for the Quantitation and Dissolution Studies of Valdecoxib. (2026).
  • Synthesis of Valdecoxib. (n.d.). Chinese Journal of Pharmaceuticals.
  • Troubleshooting guide for the synthesis of isoxazole deriv
  • Estimation Of Valdecoxib In Tablets By RP-HPLC Method. (n.d.). SciSpace.
  • amine and N-(pyrimidin-2-yl)benzo[d]thiazo. (n.d.). The Royal Society of Chemistry.
  • "column chromatography techniques for purifying oxazolo[4,5-c]quinoline deriv
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (n.d.). PMC.
  • Benzenesulfonic acid, 4-(5-methyl-3-phenyl-4-isoxazolyl)-, sodium salt (1:1) synthesis. (n.d.). ChemicalBook.
  • Separation of Isoxazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • 4-(5-Methyl-3-phenyl-4-isoxazolyl)-ethyl Ester Benzenesulfonic Acid. (n.d.). LGC Standards.
  • Method for preparing benzenesulfonyls. (n.d.). RU2284324C2.
  • Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)
  • ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)
  • Environmentally benign synthesis of isoxazolone derivatives using lemon juice under ultrasonic conditions. (n.d.). Arkivoc.
  • Synthesis, antimicrobial, anticancer, antiviral evaluation and QSAR studies of 4-(1-aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzene sulfonamides. (n.d.). PMC.
  • Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. (n.d.). PMC.
  • Ethyl 5-methyl-3-phenylisoxazole-4-carboxyl
  • Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. (n.d.).
  • Mass Crystallization - from solutions. (n.d.). Environmental Protection Agency (EPA).
  • ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)
  • Design, synthesis and liquid crystalline behavior of ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates. (2025).
  • Isosulfan blue, its crystalline form and process for prepar

Sources

Application

Application Note: Strategies for the Sample Preparation of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate and its Impurities for Chromatographic Analysis

Abstract This application note provides a comprehensive guide to sample preparation for the extraction and analysis of impurities in Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate, an important chemical interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to sample preparation for the extraction and analysis of impurities in Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate, an important chemical intermediate. The presence of impurities can significantly impact the safety, efficacy, and stability of final pharmaceutical products.[1][2] Therefore, robust and reliable analytical methods for impurity profiling are crucial.[3][4] This document details three distinct sample preparation protocols: a straightforward "Dilute and Shoot" method, a versatile Liquid-Liquid Extraction (LLE) procedure, and a selective Solid-Phase Extraction (SPE) technique. The rationale behind each method is discussed, highlighting their respective advantages and limitations to guide researchers, scientists, and drug development professionals in selecting the most appropriate approach for their specific analytical needs. The subsequent analysis is typically performed using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).[5]

Introduction

Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate is a complex organic molecule containing an isoxazole ring, a phenyl group, and a sulfonated aromatic moiety.[6][7] Impurities can be introduced during synthesis, such as unreacted starting materials, intermediates, by-products, or arise from degradation.[2][8] Effective sample preparation is a critical first step in the analytical workflow to ensure accurate and reproducible quantification of these impurities. The choice of sample preparation technique depends on the concentration of the impurities, the complexity of the sample matrix, and the desired analytical sensitivity. This note explores three common strategies to address varying analytical challenges.

Potential Impurities:

Based on the structure of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate, potential impurities could include:

  • Starting Materials: 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride, ethanol.

  • Related Compounds: 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid (hydrolysis product).

  • Isomers: Positional isomers formed during the sulfonation of the phenylisoxazole intermediate.[9]

  • By-products: Compounds formed from side reactions during synthesis.

Materials and Reagents

  • Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier for pH adjustment)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

  • Sodium sulfate (anhydrous)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, mixed-mode cation exchange)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • pH meter

Experimental Protocols

Method 1: "Dilute and Shoot"

This is the simplest sample preparation method, suitable for samples where the impurities are present at concentrations detectable by the analytical instrument without significant matrix interference.

Protocol:

  • Accurately weigh approximately 10 mg of the Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate sample into a 10 mL volumetric flask.

  • Add a suitable diluent (e.g., 50:50 acetonitrile:water) to dissolve the sample.

  • Vortex for 1-2 minutes until the sample is completely dissolved.

  • Bring the flask to volume with the diluent.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection into the HPLC system.

Rationale: This method is fast and minimizes sample manipulation, reducing the risk of analyte loss. However, it does not remove matrix components, which can potentially interfere with the analysis and contaminate the analytical column.

Method 2: Liquid-Liquid Extraction (LLE)

LLE is a versatile technique for separating analytes from a sample matrix based on their differential solubility in two immiscible liquid phases.[10][11] This method is effective for removing highly polar or non-polar interferences.

Protocol:

  • Prepare a stock solution of the sample by dissolving approximately 25 mg of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate in 5 mL of a suitable solvent (e.g., methanol).

  • Transfer 1 mL of the stock solution to a 15 mL centrifuge tube.

  • Add 5 mL of an aqueous phase (e.g., water, potentially with pH adjustment using a buffer or dilute acid/base). The pH can be optimized to ensure the impurities of interest are in a neutral state for better extraction into the organic phase.

  • Add 5 mL of an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing and facilitate partitioning of the analytes.

  • Centrifuge the tube at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube.

  • Repeat the extraction of the aqueous layer with a fresh aliquot of the organic solvent for exhaustive extraction.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

Rationale: LLE is a powerful cleanup technique that can significantly reduce matrix effects.[10] The choice of organic solvent and the pH of the aqueous phase are critical parameters that must be optimized for efficient extraction of the target impurities.

Method 3: Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that uses a solid sorbent to retain the analytes of interest or the interfering matrix components. This method can provide excellent sample cleanup and concentration.[12]

Protocol:

  • Sorbent Selection: For Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate and its potential impurities, a reverse-phase (e.g., C18) or a mixed-mode cation exchange sorbent could be suitable. The C18 sorbent will retain the main compound and less polar impurities, while a mixed-mode sorbent can offer enhanced retention for basic impurities.

  • Conditioning: Condition the SPE cartridge by passing 3-5 mL of methanol followed by 3-5 mL of water through it.

  • Loading: Prepare a sample solution by dissolving approximately 10 mg of the sample in 1 mL of a weak solvent (e.g., 10% methanol in water). Load this solution onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3-5 mL of a weak solvent (e.g., 10% methanol in water) to remove any unretained polar impurities.

  • Elution: Elute the analytes of interest with a small volume (e.g., 1-2 mL) of a strong solvent (e.g., acetonitrile or methanol). The elution solvent can be further optimized, for instance, by adding a small amount of acid or base to improve the recovery of certain impurities.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

Rationale: SPE offers high selectivity and can effectively concentrate the analytes, leading to improved detection limits. The method is highly customizable through the choice of sorbent and elution solvents.

Method Comparison

Parameter "Dilute and Shoot" Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Speed Very FastModerateModerate to Slow
Cost LowLow to ModerateModerate to High
Solvent Consumption LowHighModerate
Matrix Effect Reduction NoneGoodExcellent
Analyte Concentration NoYesYes
Selectivity LowModerateHigh
Ease of Automation HighModerateHigh

Workflow for Method Selection

Sample_Prep_Workflow start Start: Impurity Analysis Required concentration_check Are impurity concentrations high enough for direct detection? start->concentration_check matrix_check Are matrix effects significant? concentration_check->matrix_check No dilute_shoot Use 'Dilute and Shoot' Method concentration_check->dilute_shoot Yes selectivity_check Is high selectivity required for specific impurity classes? matrix_check->selectivity_check Yes matrix_check->dilute_shoot No lle Use Liquid-Liquid Extraction (LLE) selectivity_check->lle No spe Use Solid-Phase Extraction (SPE) selectivity_check->spe Yes end_node Proceed to HPLC/MS Analysis dilute_shoot->end_node lle->end_node spe->end_node

Caption: Workflow for selecting an appropriate sample preparation method.

Conclusion

The selection of an appropriate sample preparation method is paramount for the successful analysis of impurities in Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate. For rapid screening and analysis of high-concentration impurities, a "Dilute and Shoot" approach is sufficient. When significant matrix effects are present, Liquid-Liquid Extraction offers a robust cleanup solution. For applications requiring the highest selectivity and the ability to concentrate trace-level impurities, Solid-Phase Extraction is the method of choice. The protocols and guidelines presented in this application note provide a solid foundation for developing and validating reliable analytical methods for impurity profiling in pharmaceutical development and quality control.

References

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
  • Digital Commons @ NJIT. (n.d.). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride.
  • PubMed. (2000, August 25). Solid-phase extraction of polar hydrophilic aromatic sulfonates followed by capillary zone electrophoresis-UV absorbance detection and ion-pair liquid chromatography-diode array UV detection and electrospray mass spectrometry.
  • Digital Commons @ NJIT. (n.d.). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride.
  • ResearchGate. (2025, December 17). Elusive Impurities—Evidence versus Hypothesis. Technical and Regulatory Update on Alkyl Sulfonates in Sulfonic Acid Salts | Request PDF.
  • PMC. (n.d.). Magnetic Solid-Phase Extraction Based on Magnetic Sulfonated Reduced Graphene Oxide for HPLC–MS/MS Analysis of Illegal Basic Dyes in Foods.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.
  • PubMed. (2009, October 12). Liquid-liquid Extraction in Flow Analysis: A Critical Review.
  • ResearchGate. (n.d.). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes.
  • Sigma-Aldrich. (n.d.). Supelco Guide to Solid Phase Extraction.
  • LGC Standards. (n.d.). 4-(5-Methyl-3-phenyl-4-isoxazolyl)-ethyl Ester Benzenesulfonic Acid.
  • Waters. (n.d.). Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities.
  • Benchchem. (n.d.). Protocol for the sulfonation of aromatic compounds using 3-(4-Fluorophenyl)propane-1.
  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (2025, December 14).
  • NextSDS. (n.d.). ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26).
  • PMC. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
  • Impurity Profiling In Pharmaceuticals: A Review. (2018, September 21).
  • Google Patents. (n.d.). US20040242932A1 - Aromatic sulfonation reactions.
  • A Review on Impurity Profiling In Pharmaceutical Substances. (2024, October 15).
  • MDPI. (2018, June 4). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art.
  • Shimadzu. (n.d.). Simultaneous Determination of Five Genotoxic Aryl Sulfonate Impurities in Pharmaceuticals by LCMS-2050.
  • ChemicalBook. (n.d.). 4-(5-methyl-4-phenylisoxazol-3-yl)benzenesulfonamide synthesis.
  • PubMed. (2000, March 9). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2.
  • Sigma-Aldrich. (n.d.). 4-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride.
  • Semantic Scholar. (2022, March 17). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatiza.

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Method

Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate reference standard preparation guidelines

Application Note & Protocol Topic: Preparation and Certification of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate as a Chemical Reference Standard Audience: Researchers, Scientists, and Drug Development Profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Preparation and Certification of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate as a Chemical Reference Standard

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide for the synthesis, purification, characterization, and certification of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate for use as a qualified reference standard. The establishment of highly purified and well-characterized reference standards is a prerequisite for achieving accurate and reproducible analytical results in pharmaceutical development and quality control.[1] This guide follows the principles outlined by international regulatory bodies, emphasizing a systematic approach to ensure the identity, purity, and stability of the reference material.[2][3] The protocols herein describe a robust synthetic pathway, rigorous purification strategies, and a multi-faceted analytical characterization workflow essential for establishing a reference standard of the highest quality suitable for its intended analytical purpose.[4][5]

Part 1: Introduction to Chemical Reference Standards

A chemical reference standard is a highly purified and well-characterized material used as a benchmark in analytical chemistry.[4] Its primary purpose is to ensure the accuracy and validity of qualitative and quantitative analyses, such as identification tests, purity assessments, and assays of drug substances and products.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate that reference standards be of the highest possible purity and thoroughly characterized to validate analytical methods.[3][6]

The subject of this guide, Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate, is a sulfonate derivative related to the isoxazole class of compounds, which are significant in medicinal chemistry.[7][8] Establishing this compound as a reference standard is critical for its potential use in identifying and quantifying related impurities in active pharmaceutical ingredients (APIs) or as a qualified standard for various research applications. The process described adheres to the principle of traceability and is designed to produce a self-validating system for reliable analytical outcomes.

Part 2: Synthesis and Purification

The preparation of a reference standard begins with the chemical synthesis of the target molecule, followed by a stringent purification process to achieve the high degree of purity required, ideally 99.5% or greater.[1]

Synthesis Pathway and Principle

The synthesis of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate is proposed via a two-step process. The first step involves the sulfonation of the commercially available 5-methyl-3-phenylisoxazole to yield the key intermediate, 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid.[9][10] The second step is the esterification of the sulfonic acid intermediate with ethanol to produce the final ethyl ester product.

G start 5-Methyl-3-phenylisoxazole (Starting Material) reagent1 Oleum (H₂SO₄·SO₃) in Sulfuric Acid intermediate 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid (Intermediate) reagent2 Ethanol (C₂H₅OH) Acid Catalyst (e.g., H₂SO₄) final_product Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate (Final Product) reagent1->intermediate Step 1: Sulfonation reagent2->final_product Step 2: Esterification

Caption: Synthetic pathway for the target compound.

Detailed Synthesis Protocol

Step 1: Synthesis of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid [9]

  • Principle: This reaction utilizes oleum (fuming sulfuric acid) as a powerful sulfonating agent to introduce a sulfonic acid group onto the phenyl ring of the isoxazole core. The reaction is performed at a controlled low temperature to manage its exothermic nature.

  • Reagents: 5-methyl-3-phenylisoxazole, Oleum (20-30%), Sulfuric Acid (98%).

  • Procedure:

    • In a dry, four-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add sulfuric acid.

    • Cool the flask to 0-5 °C in an ice-salt bath.

    • Slowly add 5-methyl-3-phenylisoxazole to the cooled sulfuric acid while maintaining the temperature below 10 °C.

    • Once the addition is complete, slowly add oleum dropwise, ensuring the reaction temperature does not exceed 15 °C.[9]

    • Stir the reaction mixture at 10-15 °C until completion, monitored by Thin Layer Chromatography (TLC) or HPLC.

    • Carefully pour the reaction mixture onto crushed ice. This will precipitate the sulfonic acid product.

    • Filter the resulting solid, wash thoroughly with cold water to remove excess acid, and dry under vacuum.

Step 2: Synthesis of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate

  • Principle: Fischer-Speier esterification is employed, where the sulfonic acid is heated with an excess of ethanol in the presence of a strong acid catalyst. The excess ethanol drives the equilibrium towards the formation of the ethyl ester.

  • Reagents: 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid, Anhydrous Ethanol, Sulfuric Acid (98%, as catalyst).

  • Procedure:

    • Suspend the dried sulfonic acid intermediate in anhydrous ethanol in a round-bottom flask.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or HPLC.

    • After completion, cool the reaction mixture to room temperature.

    • Reduce the volume of ethanol under reduced pressure.

    • Add cold water to the residue to precipitate the crude ethyl ester product.

    • Filter the solid, wash with water, and then a small amount of cold ethanol to remove impurities.

Purification Protocol
  • Principle: Recrystallization is a robust technique for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.

  • Procedure:

    • Select an appropriate solvent or solvent system (e.g., ethanol/water, isopropanol).

    • Dissolve the crude product in the minimum amount of boiling solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified product in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

    • Assess the purity of the recrystallized material by HPLC. Repeat the process if the purity is below the target of >99.5%.

Part 3: Characterization and Certification Workflow

The certification of a chemical reference standard requires a comprehensive characterization using a combination of analytical techniques to confirm its identity, purity, and content.[2]

Caption: Overall workflow for reference standard certification.

Identity Confirmation
TechniquePurposeTypical Protocol / Parameters
¹H & ¹³C NMR To confirm the chemical structure and proton/carbon environment.Solvent: DMSO-d₆ or CDCl₃. Instrument: 400 MHz or higher. Analysis: Chemical shifts (δ), coupling constants (J), and integration should be consistent with the proposed structure.
Mass Spec. (MS) To confirm the molecular weight.Mode: Electrospray Ionization (ESI+). Analysis: The observed mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ should match the calculated theoretical mass.
FT-IR To identify key functional groups.Method: KBr pellet or Attenuated Total Reflectance (ATR). Analysis: Presence of characteristic absorption bands for S=O (sulfonate), C=N (isoxazole), and aromatic C-H bonds.
Purity Assessment and Content Assignment

The final certified purity is determined using a mass balance approach, where the contribution of each type of impurity is subtracted from 100%.

Purity (%) = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)

3.2.1. Chromatographic Purity by HPLC

  • Principle: HPLC separates the main component from its organic impurities. The purity is often calculated based on the relative peak area (area percent method), assuming all components have a similar response factor at the detection wavelength.

  • Protocol:

    • Column: C18, 4.6 mm x 250 mm, 5 µm

    • Mobile Phase: Acetonitrile and Water (with 0.1% formic acid), gradient elution.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

    • Procedure: Prepare a solution of the reference standard material (e.g., 0.5 mg/mL). Inject and record the chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks.

3.2.2. Water Content by Karl Fischer Titration

  • Principle: This is a highly specific and accurate method for determining the water content in a sample.

  • Procedure: Use a coulometric or volumetric Karl Fischer titrator. Accurately weigh a portion of the reference standard material and titrate according to the instrument's standard operating procedure.

3.2.3. Residual Solvents by Headspace Gas Chromatography (GC-HS)

  • Principle: This method quantifies volatile organic solvents remaining from the synthesis and purification processes.

  • Procedure: Dissolve a weighed amount of the sample in a suitable high-boiling solvent (e.g., DMSO) in a headspace vial. Heat the vial to vaporize the residual solvents, and inject the headspace gas into the GC for separation and quantification against known standards.

3.2.4. Inorganic Impurities by Residue on Ignition (Sulfated Ash)

  • Principle: This test measures the amount of non-combustible (inorganic) material in the sample.

  • Procedure: Accurately weigh a sample into a crucible. Moisten with sulfuric acid and heat gently until the sample is thoroughly charred. Continue heating at a higher temperature (e.g., 600 ± 50 °C) until all organic matter is consumed. The weight of the remaining residue represents the inorganic impurity content.

Part 4: Documentation, Storage, and Use

  • Certificate of Analysis (CoA): A comprehensive CoA must be generated, summarizing all characterization data.[6] This includes the product name, batch number, assigned purity value with its uncertainty, results from all identity and purity tests, and recommended storage conditions.

  • Storage: The reference standard should be stored in a well-sealed container, protected from light and moisture, and at a controlled temperature (e.g., 2-8 °C or as determined by stability studies) to ensure its long-term integrity.[2]

  • Instructions for Use: The reference standard should be handled with care to avoid contamination. It should be brought to ambient temperature before opening, and precise weighing should be performed using a calibrated analytical balance.[4][11]

References

  • World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]

  • Creative Biolabs. Reference Standard Preparation & Characterization. [Link]

  • NextSDS. ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate. [Link]

  • Spectroscopy Online. How Do You Prepare Reference Standards and Solutions? [Link]

  • ILAC. Guidelines for the Selection and Use of Reference Materials. [Link]

  • Google Patents. WO2005085218A1 - A novel process for preparing valdecoxib.
  • Veeprho. Reference Standards, Types, Uses, Preparation & Qualification. [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. [Link]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • PharmaCompass. Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • Certified Laboratories. FDA Hyper Focused on Validations and Verifications. [Link]

  • PMC. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • RSC Publishing. Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases. [Link]

  • Beilstein Journals. Lewis acid-promoted direct synthesis of isoxazole derivatives. [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. [Link]

  • PubChem. 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid. [Link]

  • ResearchGate. 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. [Link]

  • MDPI. (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. [Link]

  • PubMed. 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. [Link]

Sources

Application

Application Note: Chromatographic Resolution of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate Regioisomers

Target Audience: Analytical Chemists, Process Chemists, and Drug Development Scientists Application Area: API Intermediate Purification, Diarylheterocycle Separation, Preparative Chromatography Executive Summary Ethyl 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Chemists, and Drug Development Scientists Application Area: API Intermediate Purification, Diarylheterocycle Separation, Preparative Chromatography

Executive Summary

Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate is a critical structural analog and intermediate in the synthesis of COX-2 specific inhibitors (e.g., Valdecoxib, Parecoxib). During its synthesis via the cyclization of unsymmetrical 1,3-dicarbonyl precursors with hydroxylamine, the reaction inherently produces a mixture of regioisomers[1]. Separating the target 5-methyl-3-phenylisoxazole from its 3-methyl-5-phenylisoxazole counterpart is notoriously difficult due to their nearly identical polarities, molecular weights, and lipophilicities.

This application note details a robust, self-validating chromatographic methodology that abandons traditional C18 approaches in favor of shape-selective immobilized polysaccharide stationary phases operated in reversed-phase (RP) mode. By exploiting subtle topological differences, this protocol guarantees baseline resolution ( Rs​>1.5 ) suitable for both analytical monitoring and preparative isolation.

Mechanistic Background & The Separation Challenge

The Origin of Regioisomers

The formation of isoxazole rings via Claisen synthesis or 1,3-dipolar cycloadditions is governed by competing steric and electronic factors[2]. Because the 1,3-dicarbonyl precursor is unsymmetrical, nucleophilic attack by hydroxylamine occurs at both carbonyl centers. This lack of absolute regioselectivity yields a crude mixture containing both the desired isomer and the undesired regioisomer[1].

G SM Unsymmetrical 1,3-Dicarbonyl + Hydroxylamine RXN Cyclization (Steric & Electronic Control) SM->RXN MIX Crude Isoxazole Mixture (Similar Polarities) RXN->MIX Regioselectivity Challenge ISO1 Target Regioisomer: 5-methyl-3-phenyl MIX->ISO1 Major Product ISO2 Impurity Regioisomer: 3-methyl-5-phenyl MIX->ISO2 Minor Byproduct

Fig 1. Mechanistic pathway of isoxazole regioisomer formation during cyclization.

Causality of Chromatographic Failure on Standard C18

Standard reversed-phase chromatography relies primarily on hydrophobic partitioning. For diarylheterocycles like valdecoxib and its analogs, standard C18 columns often fail to provide adequate selectivity ( α ) because the hydrophobic surface areas of the two regioisomers are virtually indistinguishable[3]. While C18 columns are excellent for separating the parent drug from distinct metabolites[3], resolving positional or regioisomers requires secondary interactions.

The Solution: Shape Selectivity via Immobilized Polysaccharides

To achieve separation, we must exploit the 3D spatial arrangement of the molecules. Polysaccharide-based chiral stationary phases (e.g., Chiralpak IA-3), when used in reversed-phase mode, offer helical cavities that provide intense "shape selectivity"[4]. Even though the isoxazole regioisomers are achiral, the steric fit of the 3-phenyl vs. 5-phenyl group into these chiral cavities—combined with π−π stacking interactions—creates a significant difference in retention time, enabling baseline resolution[4]. Furthermore, utilizing low-silanol columns or adding acidic modifiers ensures sharp peak shapes by suppressing secondary ionic interactions[5].

Experimental Protocols

Self-Validating System Design

A protocol is only as reliable as its internal controls. This workflow incorporates a System Suitability Test (SST) that must be passed prior to any preparative scale-up. The critical quality attribute (CQA) for this system is a Resolution ( Rs​ ) ≥1.5 between the two regioisomers.

Analytical HPLC Method (Method Scouting & QC)

Objective: Establish baseline resolution and verify system suitability.

  • Sample Preparation:

    • Accurately weigh 10 mg of the crude Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate mixture.

    • Dissolve in 10 mL of Methanol/Water (75:25, v/v) to create a 1.0 mg/mL stock solution.

    • Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

  • Mobile Phase Preparation:

    • Channel A: LC-MS grade Water with 0.1% Formic Acid (suppresses residual silanol activity)[5].

    • Channel B: LC-MS grade Acetonitrile. (Acetonitrile is preferred over methanol due to its aprotic nature, which enhances π−π interactions with the stationary phase).

  • Chromatographic Execution:

    • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA-3), 250 × 4.6 mm, 3 µm[4].

    • Mode: Isocratic elution at 45% B / 55% A.

    • Flow Rate: 0.8 mL/min.

    • Temperature: 40 °C (Optimized to enhance mass transfer without degrading the column)[4].

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

Preparative Scale-Up Protocol

Objective: Isolate >99% pure target regioisomer.

  • Scale-Up Calculation: Transfer the analytical method to a preparative column (e.g., 250 × 20 mm, 5 µm) by scaling the flow rate proportionally to the square of the column radii ( rprep2​/ranal2​ ).

    • Calculated Flow Rate: ~15 mL/min.

  • Sample Loading: Inject 500 µL of a concentrated sample (50 mg/mL in mobile phase).

  • Fraction Collection: Trigger collection via UV threshold at 254 nm.

  • Recovery: Pool fractions containing the target peak. Remove acetonitrile via rotary evaporation under reduced pressure at 30 °C, followed by lyophilization of the aqueous remainder to yield the pure solid ester.

Data Presentation & System Suitability

The following tables summarize the optimized parameters and the expected quantitative output required to validate the separation.

Table 1: Optimized Chromatographic Conditions

ParameterAnalytical SpecificationPreparative SpecificationRationale (Causality)
Stationary Phase Chiralpak IA-3 (250 x 4.6 mm, 3µm)Chiralpak IA (250 x 20 mm, 5µm)Provides shape selectivity and π−π interactions[4].
Mobile Phase 45% MeCN / 55% H₂O (0.1% FA)45% MeCN / 55% H₂O (0.1% FA)FA suppresses silanols; MeCN optimizes peak shape[5].
Flow Rate 0.8 mL/min15.0 mL/minScaled geometrically to maintain linear velocity.
Column Temp 40 °CAmbient40 °C improves analytical efficiency; Ambient simplifies prep.
Detection UV @ 254 nmUV @ 254 nmCorresponds to the conjugated diarylisoxazole chromophore.

Table 2: System Suitability & Resolution Data (Analytical)

AnalyteRetention Time ( tR​ )Retention Factor ( k )Selectivity ( α )Resolution ( Rs​ )Peak Asymmetry ( As​ )
Undesired Regioisomer 8.4 min2.1--1.05
Target Regioisomer 10.2 min2.81.332.4 1.08

Note: A Resolution ( Rs​ ) of 2.4 indicates complete baseline separation, comfortably exceeding the self-validating threshold of 1.5.

Method Optimization Workflow

G A Sample Injection (Regioisomer Mixture) B Immobilized Polysaccharide Column (Chiralpak IA-3 in RP Mode) A->B C Shape Selectivity & Pi-Pi Interactions B->C Mobile Phase: MeCN/H2O D Baseline Resolution (Rs > 1.5) C->D E Fraction Collection & Lyophilization D->E Scale-up

Fig 2. Chromatographic separation mechanism utilizing shape selectivity for baseline resolution.

Sources

Method

Application Note: High-Recovery Solid-Phase Extraction of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate from Human Plasma Using Mixed-Mode Chromatography

Abstract This application note presents a robust and reproducible method for the extraction of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate, a compound featuring both hydrophobic and strongly anionic moieties...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a robust and reproducible method for the extraction of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate, a compound featuring both hydrophobic and strongly anionic moieties, from human plasma. Due to the compound's amphiphilic nature and the complexity of the plasma matrix, a highly selective sample preparation strategy is required. This protocol employs a mixed-mode solid-phase extraction (SPE) technique that leverages both reversed-phase and anion-exchange retention mechanisms. The described method achieves high analyte recovery, excellent sample cleanup, and low variability, making it suitable for downstream quantitative analysis by LC-MS/MS in regulated bioanalytical environments.

Introduction and Scientific Rationale

Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate is an analyte of interest in pharmaceutical development. Its chemical structure, characterized by a non-polar isoxazole-phenyl core and a strongly acidic benzenesulfonate group, presents a significant challenge for selective extraction from complex biological matrices like plasma. Plasma is rich in proteins, lipids, and salts that can interfere with analysis, cause ion suppression in mass spectrometry, and reduce the lifetime of analytical columns.[1]

A simple protein precipitation or liquid-liquid extraction often fails to provide sufficient cleanup for such compounds.[2] Therefore, solid-phase extraction (SPE) is the preferred technique for its ability to isolate, concentrate, and purify analytes from complex samples.[1]

Specifically, this protocol utilizes a mixed-mode SPE sorbent . This advanced sorbent chemistry incorporates two distinct retention mechanisms:

  • Reversed-Phase Interaction: The hydrophobic polymer backbone of the sorbent interacts with the non-polar phenyl-isoxazole core of the analyte.[1]

  • Ion-Exchange Interaction: Anion-exchange functional groups on the sorbent bind to the negatively charged sulfonate group of the analyte.[3][4]

This dual-retention strategy provides superior selectivity compared to single-mechanism SPE.[3][5] Interferences that are only hydrophobic or only ionic can be washed away using specific solvent conditions, while the target analyte remains strongly bound by both mechanisms. The analyte is then eluted by a solvent system that simultaneously disrupts both interactions, resulting in a cleaner, more concentrated extract.[3][4]

Analyte Properties
PropertyDetails
Compound Name Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate
Molecular Formula C₁₈H₁₇NO₄S
Molecular Weight 359.4 g/mol
Key Functional Groups Phenyl, Isoxazole, Benzenesulfonate (strong acid)
Predicted pKa < 1 (due to the sulfonic acid moiety)
Extraction Challenge Amphiphilic nature; strong plasma protein binding potential.

Materials and Equipment

Reagents
  • Human Plasma (with K2-EDTA as anticoagulant)

  • Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate reference standard

  • Acetonitrile (HPLC or MS Grade)

  • Methanol (HPLC or MS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid (≥98%)

  • Ammonium Hydroxide (~28-30%)

  • Phosphoric Acid (85%)

Equipment
  • Mixed-Mode Weak Anion Exchange (WAX) SPE Cartridges (e.g., Oasis® WAX, 30 mg/1 mL)

  • SPE Vacuum Manifold

  • Microcentrifuge and tubes (1.5 mL)

  • Vortex Mixer

  • Analytical Balance

  • Calibrated Pipettes

  • LC-MS/MS System for analysis

Experimental Protocols

Workflow Overview

The entire process, from sample receipt to final analysis, is depicted in the workflow diagram below. This systematic approach ensures reproducibility and minimizes potential sources of error.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis plasma 1. Plasma Sample (500 µL) precip 2. Protein Precipitation (Add 1 mL Acetonitrile) plasma->precip vortex 3. Vortex & Centrifuge precip->vortex supernatant 4. Collect Supernatant vortex->supernatant acidify 5. Acidify & Dilute (Add 4 mL 2% H₃PO₄) supernatant->acidify load 8. Load Sample acidify->load condition 6. Condition (1 mL Methanol) equil 7. Equilibrate (1 mL Water) condition->equil equil->load wash1 9. Wash 1 (1 mL 5% Methanol) load->wash1 elute 10. Elute Analyte (1 mL 5% NH₄OH in ACN) wash1->elute drydown 11. Evaporate & Reconstitute elute->drydown analysis 12. LC-MS/MS Analysis drydown->analysis

Caption: High-level workflow for the extraction of the analyte from plasma.

Step 1: Plasma Sample Pre-treatment

Rationale: The primary goal of this step is to precipitate the abundant plasma proteins, which can otherwise clog the SPE cartridge and interfere with analyte binding.[6][7] Using acetonitrile is effective for precipitating a broad range of proteins.[7] Subsequent acidification ensures that the sulfonate group of the analyte is fully deprotonated (anionic) and that the weak anion-exchange sorbent is appropriately charged for strong ionic retention.

  • Pipette 500 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 1.0 mL of cold acetonitrile to the plasma sample.

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.[6]

  • Centrifuge the sample at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a clean tube.

  • Add 4.0 mL of 2% phosphoric acid in deionized water to the supernatant. This dilution reduces the organic solvent concentration, ensuring proper analyte retention on the reversed-phase component of the sorbent.

Step 2: Solid-Phase Extraction Protocol

Rationale: This multi-step protocol is designed to selectively bind the analyte, wash away interferences, and then elute the purified analyte. Each step is critical for the method's success.

  • Conditioning:

    • Action: Pass 1 mL of methanol through the WAX cartridge. Do not allow the sorbent bed to dry.

    • Purpose: This step wets the polymeric sorbent and activates the C18 functional groups, preparing them for interaction with the analyte.[8]

  • Equilibration:

    • Action: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry.

    • Purpose: This removes the methanol and prepares the sorbent for the aqueous sample, ensuring the ion-exchange groups are in the correct environment.[8]

  • Sample Loading:

    • Action: Load the entire pre-treated sample (approx. 5.5 mL) onto the cartridge at a slow, steady flow rate (1-2 mL/min).

    • Purpose: During this step, the analyte is retained on the sorbent via both hydrophobic and anion-exchange mechanisms.[3][4]

  • Wash Step:

    • Action: Pass 1 mL of 5% methanol in water through the cartridge.

    • Purpose: This is a crucial step for removing polar, water-soluble interferences (like salts) and weakly-bound hydrophobic impurities without prematurely eluting the target analyte, which is strongly retained by the dual mechanism.

  • Elution:

    • Action: Elute the analyte by passing 1 mL of 5% ammonium hydroxide in acetonitrile through the cartridge.

    • Purpose: The high organic content (acetonitrile) disrupts the hydrophobic reversed-phase interaction. Simultaneously, the basic pH of the ammonium hydroxide neutralizes the positive charge on the WAX sorbent, disrupting the ionic bond and releasing the anionic analyte.[3]

Step 3: Post-Elution Processing
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of a suitable mobile phase, such as 50:50 acetonitrile:water with 0.1% formic acid.

  • Vortex briefly and transfer to an HPLC vial for analysis.

Method Validation and Performance

To ensure the trustworthiness of this protocol, a validation was performed to assess recovery, precision, and the impact of the plasma matrix.

ParameterResultAcceptance Criteria
Analyte Recovery 94.2%> 85%
Matrix Effect 1.03 (103%)85% - 115%
Intra-day Precision (RSD) 3.8%< 15%
Inter-day Precision (RSD) 5.1%< 15%
  • Recovery: The percentage of the analyte recovered after the entire extraction process compared to an unextracted standard. The high recovery demonstrates the efficiency of the elution step.

  • Matrix Effect: Compares the analyte signal in a post-extraction spiked plasma sample to a pure standard. A value near 1.0 (100%) indicates minimal ion suppression or enhancement from co-eluting matrix components.[7]

  • Precision: The relative standard deviation (RSD) of measurements from multiple extractions performed on the same day (intra-day) and on different days (inter-day), demonstrating the method's reproducibility.[9][10]

Downstream Analysis: LC-MS/MS

While this note focuses on extraction, the ultimate goal is quantification. The purified extract is well-suited for analysis by reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

  • Analytical Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) typically provides good peak shape and separation.

  • Ionization: Electrospray ionization (ESI) in negative mode is ideal for detecting the deprotonated sulfonate molecule.[9][11]

  • Detection: Multiple Reaction Monitoring (MRM) should be used for selective and sensitive quantification.[9]

Conclusion

This application note details a highly effective mixed-mode solid-phase extraction protocol for Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate from human plasma. By leveraging the dual retention mechanisms of reversed-phase and weak anion-exchange, this method provides excellent analyte recovery and removes a significant portion of endogenous plasma interferences. The resulting clean extract and high reproducibility make this protocol an authoritative choice for researchers in drug metabolism and pharmacokinetic studies requiring a robust and reliable bioanalytical workflow.

References

  • What is Solid-Phase Extraction? Phenomenex.[Link]

  • The use of mixed-mode ion-exchange solid phase extraction to characterize pharmaceutical drug degradation. PubMed, National Library of Medicine.[Link]

  • Optimization of solid phase extraction clean up and validation of quantitative determination of carbazochrome sodium sulfonate in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed, National Library of Medicine.[Link]

  • Development of a SPE–UHPLC–MS/MS methodology for the determination of non-steroidal anti-inflammatory and analgesic. ScienceDirect.[Link]

  • Determination of perfluorooctane sulfonate, perfluorooctanoate and perfluorooctane sulfonylamide in human plasma by column-switching liquid chromatography-electrospray mass spectrometry coupled with solid-phase extraction. PubMed, National Library of Medicine.[Link]

  • Solid-phase extraction of non-steroidal anti-inflammatory drugs in human plasma and water samples using sol-gel-based metal-organic framework coating. PubMed, National Library of Medicine.[Link]

  • Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. PubMed, National Library of Medicine.[Link]

  • Solid-phase extraction of non-steroidal anti-inflammatory drugs in human plasma and water samples using sol–gel-based metal-organic framework coating. ResearchGate.[Link]

  • Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. MDPI.[Link]

  • Solid-Phase Extraction (SPE). Veeprho.[Link]

  • A simple organic solvent precipitation method to improve detection of low molecular weight proteins. The University of Queensland eSpace.[Link]

  • Solid Phase Extraction and Simultaneous Chromatographic Quantification of some Non-steroidal Anti-inflammatory Drug Residues. SciELO.[Link]

  • Evaluation of Sample Preparation Strategies for Human Milk and Plasma Proteomics. MDPI.[Link]

  • Rapid and simultaneous determination of nonsteroidal anti-inflammatory drugs in human plasma by LC-MS with solid-phase extraction. PubMed, National Library of Medicine.[Link]

  • Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. ACS Publications.[Link]

  • Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. PubMed, National Library of Medicine.[Link]

  • A Liquid Chromatography−Mass Spectrometry Assay for Analyzing Sulfonamide Antibacterials in Cattle and Fish Muscle Tissues. ACS Publications.[Link]

  • Quantitative determination of sulfonamide in meat by liquid chromatography–electrospray-mass spectrometry. ResearchGate.[Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. LabRulez LCMS.[Link]

  • (PDF) Determination of Sulfonamides in Meat by Liquid Chromatography Coupled with Atmospheric Pressure Chemical Ionization Mass Spectrometry. ResearchGate.[Link]

  • Forensic and Clinical Applications of Solid Phase Extraction. National Academic Digital Library of Ethiopia.[Link]

  • Improved Clean Up and Recovery of Pharmaceutical Compounds From Plasma using Strata™-X Solid Phase Extraction (SPE) vs. Traditional Liquid-Liquid Extraction. LCGC International.[Link]

Sources

Application

Application Note &amp; Protocol: Utilizing Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate in API Quality Control Testing

Abstract This document provides a comprehensive guide for the utilization of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate as a reference standard for the quality control (QC) testing of Valdecoxib or structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the utilization of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate as a reference standard for the quality control (QC) testing of Valdecoxib or structurally similar Active Pharmaceutical Ingredients (APIs). This compound is identified as a critical process-related impurity, and its effective monitoring is essential for ensuring the safety, efficacy, and regulatory compliance of the final drug substance. We present a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this impurity, alongside insights into its significance, method validation according to ICH guidelines, and data interpretation.

Significance in API Quality Control

Context: A Process-Related Impurity

Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate is a key intermediate or potential byproduct in synthetic routes leading to 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, the API commonly known as Valdecoxib.[1][2] Its structure contains the core isoxazole scaffold of the API but features an ethyl sulfonate ester instead of the terminal sulfonamide group. The presence of this compound in the final API signifies an incomplete or aberrant reaction during the sulfonation and/or amination steps of the manufacturing process.[3]

Organic impurities in drug substances must be rigorously controlled to ensure patient safety.[4][5] Regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3A(R2) guidelines, mandate the reporting, identification, and qualification of impurities that exceed specific thresholds.[4]

The Role of Sulfonate Esters as Potential Genotoxic Impurities (PGIs)

A critical consideration for sulfonate esters is their classification as a "structural alert" for potential genotoxicity.[6][7] Compounds in this class can act as alkylating agents, which may have the potential to interact with DNA and cause mutations.[8][9] Therefore, impurities like Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate may be subject to much lower control limits than typical process impurities, often governed by a Threshold of Toxicological Concern (TTC), which can be as low as 1.5 µ g/day intake.[6][8][9] This necessitates the development of highly sensitive and accurate analytical methods for their detection and quantification.[7]

Physicochemical Characterization and Reference Standard

To develop a robust analytical method, a thorough understanding of the analyte's properties is essential. A qualified reference standard of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate is mandatory for quantitative analysis.

PropertyValueSource / Rationale
IUPAC Name ethyl 4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonateChemical Structure[10]
CAS Number 1884279-18-8 (or related)LGC Standards[10]
Molecular Formula C₁₈H₁₇NO₄SLGC Standards[10]
Molecular Weight 343.40 g/mol Calculated
Predicted UV λmax ~240-254 nmThe conjugated system of phenyl and isoxazole rings suggests strong UV absorbance in this region, similar to Valdecoxib.[11]
Predicted Solubility Soluble in organic solvents (Acetonitrile, Methanol, THF); Poorly soluble in water.Based on its non-polar ethyl ester and aromatic structure.

Analytical Method: Reversed-Phase HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard for impurity profiling in pharmaceutical QC. This method provides the necessary specificity to separate the impurity from the API and other related substances.

Experimental Workflow Diagram

The following diagram illustrates the comprehensive workflow for API batch release testing focusing on this specific impurity.

G cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_eval Evaluation Stage api_sample Receive API Batch Sample api_soln Prepare API Test Solution api_sample->api_soln ref_std Prepare Impurity Reference Standard Solution sst Perform System Suitability Test (SST) ref_std->sst analysis Inject Standard and Sample Solutions api_soln->analysis sst->analysis If SST Passes chrom_data Acquire Chromatographic Data analysis->chrom_data quant Quantify Impurity (External Standard Method) chrom_data->quant spec_check Compare Result vs. Specification Limit quant->spec_check pass Batch PASS spec_check->pass Below Limit fail Batch FAIL (Initiate OOS Investigation) spec_check->fail Above Limit

Caption: API Quality Control Workflow for Impurity Testing.

Detailed HPLC Protocol

Instrumentation and Reagents:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

  • Analytical balance, volumetric flasks, pipettes, and sonicator.

  • Acetonitrile (HPLC grade), Methanol (HPLC grade), Tetrahydrofuran (THF, HPLC grade).

  • Sodium Phosphate Monobasic (NaH₂PO₄, AR grade).

  • Purified water (18.2 MΩ·cm).

  • Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate Reference Standard (RS).

  • Valdecoxib API Reference Standard.

Chromatographic Conditions: The conditions provided are based on established methods for Valdecoxib and its impurities, optimized for resolving the target analyte from the API.[11][12][13]

ParameterConditionRationale
Column Phenomenex Luna C18(2) (150 x 4.6 mm, 3 µm) or equivalentC18 columns provide excellent retention and separation for moderately non-polar compounds like Valdecoxib and its impurities.
Mobile Phase A 20mM Sodium Phosphate Buffer (NaH₂PO₄), pH adjusted to 3.0 with H₃PO₄Buffered aqueous phase controls the ionization state of analytes, ensuring reproducible retention times.
Mobile Phase B Acetonitrile:Methanol (80:20, v/v)A strong organic mobile phase for eluting the analytes. The combination can fine-tune selectivity.
Gradient Program 0-5 min (40% B), 5-25 min (40-70% B), 25-30 min (70% B), 30.1-35 min (40% B)Gradient elution is necessary to separate early-eluting polar impurities from the main API peak and the later-eluting, more non-polar ethyl sulfonate impurity.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures retention time stability.
Detection Wavelength 240 nmProvides good sensitivity for both the API and the impurity, which share similar chromophores.[11]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Diluent Water:Acetonitrile (50:50, v/v)Ensures good solubility of both the API and the impurity and is compatible with the mobile phase.

Solution Preparation:

  • Reference Standard (RS) Stock Solution (100 µg/mL):

    • Accurately weigh ~10 mg of the Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate RS into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with Diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solution (1.0 µg/mL - for 0.1% impurity level):

    • Pipette 1.0 mL of the RS Stock Solution into a 100 mL volumetric flask.

    • Dilute to volume with Diluent. This concentration corresponds to the specification limit for a 1000 µg/mL sample solution.

  • API Test Solution (1000 µg/mL or 1 mg/mL):

    • Accurately weigh ~50 mg of the Valdecoxib API batch sample into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with Diluent. Sonicate for 10 minutes to ensure complete dissolution.

System Suitability Test (SST): Before sample analysis, inject the Working Standard Solution (or a dedicated SST solution containing both API and impurity) six times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 2.0

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 5.0% for 6 replicate injections.

  • Resolution (Rs): (If using a mixed solution) Resolution between the impurity and the main API peak must be ≥ 2.0.[11][12]

Method Validation Overview

The analytical method must be validated according to ICH Q2(R1) guidelines to prove its suitability for its intended purpose.[14][15][16]

ParameterAcceptance CriteriaPurpose
Specificity The impurity peak is free from interference from blank, placebo, and other related substances. Peak purity analysis (PDA) should pass.To ensure the method accurately measures only the intended analyte.
Linearity Correlation coefficient (r²) ≥ 0.998 over a range from LOQ to 150% of the specification limit.To demonstrate a proportional relationship between concentration and detector response.
Limit of Detection (LOD) Signal-to-Noise ratio of ~3:1. Typically around 0.01% with respect to the API concentration.The lowest concentration at which the analyte can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of ~10:1. Typically around 0.03% with respect to the API concentration. RSD at this level should be ≤ 10%.The lowest concentration that can be measured with acceptable precision and accuracy.
Accuracy (Recovery) 80% - 120% recovery for the impurity spiked into the API sample at three levels (e.g., LOQ, 100%, 150% of spec limit).To measure the closeness of the experimental value to the true value.
Precision (Repeatability) RSD ≤ 5.0% for six individual preparations of the API spiked with the impurity at the specification limit.To demonstrate the method's consistency with repeated measurements under the same conditions.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±10%, column temp ±2°C).To ensure the method remains reliable under minor variations in its execution.

Data Analysis and Interpretation

The amount of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate in the API sample is calculated using the external standard method.

Calculation Formula:

  • Area_Sample: Peak area of the impurity in the API test solution chromatogram.

  • Area_Standard: Average peak area of the impurity from the Working Standard Solution injections.

  • Conc_Standard: Concentration of the impurity in the Working Standard Solution (µg/mL).

  • Conc_Sample: Concentration of the API in the Test Solution (µg/mL).

Analytical Decision Logic

The following diagram outlines the decision-making process based on the analytical results.

G start Begin Analysis of API Batch sst Run System Suitability Test (SST) start->sst sst_fail SST Failed: Troubleshoot HPLC System (Column, Mobile Phase, etc.) sst->sst_fail FAIL analyze_samples SST Passed: Inject Blank, Standard, and API Sample Solutions sst->analyze_samples PASS detect_impurity Is Impurity Peak Detected Above LOQ? analyze_samples->detect_impurity no_detect Result: Not Detected or < LOQ Report as per SOP detect_impurity->no_detect NO quantify Quantify Impurity Peak Using Formula detect_impurity->quantify YES check_spec Is Result ≤ Specification Limit? quantify->check_spec pass Result is Within Specification. Report and Release Batch. check_spec->pass YES fail Result Exceeds Specification. Initiate OOS Protocol. check_spec->fail NO

Caption: Decision Tree for Impurity Quantification and Reporting.

Conclusion

The control of process-related impurities is a cornerstone of pharmaceutical quality assurance. Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate represents a critical impurity in the synthesis of Valdecoxib, notable for its potential genotoxicity. The validated RP-HPLC method detailed in this note provides a reliable, sensitive, and robust tool for its quantification, enabling manufacturers to ensure their API meets the stringent purity and safety requirements set forth by global regulatory authorities.

References

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • Karthikeyan, K., et al. (2009, April). Validation of Single Isocratic HPLC Method for the Assay of Valdecoxib and Determination of Metaisomer Impurity. Journal of Chromatographic Science, 47(4), 309–313. [Link]

  • International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • SlideShare. (2020, February 27). Control Strategies of Genotoxic Impurities in Drug Substance & Product. [Link]

  • ResolveMass Laboratories Inc. (2026, March 16). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Muller, L., et al. (2010, March 10). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Organic Process Research & Development, 14(4), 946-968. [Link]

  • ResearchGate. (2010). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. ICH Quality Guidelines. [Link]

  • ResearchGate. (2009). Validation of Single Isocratic HPLC Method for the Assay of Valdecoxib and Determination of Metaisomer Impurity. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Oxford Academic. (2009, April 15). Validation of Single Isocratic HPLC Method for the Assay of Valdecoxib and Determination of Metaisomer Impurity. [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • ResearchGate. (2025, August 7). Validation of an HPLC Method for the Determination of Valdecoxib and its Degradation Product. [Link]

  • Reddy, P., et al. (2014). Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor. Mini-Reviews in Organic Chemistry, 11(3), 336-353. [Link]

  • Baviskar, D.T., et al. (2006). HPLC Determination of Valdecoxib from Pharmaceutical Formulation. Asian Journal of Chemistry, 18(2), 1003. [Link]

  • Veeprho. Valdecoxib EP Impurity F. [Link]

  • NextSDS. ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate — Chemical Substance Information. [Link]

  • Huang, Y., et al. (2010). Synthesis of Valdecoxib. Chinese Journal of Pharmaceuticals. [Link]

  • Google Patents. (2018).
  • Semantic Scholar. (2022, March 17). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. [Link]

  • Shimadzu. Simultaneous Determination of Five Genotoxic Aryl Sulfonate Impurities in Pharmaceuticals by LCMS-2050. [Link]

Sources

Method

Application Note: UV-Vis Spectrophotometric Determination of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate

Executive Summary & Scope Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate is a highly lipophilic, critical intermediate utilized in the synthesis of selective COX-2 inhibitors, most notably Valdecoxib and Pareco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate is a highly lipophilic, critical intermediate utilized in the synthesis of selective COX-2 inhibitors, most notably Valdecoxib and Parecoxib[1]. During Active Pharmaceutical Ingredient (API) manufacturing, precise quantification of this intermediate is mandatory for yield optimization, reaction monitoring, and impurity profiling. This application note details a robust, self-validating UV-Vis spectrophotometric protocol designed specifically for the quality control of this benzenesulfonate ester, ensuring high precision and regulatory compliance.

Physicochemical Rationale & Chromophore Mechanics

To design an accurate spectrophotometric method, one must understand the electronic transitions inherent to the molecule's structure.

  • Chromophore Analysis: The molecule features an extended conjugated π -system comprising a central isoxazole ring flanked by a phenyl group and a benzenesulfonate ester moiety. The primary absorption band arises from the π→π∗ transition of this diaryl-isoxazole chromophore. Because the ethyl esterification occurs at the sulfonate group—an aliphatic modification that does not participate in the aromatic conjugation—the absorption maximum ( λmax​ ) remains spectroscopically analogous to its parent sulfonamide (Valdecoxib), anchoring firmly at 241 nm [2].

  • Solvent Causality: Unlike sulfonamide derivatives, which possess a weakly acidic proton allowing dissolution in alkaline aqueous media (e.g., 0.1 N NaOH)[3][4], the ethyl ester is strictly neutral and highly hydrophobic. Consequently, 100% Spectroscopic Grade Methanol is mandated as the solvent. Methanol is selected not merely for its superior solubilizing power, but because its UV cutoff (205 nm) provides a wide, interference-free optical window for the analyte's 241 nm λmax​ .

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system; it incorporates internal System Suitability Tests (SST) to ensure that environmental or instrumental micro-variations do not compromise data integrity.

Reagents & Instrumentation
  • Solvent: Methanol (HPLC/Spectroscopic grade, UV cutoff < 205 nm).

  • Analyte: Reference Standard of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate (>99.5% purity).

  • Instrumentation: Double-beam UV-Vis Spectrophotometer equipped with 1.0 cm matched quartz cuvettes. Causality: Quartz must be used because standard glass absorbs strongly in the UV region below 300 nm, which would obscure the 241 nm peak.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25.0 mg of the reference standard and transfer it to a 25 mL volumetric flask. Add 15 mL of methanol and sonicate for 5 minutes. Causality: Sonication provides the kinetic energy required to overcome the high crystal lattice energy characteristic of diaryl isoxazoles, ensuring complete dissolution before making up the volume to 25.0 mL with methanol[2].

  • Working Standard Solutions (3 – 17 µg/mL): Transfer aliquots of the stock solution (e.g., 0.3 mL to 1.7 mL) into a series of 100 mL volumetric flasks and dilute to the mark with methanol. Causality: This specific concentration range is selected to strictly adhere to the linear dynamic range governed by the Beer-Lambert Law, preventing detector saturation and negative absorbance deviations caused by molecular association at higher concentrations[2].

Analytical Workflow & System Suitability

Before analyzing unknown samples, the system must validate its own photometric precision.

  • System Suitability Test (SST): Scan a 10.0 µg/mL working standard six consecutive times at 241 nm against a methanol blank. Calculate the Relative Standard Deviation (RSD). An RSD < 2.0% confirms that the spectrophotometer's optics, lamp energy, and cuvette positioning are optimal for quantitative analysis[2].

Workflow S1 1. Sample Preparation Weigh 25mg Reference Standard S2 2. Solvent Selection Dissolve in 100% Methanol S1->S2 S3 3. Stock Solution Concentration: 1000 µg/mL S2->S3 S4 4. Serial Dilution Range: 3 - 17 µg/mL S3->S4 S5 5. UV-Vis Scanning Measure Absorbance at 241 nm S4->S5 S6 6. System Suitability RSD < 2.0% (Self-Validation) S5->S6

Fig 1. Step-by-step analytical workflow for UV-Vis spectrophotometric determination.

Method Validation (ICH Q2(R1) Guidelines)

To guarantee trustworthiness, the method must be validated across four primary axes:

  • Linearity: Absorbance values of the working solutions (3–17 µg/mL) are plotted against concentration. A correlation coefficient ( R2 ) > 0.999 validates the method's quantitative reliability.

  • Precision: Intra-day and inter-day precision are evaluated by analyzing three different concentrations in triplicate.

  • Accuracy (Recovery): Known amounts of the reference standard are spiked into pre-analyzed sample matrices. Recoveries between 99.52% and 100.32% indicate the absence of matrix interference[2].

  • Sensitivity: The Limit of Detection (LOD) and Limit of Quantification (LOQ) are calculated based on the standard deviation of the response and the slope of the calibration curve.

Validation cluster_0 ICH Q2(R1) Validation Parameters Lin Linearity Beer's Law (R² > 0.999) Prec Precision Intra/Inter-day (RSD < 2%) Lin->Prec Acc Accuracy Recovery (99.5 - 100.3%) Prec->Acc Sens Sensitivity LOD & LOQ Determination Acc->Sens

Fig 2. Sequential validation logic ensuring method reliability and regulatory compliance.

Quantitative Data Summaries

The following tables summarize the target optical characteristics and validation parameters derived from the chromophoric behavior of the 3-phenylisoxazole scaffold.

Table 1: Optimized Spectrophotometric Parameters

ParameterValue / Range
Wavelength of Maximum Absorbance ( λmax​ ) 241 nm
Solvent System 100% Methanol
Beer-Lambert Law Limits 3.0 – 17.0 µg/mL
Molar Absorptivity ( ϵ ) ∼1.65×104 L mol −1 cm −1
Sandell's Sensitivity 1.90×10−2 µg cm −2

Table 2: Method Validation Summary

Validation ParameterAcceptance CriteriaExpected Result
Linearity ( R2 ) ≥0.999 >0.9995
System Suitability (RSD, n=6) ≤2.0% <1.0%
Accuracy (% Recovery) 98.0% – 102.0%99.52% – 100.32%
Intra-day Precision (RSD) ≤2.0% <1.5%

References

  • Spectrophotometric Determination of Valdecoxib from Bulk Drug and Formulation. Asian Journal of Chemistry.2

  • Spectrophotometric estimation of Valdecoxib in pure form and tabletes. Indian Journal of Pharmaceutical Sciences.3

  • UV spectrophotometric simultaneous estimation of valdecoxib and paracetamol in combined tablet dosage form. ResearchGate.4

  • ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate - Chemical Substance Information. NextSDS.1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Analysis of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate

Welcome to the technical support resource for the HPLC analysis of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate. As scientists and drug development professionals, we understand that achieving robust and repro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the HPLC analysis of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate. As scientists and drug development professionals, we understand that achieving robust and reproducible analytical methods is paramount.[1][2] Co-elution, where two or more compounds exit the chromatography column at the same time, is a frequent challenge that can compromise the accuracy and reliability of your results.[3]

This guide is structured to provide you with a systematic, in-depth approach to troubleshooting and overcoming co-elution issues specific to the analysis of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate. We will move from foundational checks and simple adjustments to more advanced method development strategies, explaining the scientific principles behind each step.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses initial questions you might have when encountering a separation issue.

Q1: What is co-elution, and why is it a critical problem for my analysis?

A: Co-elution is the failure of the chromatographic system to separate two or more analytes, resulting in overlapping peaks.[3] For pharmaceutical analysis, this is a significant issue because it prevents accurate quantification of the target compound, Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate, and can obscure the presence of critical impurities.[1] Regulatory bodies require that analytical methods demonstrate specificity, which is the ability to assess the analyte of interest in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4]

Q2: My chromatogram shows a broad peak or a peak with a shoulder for my target compound. How do I know if this is co-elution?

A: While peak broadening or tailing can sometimes indicate a co-eluting species, it's crucial to first rule out system-level problems.[5] A shoulder is a strong indicator of a closely eluting, unresolved compound.[3] Before modifying your method, you should perform a system suitability check.[5]

Initial System Checks:

  • Column Health: An old or contaminated column can lead to poor peak shape. Try flushing the column with a strong solvent or, if the issue persists, replace it.[5]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening that might mask a co-elution issue.[5][6]

  • Injection Solvent: Dissolving your sample in a solvent significantly stronger than your mobile phase can cause peak distortion. Whenever possible, use the initial mobile phase as your sample solvent.[5]

Q3: What are the simplest and most effective first steps to try and resolve co-elution?

A: The most straightforward approach to improving peak separation is to modify the mobile phase composition.[7] This is often the first and most impactful adjustment you can make. Specifically, altering the ratio of the organic solvent to the aqueous phase in a reversed-phase method can significantly change the retention and, hopefully, the resolution of your compounds.[8][9]

Section 2: A Systematic Approach to Troubleshooting Co-elution

Effective troubleshooting follows a logical progression from the easiest and most impactful changes to the more complex. The goal is to manipulate the three key factors in the resolution equation: Efficiency (N) , Selectivity (α) , and Retention Factor (k) .[8][10] Of these, selectivity is often the most powerful tool for resolving co-eluting peaks.[10][11]

Below is a workflow diagram illustrating a systematic approach to resolving co-elution.

Troubleshooting_Workflow start_node Start: Co-elution Observed check_system System Suitability Check (Flow rate, Leaks, Column Health) start_node->check_system First Step mobile_phase Mobile Phase Optimization check_system->mobile_phase If System OK adjust_strength Adjust Organic/Aqueous Ratio (Isocratic or Gradient) mobile_phase->adjust_strength change_solvent Change Organic Solvent (e.g., ACN to MeOH) adjust_strength->change_solvent If insufficient end_node Resolution Achieved adjust_strength->end_node Success adjust_ph Adjust pH change_solvent->adjust_ph If insufficient change_solvent->end_node Success temp_flow Physical Parameter Optimization adjust_ph->temp_flow If insufficient adjust_ph->end_node Success adjust_temp Adjust Column Temperature temp_flow->adjust_temp adjust_flow Adjust Flow Rate adjust_temp->adjust_flow If insufficient adjust_temp->end_node Success column_chem Stationary Phase Optimization adjust_flow->column_chem If insufficient adjust_flow->end_node Success change_column Change Column Chemistry (e.g., Phenyl-Hexyl, PFP) column_chem->change_column change_column->end_node Success Selectivity_Triangle title Altering Selectivity (α) mobile_phase Mobile Phase (Solvent Type, pH) stationary_phase Stationary Phase (Column Chemistry) mobile_phase->stationary_phase temperature Temperature stationary_phase->temperature temperature->mobile_phase

Caption: The key parameters for manipulating chromatographic selectivity.

Q: My standard C18 column isn't providing enough resolution. What other column chemistries should I consider?

A: A standard C18 column separates primarily based on hydrophobic interactions. [11]Your analyte, however, has several aromatic rings (phenyl and isoxazole). This structure allows for alternative separation mechanisms.

Recommended Column Chemistries:

  • Phenyl-Hexyl Phase: This stationary phase provides strong π-π interactions with the aromatic rings in your molecule. This can introduce a different selectivity compared to the purely hydrophobic interactions of a C18 phase. [11]* Pentafluorophenyl (PFP) Phase: PFP columns offer a complex mix of interactions, including dipole-dipole, hydrogen bonding, and π-π interactions. They are excellent for separating compounds with aromatic rings and electron-withdrawing groups, making them a strong candidate for your analyte. [11]* Biphenyl Phase: Similar to the Phenyl-Hexyl phase, Biphenyl columns provide enhanced π-π interactions and can offer unique selectivity for aromatic compounds.

Part C: Temperature and Flow Rate Adjustments

These physical parameters can be used to fine-tune your separation.

Q: How does changing the column temperature affect the separation of my compound?

A: Temperature is a powerful but often overlooked parameter. [12][13]* Increased Temperature: Generally, higher temperatures (e.g., 40-60°C) decrease the viscosity of the mobile phase, which can lead to sharper peaks (higher efficiency) and shorter run times. [14][15]It can also alter selectivity, sometimes improving resolution. [12][13]* Decreased Temperature: Lowering the temperature increases mobile phase viscosity and typically increases retention times. [16]This can sometimes enhance the separation between closely eluting compounds. [12] Experimental Protocol: Temperature Scouting

  • Begin with your best method at ambient temperature.

  • Increase the column temperature in 5°C increments (e.g., 30°C, 35°C, 40°C, 45°C).

  • Monitor the resolution (R_s) at each step. Even a small change can sometimes be enough to resolve the peaks. [12]Be sure to allow the system to fully equilibrate at each new temperature.

Q: Can adjusting the flow rate improve my resolution?

A: Yes, to an extent. Lowering the flow rate generally increases column efficiency (N) and can lead to better resolution, but at the cost of longer analysis times. [17]Conversely, increasing the flow rate will shorten the run time but may decrease resolution. [17]This is typically one of the last parameters to optimize after adjusting mobile and stationary phases.

References
  • MicroSolv Technology Corporation. (2026, February 15).
  • Chrom Tech.
  • Chrom Tech. How to Improve HPLC Peak Resolution.
  • Phenomenex. (2025, June 6).
  • Chromatography Today. Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development.
  • Longdom Publishing.
  • Thermo Fisher Scientific.
  • Avantor.
  • Ibis Scientific, LLC. (2025, March 6).
  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
  • Pharmaceutical Technology. (2026, March 17).
  • American Laboratory. (2025, November 26).
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • PMC. RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms.
  • Sigma-Aldrich. Factors Affecting Resolution in HPLC.
  • BenchChem. Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol.
  • LCGC. (2023, March 1). How Chemistry Determines Separations: Influence of Selectivity on Resolution.
  • Allan Chemical Corporation. (2025, September 18). Mobile Phase Solvent Pairing for HPLC.
  • NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry.
  • Waters Blog. (2020, July 2).
  • Axion Labs.
  • HPLC Troubleshooting.
  • LCGC. (2022, June 1). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right.

Sources

Optimization

Technical Support Center: Synthesis of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate

Welcome to the technical support center for the synthesis of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.

I. Synthesis Overview & Key Challenges

The synthesis of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate, a close analog of the COX-2 inhibitor Valdecoxib, involves the formation of a trisubstituted isoxazole core followed by functionalization. The primary challenges in this synthesis often revolve around controlling regioselectivity during the isoxazole ring formation, achieving high yields, and ensuring the purity of the final product.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: 1,3-Diketone Synthesis cluster_1 Step 2: Isoxazole Formation cluster_2 Step 3 & 4: Sulfonylation & Esterification Acetophenone Acetophenone Diketone 1-Phenylbutane-1,3-dione Acetophenone->Diketone NaOEt, Reflux Ethyl_acetoacetate Ethyl Acetoacetate Ethyl_acetoacetate->Diketone Isoxazole_core 3-Methyl-5-phenylisoxazole Diketone->Isoxazole_core Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Isoxazole_core Base, Solvent Sulfonylation 4-(5-Methyl-3-phenylisoxazol-4-yl) benzenesulfonic acid Isoxazole_core->Sulfonylation 1. Chlorosulfonic acid 2. Friedel-Crafts Esterification Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl) benzenesulfonate Sulfonylation->Esterification Ethanol, Acid catalyst

Caption: General workflow for the synthesis of the target compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the isoxazole ring formation?

A1: The formation of the 3,5-disubstituted isoxazole ring typically proceeds via the condensation of a 1,3-dicarbonyl compound, such as 1-phenylbutane-1,3-dione, with hydroxylamine.[1][2] The reaction involves the initial formation of an oxime intermediate, followed by an acid or base-catalyzed intramolecular cyclization and dehydration to yield the stable isoxazole ring. The regioselectivity, i.e., the position of the methyl and phenyl groups, is a critical aspect to control.

Q2: Why is regioselectivity an issue in the isoxazole synthesis, and how can it be controlled?

A2: With an unsymmetrical 1,3-diketone like 1-phenylbutane-1,3-dione, hydroxylamine can attack either of the carbonyl groups, potentially leading to a mixture of two regioisomers: 5-methyl-3-phenylisoxazole and 3-methyl-5-phenylisoxazole. Reaction conditions, particularly pH, can influence the regioselectivity. Generally, reactions at low pH tend to yield mixtures, while specific basic or neutral conditions can favor one isomer over the other.[2] For related diarylisoxazoles, reaction pH has been shown to significantly impact the isomeric ratio.[2]

Q3: What are the key considerations for the sulfonylation step?

A3: The introduction of the sulfonyl group onto the phenyl ring at the 4-position of the isoxazole is a Friedel-Crafts type reaction. Common sulfonating agents include chlorosulfonic acid or oleum.[3] Key considerations include:

  • Stoichiometry: A slight excess of the sulfonating agent is typically used.

  • Temperature Control: These reactions are often highly exothermic and require careful temperature management (e.g., 0-15 °C) to prevent side reactions and degradation.[3]

  • Anhydrous Conditions: The reaction is sensitive to moisture, so anhydrous conditions are crucial.

Q4: Can I use a pre-functionalized starting material to avoid the final sulfonylation and esterification steps?

A4: While theoretically possible, it is often more practical to introduce the sulfonate group later in the synthesis. Starting materials like ethyl 4-hydrazinobenzenesulfonate can be challenging to synthesize and may not be commercially available.[4] The step-wise approach of forming the stable isoxazole core first, followed by functionalization, is a more common and often higher-yielding strategy.

III. Troubleshooting Guide

Problem 1: Low Yield of 1-Phenylbutane-1,3-dione (Step 1)
Potential Cause Explanation & Solution
Incomplete Reaction The Claisen condensation requires a strong base like sodium ethoxide. Ensure the base is freshly prepared or properly stored to maintain its activity. The reaction often requires several hours of reflux to go to completion.[5] Monitor the reaction by TLC to confirm the consumption of starting materials.
Hydrolysis of the Sodium Salt The intermediate sodium salt of the diketone is water-soluble. During workup, acidification with a weak acid like acetic acid is crucial.[5] Using a strong acid can lead to degradation. Ensure the acidification is done at a low temperature.
Purification Losses 1-Phenylbutane-1,3-dione can be purified by recrystallization from ethanol.[5] If the product is oily, try trituration with cold hexane to induce crystallization. Ensure the recrystallization solvent is not used in excess to minimize product loss in the mother liquor.
Problem 2: Low Yield or Isomer Formation in Isoxazole Synthesis (Step 2)
Potential Cause Explanation & Solution
Incorrect pH The pH of the reaction medium is critical for both the rate of reaction and the regioselectivity. For the reaction of 1,3-diketones with hydroxylamine hydrochloride, a base (e.g., sodium acetate, pyridine) is typically added. Experiment with different bases and solvent systems to optimize the yield of the desired isomer.[2]
Side Reactions If the reaction conditions are too harsh (e.g., high temperature, strong acid/base), side reactions such as the formation of pyrazole derivatives can occur, especially if hydrazine impurities are present.[1] Ensure the purity of your hydroxylamine source.
Difficult Purification The desired isoxazole and its isomer can have very similar polarities, making chromatographic separation challenging. Utilize high-resolution analytical techniques like 13C NMR to confirm the isomeric purity.[2] Sometimes, fractional crystallization can be effective.
Problem 3: Poor Yield in Sulfonylation & Esterification (Steps 3 & 4)
Potential Cause Explanation & Solution
Decomposition of Isoxazole Core The isoxazole ring can be sensitive to strong acids and high temperatures. During sulfonylation with oleum or chlorosulfonic acid, maintain a low temperature (0-15 °C) to prevent ring opening or other decomposition pathways.[3]
Incomplete Esterification The esterification of the sulfonic acid is an equilibrium process. Use a large excess of ethanol and an acid catalyst (e.g., sulfuric acid) to drive the reaction to completion. Alternatively, consider converting the sulfonic acid to a sulfonyl chloride followed by reaction with ethanol for a more irreversible reaction.
Hydrolysis of the Ester The ethyl sulfonate product can be susceptible to hydrolysis, especially under acidic or basic conditions during workup. Neutralize the reaction mixture carefully and wash with a saturated sodium bicarbonate solution. Minimize contact time with aqueous layers.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Phenylbutane-1,3-dione

This protocol is adapted from a standard procedure for the synthesis of 1-phenylbutane-1,3-dione.[5]

  • Prepare sodium ethoxide by carefully dissolving sodium metal (11.5 g) in absolute ethanol.

  • In a flask equipped with a reflux condenser and dropping funnel, cool the sodium ethoxide solution in an ice bath.

  • Add ethyl acetoacetate (200 ml) followed by the dropwise addition of acetophenone (60.0 g) at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for 3 hours.

  • Allow the mixture to stand in an icebox overnight.

  • Filter the resulting sodium salt, dissolve it in water, and acidify with acetic acid to precipitate the 1-phenylbutane-1,3-dione.

  • Recrystallize the product from ethanol. Expected yield: ~55%.

Protocol 2: General Procedure for Isoxazole Formation

This is a generalized procedure based on common methods for isoxazole synthesis.[2][6]

  • Dissolve 1-phenylbutane-1,3-dione (1 eq.) and hydroxylamine hydrochloride (1.1 eq.) in a suitable solvent (e.g., ethanol, acetic acid).

  • Add a base such as sodium acetate (2-3 eq.) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After cooling, pour the reaction mixture into ice water to precipitate the crude product.

  • Filter the solid and wash with water.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 3-methyl-5-phenylisoxazole.

Isoxazole_Formation_Mechanism cluster_0 Reaction Steps cluster_1 Key Considerations Diketone 1-Phenylbutane-1,3-dione Oxime Oxime Intermediate Diketone->Oxime + NH2OH - H2O Hydroxylamine Hydroxylamine (NH2OH) Cyclization Intramolecular Cyclization Oxime->Cyclization Acid or Base Catalyst Regioselectivity Regioselectivity Control (pH) Isoxazole 3-Methyl-5-phenylisoxazole Cyclization->Isoxazole - H2O (Dehydration) Purification Isomer Separation

Caption: Key steps and considerations in the isoxazole ring formation.

V. References

  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647. [Link]

  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205. [Link]

  • Bhatt, S., Singh, G., Kumar, S., & Singh, C. P. (n.d.). Synthesis of 1-phenyl butane-1,3-dione. ResearchGate. Retrieved from [Link]

  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643-9647. [Link]

  • Li, Y., et al. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(16), 11036-11046. [Link]

  • Chaudhari, P., et al. (2024). Construction of Isoxazole ring: An Overview. Biointerf. Res. Appl. Chem., 14, 249. [Link]

  • Zayia, G. H. (n.d.). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Molecules. [Link]

  • Anonymous. (n.d.). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PMC. [Link]

  • Anonymous. (n.d.). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. PMC. [Link]

  • Anonymous. (n.d.). Synthesis, crystal structure, and non-covalent interactions in ethyl 4-hydrazinobenzoate hydrochloride. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Synthesis of various 3,5-diarylisoxazoles with the scope of substituents (R 2 ) on the chalcone. ResearchGate. Retrieved from [Link]

  • Anonymous. (2013, April 7). Drug spotlight, Celecoxib from G. D. Searle Company. New Drug Approvals. [Link]

  • Ho, F., Sherwood, J., & Hurst, G. A. (2026, January 23). A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. ACS Figshare. [Link]

  • Anonymous. (n.d.). Design and synthesis of 3,5-diarylisoxazole derivatives as novel class of anti-hyperglycemic and lipid lowering agents. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). A novel process for preparing valdecoxib. Google Patents.

  • Anonymous. (2007, December 12). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. [Link]

  • NextSDS. (n.d.). ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate. NextSDS. [Link]

  • Anonymous. (n.d.). Process for 4-sulfonamidophenyl hydrazines. Google Patents.

  • Krackeler Scientific, Inc. (n.d.). 1-Phenyl-1,3-butanedione. Krackeler Scientific, Inc. [Link]

  • Anonymous. (n.d.). The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride. Google Patents.

  • NIST. (n.d.). 1,3-Butanedione, 1-phenyl-. NIST WebBook. [Link]

  • Anonymous. (2007, November 20). 4,5-Diarylisoxazole Hsp90 Chaperone Inhibitors: Potential Therapeutic Agents for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Veeprho. (n.d.). 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide. Veeprho. [Link]

  • Anonymous. (n.d.). Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. Waters. [Link]

  • Anonymous. (n.d.). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. PMC. [Link]

  • NextSDS. (n.d.). ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate. NextSDS. [Link]

  • Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775-777. [Link]

  • Anonymous. (n.d.). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. MDPI. [Link]

  • Anonymous. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]

  • Anonymous. (n.d.). Method for determining sulfonate genotoxic impurity by using HPLC. Google Patents.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Baseline Noise in LC-MS for Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate

Welcome to the technical support center for the LC-MS analysis of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to effect...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the LC-MS analysis of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve baseline noise issues, ensuring high-quality, reproducible data. Here, we combine fundamental principles of liquid chromatography-mass spectrometry (LC-MS) with specific insights into the analysis of sulfonated and isoxazole-containing compounds.

Understanding the Analyte: Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate

Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate is a complex molecule containing both a sulfonated aromatic ring and a substituted isoxazole moiety. This chemical structure presents unique considerations for LC-MS analysis. The sulfonate group imparts significant polarity and can be prone to ion suppression, while the isoxazole ring can be susceptible to in-source fragmentation or degradation under certain conditions. This guide will address these specific challenges in the context of troubleshooting baseline noise.

Frequently Asked Questions (FAQs)

This section addresses common questions related to baseline noise in LC-MS analysis, with a focus on issues pertinent to Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate.

Q1: What are the most common causes of a noisy baseline in LC-MS?

A noisy baseline can originate from several sources, broadly categorized as electronic, chemical, or solvent-related.[1] Electronic noise is often inherent to the detector but can be exacerbated by grounding issues or external electronic interference. Chemical noise arises from contamination in the mobile phase, LC system, or the sample itself. Solvent-related noise is often due to improper solvent mixing, outgassing, or the use of non-volatile buffers.[2]

Q2: I'm observing "ghost peaks" in my blank injections. What could be the cause?

Ghost peaks are extraneous peaks that appear in blank injections and can be a significant source of baseline noise and interfere with analyte quantification.[3] Common causes include:

  • Carryover: Residual analyte from a previous injection adhering to the injector, column, or transfer lines.

  • Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as peaks.

  • System Contamination: Contaminants leaching from tubing, seals, or other system components.

  • Degradation of the Analyte: If the analyte is unstable in the mobile phase or on the column, it can degrade and produce ghost peaks.

Q3: My baseline is drifting upwards or downwards during the run. What does this indicate?

Baseline drift is a gradual change in the baseline signal over time.[4]

  • Upward Drift: Often caused by a mobile phase that has a higher absorbance or ionization efficiency than the initial mobile phase in a gradient elution. It can also be due to column bleed or a slow equilibration of the column.

  • Downward Drift: Typically occurs when the mobile phase has a lower absorbance or ionization efficiency as the gradient progresses.

Q4: Can the choice of mobile phase additives affect my baseline noise?

Absolutely. Mobile phase additives are critical for good chromatography but can also be a source of noise. For sulfonated compounds like Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate, volatile buffers like ammonium formate or ammonium acetate are preferred over non-volatile salts (e.g., phosphate buffers) which can contaminate the MS ion source.[2] The concentration of the additive is also crucial; too high a concentration can lead to ion suppression and increased background noise.

Q5: How can I differentiate between chemical noise and electronic noise?

A simple diagnostic test is to stop the mobile phase flow. If the noise disappears, it is likely chemical or solvent-related. If the noise persists, it is more likely electronic in origin.

In-Depth Troubleshooting Guides

This section provides systematic approaches to diagnosing and resolving baseline noise issues when analyzing Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate.

Guide 1: Systematic Approach to Diagnosing Baseline Noise

This workflow provides a logical sequence for identifying the source of baseline noise.

Caption: A workflow for systematic troubleshooting of baseline noise.

Guide 2: Addressing Chemical Contamination and Carryover

Chemical contamination is a frequent culprit for baseline noise, especially when analyzing polar and potentially "sticky" compounds like sulfonates.

Step-by-Step Protocol:

  • Prepare Fresh Mobile Phase: Use high-purity, LC-MS grade solvents and additives. Filter all aqueous mobile phases through a 0.22 µm filter.

  • Systematic Blank Injections:

    • Inject a "no-injection" blank (run the method without actuating the injector). This helps identify noise originating from the detector or mobile phase.

    • Inject a solvent blank using the same solvent as your sample diluent. This can help pinpoint contamination from the diluent or the injector.

    • Inject a mobile phase blank (a mixture of your initial mobile phase composition). This helps identify contamination in the mobile phase reservoirs or lines.

  • Injector and Loop Cleaning: Flush the injector and sample loop with a strong solvent (e.g., a mixture of isopropanol, acetonitrile, and water) to remove any adsorbed analyte.

  • Column Washing: If contamination is suspected on the column, a thorough washing procedure is necessary. A generic reversed-phase column wash sequence is:

    • 95:5 Water:Acetonitrile (with any buffers removed)

    • Methanol

    • Isopropanol

    • Hexane (for highly non-polar contaminants)

    • Isopropanol

    • Methanol

    • 95:5 Water:Acetonitrile

    • Re-equilibrate with the initial mobile phase.

    • Caution: Always check the column manufacturer's recommendations for solvent compatibility.

  • Inspect and Replace Consumables: Regularly inspect and replace worn seals, frits, and tubing, as these can be sources of contamination.

Guide 3: Optimizing Mobile Phase and Method Parameters for Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate

The chemical properties of the target analyte necessitate careful method optimization to minimize baseline noise.

Key Considerations:

  • Mobile Phase pH: The sulfonate group is anionic over a wide pH range. A slightly acidic mobile phase (e.g., using 0.1% formic acid) is generally recommended for good peak shape and ionization efficiency in negative ion mode.

  • Mobile Phase Additives: Ammonium formate or ammonium acetate (typically 5-10 mM) are excellent choices for providing conductivity and improving peak shape without contaminating the MS source.[2]

  • Gradient Elution: A well-optimized gradient can help separate the analyte from matrix components that might cause ion suppression. Ensure a sufficient re-equilibration time at the end of each run to prevent baseline drift in subsequent injections.

  • Ion Source Parameters: Improperly set ion source parameters (e.g., gas flow, temperature, capillary voltage) can lead to poor desolvation and increased noise. These should be optimized by infusing a standard solution of the analyte.

Data Presentation: Impact of Mobile Phase Additive on Signal-to-Noise

Mobile Phase AdditiveConcentrationSignal Intensity (Counts)Baseline Noise (Counts)Signal-to-Noise Ratio (S/N)
None-50,0005,00010
Formic Acid0.1%250,00010,00025
Ammonium Formate5 mM400,0008,00050
Ammonium Acetate5 mM380,0009,00042

This is illustrative data and actual results may vary.

Guide 4: Investigating Matrix Effects and Ion Suppression

Matrix effects, particularly ion suppression, are a common challenge when analyzing samples in complex matrices (e.g., plasma, urine, environmental extracts).[3][5] The sulfonate group in the analyte can make it particularly susceptible to competition for ionization.

Experimental Protocol for Assessing Matrix Effects:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate in the mobile phase.

    • Set B (Post-extraction Spike): Extract a blank matrix sample using your established sample preparation protocol. Spike the extracted blank with the analyte standard at the same concentration as Set A.

    • Set C (Pre-extraction Spike): Spike the blank matrix with the analyte standard at the same concentration as Set A and then perform the extraction protocol.

  • Analyze all three sets by LC-MS.

  • Calculate the matrix effect and recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

A matrix effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%). If significant matrix effects are observed, further optimization of the sample preparation method (e.g., using a more selective solid-phase extraction sorbent) or chromatographic separation is necessary.

Guide 5: Understanding Potential In-source Fragmentation and Degradation

The isoxazole ring and the ethyl sulfonate ester can be labile under certain conditions. In-source fragmentation or degradation can contribute to baseline noise and the appearance of unexpected ions.

Expected Fragmentation Pathways:

Based on the structure of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate and data from similar compounds like Parecoxib and Valdecoxib, the following fragmentation patterns can be anticipated in MS/MS analysis:

  • Loss of the ethyl group (-CH2CH3): This would result in the corresponding sulfonic acid.

  • Cleavage of the sulfonate group (-SO3): This would leave the phenylisoxazole core.

  • Fragmentation of the isoxazole ring: This can lead to a variety of smaller product ions.

Forced Degradation Studies:

To understand the potential degradation products that might appear as baseline noise or interfering peaks, forced degradation studies are recommended.[6][7][8][9]

Experimental Workflow for Forced Degradation:

Forced_Degradation_Workflow cluster_Stress_Conditions Stress Conditions cluster_Analysis Analysis cluster_Outcome Outcome A Acid Hydrolysis (e.g., 0.1 M HCl) F LC-MS Analysis of Stressed Samples A->F B Base Hydrolysis (e.g., 0.1 M NaOH) B->F C Oxidative Stress (e.g., 3% H2O2) C->F D Thermal Stress (e.g., 80°C) D->F E Photolytic Stress (UV/Vis light) E->F G Characterize Degradation Products (MS/MS) F->G H Identify Potential Interferences G->H I Develop Stability-Indicating Method G->I

Caption: A workflow for conducting forced degradation studies.

By understanding the degradation products, you can develop a more specific LC-MS method that separates these from the parent compound, or you can use this information to identify the source of unexpected peaks in your chromatogram.

Conclusion

Troubleshooting baseline noise in the LC-MS analysis of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate requires a systematic and logical approach. By starting with the most common sources of noise and progressively moving to more specific issues related to the analyte's chemical properties, researchers can efficiently diagnose and resolve these challenges. This guide provides a framework for this process, combining general best practices with targeted advice for this particular compound class. Adherence to good laboratory practices, regular system maintenance, and a thorough understanding of the analyte's behavior are paramount for achieving high-quality and reliable analytical results.

References

  • (2015). A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib. ResearchGate. [Link]

  • (2015). A selective and sensitive LC-MS/MS method for the simultaneous determination of twopotential genotoxic impurities in celecoxib. SciSpace. [Link]

  • (2023). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. PMC. [Link]

  • (2020). Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies. PMC. [Link]

  • (2021). Simultaneous Determination of Parecoxib and Its Metabolite Valdecoxib Concentrations in Beagle Plasma by UPLC-MS/MS and Application for Pharmacokinetics Study. PMC. [Link]

  • (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. PubMed. [Link]

  • (2024). Occurrence and Consequences of Matrix Effects in Simultaneous Multi-class LC-MS/MS Determination of Pesticides, Pharmaceuticals and Perfluoroalkylsubstances in Different Types of Groundwater. ResearchGate. [Link]

  • (2019). CN108164521B - Parecoxib sodium degradation impurity, and preparation method, detection method and application thereof.
  • (2004). Validation of Single Isocratic HPLC Method for the Assay of Valdecoxib and Determination of Metaisomer Impurity. Chromatographia. [Link]

  • (2004). Validation of Single Isocratic HPLC Method for the Assay of Valdecoxib and Determination of Metaisomer Impurity. ResearchGate. [Link]

  • (2010). 5-Ethyl-3-(4-Fluoro-phenyl-sulfon-yl)-2-methyl-1-benzofuran. PubMed. [Link]

  • (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]

  • (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. [Link]

  • (2022). Application of ICH Guidelines for the Assessment and Control of Elemental Impurities in Parecoxib Sodium by Graphite-Digestion and ICP-MS. ProQuest. [Link]

  • (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing SL. [Link]

  • (2010). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. ResearchGate. [Link]

  • (2020). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • (2026). Matrix Effect Variability in Urine Samples from Different Cohorts and Implications on LC-ESI-MS Mycotoxin Biomarker Analysis. MDPI. [Link]

  • (2022). Forced Degradation – A Review. International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • (n.d.). Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. Waters. [Link]

  • (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Archimer. [Link]

Sources

Optimization

Optimizing mobile phase gradients for Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate retention

Topic: Optimizing Mobile Phase Gradients for the Retention of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate Introduction: The Analytical Challenge Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Mobile Phase Gradients for the Retention of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate

Introduction: The Analytical Challenge

Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate is a compound of interest in pharmaceutical development, often appearing as an impurity or a related substance. Its unique structure, featuring a hydrophobic core (phenyl and isoxazole rings) and a strongly acidic, permanently anionic sulfonate group (R-SO₃⁻), presents a significant challenge in reversed-phase high-performance liquid chromatography (RP-HPLC). The primary obstacle is managing the interaction between the anionic sulfonate and the stationary phase, which frequently leads to poor peak shape and unreliable retention.

This guide provides a comprehensive, in-depth resource for developing and troubleshooting HPLC methods for this and similar sulfonated molecules. It is structured to move from foundational knowledge to specific, actionable troubleshooting steps, mirroring the logical workflow of an experienced chromatographer. High-performance liquid chromatography (HPLC) is an essential analytical tool in the pharmaceutical industry, crucial for assessing drug purity and quality.[1][2]

Troubleshooting Guide: A Problem-Solution Approach

This section addresses the most common issues encountered during method development for Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate, presented in a direct question-and-answer format.

Q1: My peak for the sulfonated compound is exhibiting significant tailing. What is the primary cause and how do I fix it?

Answer:

Severe peak tailing is the most prevalent issue for this type of analyte. The root cause is secondary ionic interactions between the negatively charged sulfonate group of your molecule and positively charged sites on the silica-based stationary phase. These sites are primarily ionized residual silanol groups (Si-O⁻) that engage in electrostatic interactions, delaying a portion of the analyte molecules as they pass through the column and causing the asymmetrical peak shape.[3][4]

Here is a systematic approach to eliminate peak tailing:

Step 1: Mobile Phase pH Adjustment The most effective first step is to suppress the ionization of the stationary phase's silanol groups. By operating at a low pH, the equilibrium for silanols (Si-OH ⇌ Si-O⁻ + H⁺) is shifted to the left, neutralizing the surface.

  • Action: Incorporate an acid into your aqueous mobile phase (Eluent A) to achieve a pH between 2.5 and 3.0.

  • Recommended Additives:

    • 0.1% Formic Acid (v/v): Excellent for LC-MS compatibility.

    • 0.1% Trifluoroacetic Acid (TFA) (v/v): Provides excellent peak shape but can cause ion suppression in MS detectors and may be difficult to remove from the column.

    • 0.05 M Potassium Phosphate, adjusted to pH 2.5 with phosphoric acid: A robust buffer for UV-only methods, providing high buffering capacity.

The pH of the mobile phase is a critical factor as it directly influences the ionization state of analytes and residual silanols, thereby affecting retention and peak shape.[5][6]

Step 2: Buffer Selection and Concentration If pH adjustment alone is insufficient, a buffer is necessary to maintain a consistent pH across the entire gradient and prevent fluctuations that can lead to retention time drift and poor peak shape.[7]

  • Action: If not already using one, switch from a simple acidified mobile phase to a buffered one. If issues persist with a buffer, consider increasing its concentration.

  • Insight: Doubling the buffer concentration (e.g., from 10 mM to 20 mM) can sometimes improve peak shape by more effectively masking residual silanol interactions.[8]

Step 3: Column Technology Evaluation Not all C18 columns are created equal. Modern columns use high-purity silica with advanced end-capping to minimize the number of accessible silanol groups.

  • Action: If tailing persists on an older or generic L1-type column, switch to a column specifically designed for high performance at low pH with superior end-capping. Look for columns from reputable manufacturers that are marketed as "high-purity," "base-deactivated," or suitable for separating acidic and basic compounds.

Workflow for Eliminating Peak Tailing

G start Identify Peak Tailing (Tailing Factor > 1.5) check_ph Is Mobile Phase pH < 3.0? start->check_ph adjust_ph ACTION: Add 0.1% Formic Acid or use a pH 2.5 Phosphate Buffer check_ph->adjust_ph No check_buffer Is a Buffer Being Used? check_ph->check_buffer  Yes adjust_ph->check_ph add_buffer ACTION: Incorporate a low-pH buffer (e.g., 10-20mM Phosphate) check_buffer->add_buffer No eval_column Evaluate Column Technology check_buffer->eval_column  Yes add_buffer->check_buffer switch_column ACTION: Switch to a high-purity, end-capped C18 or a hybrid-particle column eval_column->switch_column  On older column end_good Peak Shape Acceptable (Tailing Factor < 1.2) eval_column->end_good On modern column   switch_column->end_good end_bad Problem Persists: Consider orthogonal method (e.g., HILIC) switch_column->end_bad

Caption: A systematic workflow for troubleshooting peak tailing of anionic sulfonates.

Q2: My peak resolution is poor. How can I effectively optimize the mobile phase gradient to separate my target analyte from nearby impurities?

Answer:

Poor resolution requires a systematic optimization of the gradient profile and, potentially, the organic modifier. High-performance liquid chromatography should be capable of separating, detecting, and quantifying various drugs and their related degradants.[1]

Step 1: Perform a Generic Scouting Gradient Before fine-tuning, you must understand the general retention behavior of your analyte and its impurities.

  • Action: Run a wide, linear gradient to quickly map the elution profile. This initial run provides the critical data needed for all further optimization.

  • Protocol Link: See Protocol 1: Universal Scouting Gradient for a detailed procedure.

Step 2: Adjust Gradient Slope and Time Once you know the approximate elution time from the scouting run, you can "zoom in" on that region with a shallower gradient.

  • Action: Calculate the %B at the start and end of the critical elution window. Create a new, multi-step gradient that is shallow in this region. For example, if your peak of interest elutes at 15 minutes in a 30-minute 5-95% B gradient (eluting at ~50% B), a new gradient might be:

    • 0-2 min: Hold at 5% B

    • 2-17 min: 40% to 60% B (shallow gradient for separation)

    • 17-18 min: 60% to 95% B (steep wash)

    • 18-22 min: Hold at 95% B (column clean-up)

    • 22-23 min: 95% to 5% B (return to initial)

    • 23-28 min: Hold at 5% B (equilibration)

Step 3: Evaluate Organic Solvent Choice (Acetonitrile vs. Methanol) Acetonitrile (ACN) and Methanol (MeOH) offer different selectivities and can significantly alter the elution order and resolution of co-eluting peaks.

  • ACN: Generally has a lower viscosity and higher elution strength, often resulting in sharper peaks and lower backpressure. Its primary interaction is through dipole-dipole forces.[6]

  • MeOH: Is a protic solvent capable of hydrogen bonding, which can introduce unique selectivity, especially with polar analytes.[6]

  • Action: If resolution is still poor with an optimized ACN gradient, repeat the scouting and optimization process using MeOH as the organic modifier (Eluent B). The change in selectivity may be sufficient to resolve the critical pair.

ParameterAcetonitrile (ACN)Methanol (MeOH)
Elution Strength (RP) StrongerWeaker
Selectivity Driver Dipole-DipoleHydrogen Bonding
UV Cutoff ~190 nm~205 nm
Viscosity (in water) LowerHigher
Typical Result Sharper peaks, lower pressureAlternative selectivity
Q3: I'm observing peak fronting. What are the likely causes?

Answer:

Peak fronting is less common than tailing for this analyte but typically points to two main issues: column overload or a mismatch between the sample solvent and the mobile phase.[3]

  • Column Overload: You are injecting too much sample mass onto the column. The stationary phase becomes saturated, leading to a distorted peak shape.[8]

    • Fix: Reduce the concentration of your sample or decrease the injection volume. Perform a dilution series (e.g., inject 10 µL, 5 µL, and 2 µL) to see if the peak shape becomes symmetrical at lower loads.

  • Sample Solvent Strength: The solvent used to dissolve your sample is significantly stronger than the initial mobile phase conditions. This causes the sample to spread out in a broad band at the column inlet before the gradient begins.

    • Fix: Ideally, dissolve your sample in the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% Formic Acid). If solubility is an issue, use the weakest solvent possible that can fully dissolve the analyte, and inject the smallest possible volume.

Frequently Asked Questions (FAQs)

  • What is a good starting column for this analysis?

    • A high-quality, end-capped C18 column (e.g., USP L1 packing) with dimensions of 4.6 x 150 mm and a 3.5 µm or 5 µm particle size is a robust starting point. For higher throughput, a 2.1 x 50 mm column with sub-2 µm particles can be used on a UHPLC system.

  • How does temperature affect the separation?

    • Increasing the column temperature (e.g., to 40°C) will decrease mobile phase viscosity, leading to lower backpressure and often sharper peaks. It can also subtly change selectivity.[9] A thermostatted column compartment is essential for ensuring reproducible retention times.

  • Can I use an ion-pairing reagent?

    • While traditional ion-pairing chromatography with reagents like tetrabutylammonium can improve retention and peak shape for anions, it is often considered a last resort.[10] These reagents are difficult to remove from the column, can cause issues with MS detection, and modern, low-pH methods with high-quality columns usually provide a better and more robust solution.

Experimental Protocols

Protocol 1: Universal Scouting Gradient

This protocol is designed to quickly determine the approximate retention time and overall purity profile of the sample.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (or analyte's λ-max).

  • Gradient Program:

    Time (min) %B
    0.0 5
    25.0 95
    30.0 95
    30.1 5

    | 35.0 | 5 |

Protocol 2: Focused Gradient Optimization

This protocol is used after the scouting run to improve resolution around the target analyte.

  • Assumptions (from Scouting Run):

    • Target analyte elutes at 12.5 minutes.

    • Critical impurity pair elutes between 11 and 14 minutes.

    • At 12.5 minutes, the %B was approximately 50%.

  • Column & Mobile Phases: Same as Protocol 1.

  • Gradient Program:

    Time (min) %B Curve
    0.0 40 Linear
    15.0 60 Linear
    15.1 95 Linear
    18.0 95 Linear
    18.1 40 Linear

    | 22.0 | 40 | Linear |

Method Development Decision Framework

G start Analyte Properties: Ethyl 4-(...)-benzenesulfonate (Anionic, Hydrophobic) mode Select Mode: Reversed-Phase HPLC start->mode column Select Column: High-Purity, End-Capped C18 mode->column mobile_phase Select Mobile Phase column->mobile_phase aqueous Aqueous (A): Water + 0.1% Formic Acid (pH ~2.7) mobile_phase->aqueous organic Organic (B): Acetonitrile + 0.1% Formic Acid mobile_phase->organic gradient Run Scouting Gradient (e.g., 5-95% B over 25 min) aqueous->gradient organic->gradient eval Evaluate Results: Peak Shape, Retention, Resolution gradient->eval good Method Acceptable eval->good Good troubleshoot Troubleshoot: Peak Tailing? -> Check pH/Buffer Resolution? -> Try MeOH eval->troubleshoot Not Good optimize Optimize Gradient Slope & Time optimize->eval troubleshoot->optimize

Sources

Troubleshooting

Preventing chemical degradation of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate standards

Technical Support Center: Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate Standards A Guide to Ensuring Stability and Preventing Chemical Degradation As a Senior Application Scientist, I've frequently encountere...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate Standards

A Guide to Ensuring Stability and Preventing Chemical Degradation

As a Senior Application Scientist, I've frequently encountered challenges related to the stability of complex reference standards. Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate, a key standard often used as a related compound or impurity in the analysis of pharmaceuticals like Parecoxib and Valdecoxib[1][2], possesses distinct chemical moieties that require careful handling to prevent degradation. This guide provides a comprehensive, question-and-answer-based approach to help you maintain the integrity of your standards, troubleshoot common issues, and ensure the accuracy of your analytical data.

Frequently Asked Questions & Troubleshooting

Q1: What are the primary chemical liabilities of this molecule I should be aware of?

This standard has two principal sites susceptible to degradation: the sulfonate ester linkage and the isoxazole ring .

  • Sulfonate Ester Hydrolysis: The ester bond is prone to cleavage, particularly under basic (alkaline) conditions, in a reaction known as hydrolysis.[3][4] This reaction will break the molecule into two degradation products: 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid[5] and ethanol. While generally more stable under moderately acidic conditions[6], prolonged exposure to strong acids or high temperatures can also promote hydrolysis.

  • Isoxazole Ring Photodegradation: The nitrogen-oxygen (N-O) bond in the isoxazole ring is inherently weak and can be cleaved by exposure to ultraviolet (UV) light, especially at shorter wavelengths (e.g., 254 nm).[7][8] This process, known as photolysis, can lead to complex rearrangements or complete decomposition of the ring structure, forming intermediates like azirines and other byproducts.[9][10]

The diagram below illustrates these two primary degradation pathways.

cluster_main Degradation Pathways cluster_hydrolysis Hydrolysis (High pH, Heat) cluster_photolysis Photodegradation (UV Light) Parent Ethyl 4-(5-methyl-3-phenyl- isoxazol-4-yl)benzenesulfonate Prod_A Benzenesulfonic Acid Derivative Parent->Prod_A S-O Cleavage Prod_B Ethanol Parent->Prod_B S-O Cleavage Prod_C Azirine Intermediate Parent->Prod_C N-O Cleavage Prod_D Other Ring-Opened Products Prod_C->Prod_D Rearrangement

Caption: Primary degradation routes for the reference standard.

Q2: How should I store the neat (solid) and dissolved standards to maximize their shelf life?

Proper storage is the most critical step in preventing degradation. Different protocols are required for the neat material versus prepared solutions. Adherence to guidelines from bodies like the USP is crucial for maintaining standard integrity.[11]

Parameter Neat (Solid) Standard Stock/Working Solutions Rationale
Temperature Store at -20°C or as specified on the Certificate of Analysis (CoA).Store at 2-8°C for short-term use (< 1 week). For long-term storage, aliquot and freeze at -20°C or below.Reduces the rate of all chemical reactions, including hydrolysis and potential slow thermal decomposition.[12][13]
Light Store in the original amber vial, inside a secondary container (e.g., box).Use amber glass vials or wrap clear vials in aluminum foil. Minimize exposure to ambient light.Prevents photolytic cleavage of the isoxazole ring.[8][9]
Atmosphere Keep in the original, tightly sealed container. Purge with an inert gas (Argon/Nitrogen) if opened frequently.Use vials with tight-fitting caps (e.g., PTFE-lined septa). Minimize headspace.Protects from atmospheric moisture, which can facilitate hydrolysis, and from oxygen, which can cause oxidative degradation.[14]
Humidity Store away from humid areas. Consider placing the container inside a desiccator.N/A (controlled by solvent)Minimizes water absorption by the solid material.
Q3: My chromatogram shows a loss of the main peak and the appearance of new, more polar peaks. What is the likely cause?

This is a classic sign of hydrolysis . The primary degradation product, 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid, is significantly more polar than the parent ester due to the presence of the sulfonic acid group. This will cause it to elute much earlier in a typical reversed-phase HPLC method.

Troubleshooting Steps:

  • Check Mobile Phase pH: If you are using a mobile phase with a pH > 7, the alkaline conditions are accelerating the hydrolysis of the sulfonate ester.[3]

  • Review Sample Preparation: Was the sample dissolved in an aqueous buffer? If so, its pH and storage time before injection are critical.

  • Assess Solution Age: How old is the standard solution? Even in high-quality organic solvents, trace amounts of water can lead to slow hydrolysis over time.

  • Confirm Storage Conditions: Was the solution stored at room temperature or exposed to heat? Elevated temperatures will accelerate the hydrolysis rate.[15]

Q4: I am observing several small, spurious peaks and a drifting baseline in my analysis. Could this be degradation?

While instrumental issues should always be considered first (e.g., contaminated mobile phase, column degradation)[16][17], these symptoms can also indicate photodegradation . Unlike the clean conversion seen in hydrolysis, photolysis of the isoxazole ring often results in a complex mixture of minor degradation products.[9][10]

Troubleshooting Steps:

  • Protect from Light: Immediately prepare a fresh standard solution, taking meticulous care to protect it from all light sources. Use amber vials and keep it covered.

  • Compare Chromatograms: Run the freshly prepared, light-protected standard and compare it to the suspect standard. If the small peaks are absent or significantly reduced in the fresh standard, photodegradation is the confirmed cause.

  • Review Laboratory Environment: Are standard solutions being left on the autosampler tray or lab bench under direct overhead lighting for extended periods? Modern laboratory lighting often emits a broad spectrum of light that includes UV wavelengths.

The following workflow provides a systematic approach to diagnosing out-of-specification results.

Start Out-of-Spec (OOS) Result (Low Purity, Extra Peaks) Check_Pattern Analyze Peak Pattern Start->Check_Pattern Single_Peak One major, early-eluting degradant peak? Check_Pattern->Single_Peak Multiple_Peaks Multiple small peaks, noisy baseline? Single_Peak->Multiple_Peaks No Hydrolysis Likely Hydrolysis. Investigate pH, temperature, and solution age. Single_Peak->Hydrolysis Yes Photolysis Likely Photodegradation. Investigate light exposure. Multiple_Peaks->Photolysis Yes Instrument_Check Pattern unclear or unchanged. Investigate instrumental issues: - Column health - Mobile phase prep - System contamination Multiple_Peaks->Instrument_Check No End Problem Identified Hydrolysis->End Photolysis->End Instrument_Check->End

Caption: Troubleshooting workflow for OOS results.

Validated Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution (1 mg/mL)

This protocol is designed to minimize initial degradation during solution preparation.

  • Equilibration: Allow the sealed vial of the neat standard to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Accurately weigh the required amount of standard (e.g., 10 mg) into a new, clean amber glass volumetric flask.

  • Dissolution: Add a small amount (~50% of final volume) of a suitable solvent. Acetonitrile (HPLC or LC/MS grade) is recommended due to its aprotic nature and UV transparency. Avoid solvents with high water content or reactive impurities.

  • Sonication (If Necessary): Gently sonicate for 2-3 minutes in a room temperature water bath to ensure complete dissolution. Do not allow the solution to heat up.

  • Final Volume: Bring the solution to the final volume with the solvent, cap securely, and invert 15-20 times to ensure homogeneity.

  • Storage: Immediately label the flask with the compound name, concentration, date, and your initials. If not for immediate use, transfer aliquots to smaller amber vials and store under the conditions outlined in the table above.

Protocol 2: Forced Degradation Study for Method Validation

To ensure your analytical method is "stability-indicating," you must be able to resolve the parent peak from any potential degradation products. Forced degradation (or stress testing) is a required part of this process.[18]

  • Acid Hydrolysis: To 1 mL of a 100 µg/mL solution in ACN, add 100 µL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and analyze.

  • Base Hydrolysis: To 1 mL of a 100 µg/mL solution in ACN, add 100 µL of 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 M HCl and analyze. Expect significant degradation.[19]

  • Oxidative Degradation: To 1 mL of a 100 µg/mL solution in ACN, add 100 µL of 3% H₂O₂. Keep at room temperature for 8 hours, protected from light, and analyze.

  • Photolytic Degradation: Expose a solution in a clear quartz vial to a calibrated photostability chamber according to ICH Q1B guidelines.[20] Analyze at appropriate time points.

  • Thermal Degradation: Store the solid standard in an oven at 105°C for 24 hours.[21] Prepare a solution from the stressed material and analyze.

Goal: Aim for 5-20% degradation of the main peak.[18] If degradation is too rapid or too slow, adjust the stressor concentration, temperature, or time accordingly.

By understanding the inherent chemical properties of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate and implementing these rigorous handling and troubleshooting procedures, you can ensure the long-term integrity of your reference standards and the reliability of your scientific results.

References

  • Gleave, R., et al. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry. Available at: [Link]

  • Babtie, A. C., et al. (2012). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Organic & Biomolecular Chemistry. Available at: [Link]

  • Barclay, G. G., et al. (1997). Thermal Stability of Sulfonate Ester Photoacid Generators in Phenolic Matrixes. Chemistry of Materials. Available at: [Link]

  • Babtie, A. C., et al. (2012). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Organic & Biomolecular Chemistry, 10, 8095-8098.
  • Gleave, R., et al. (2014). The alkaline hydrolysis of sulfonate esters: challenges in interpreting experimental and theoretical data. Journal of Organic Chemistry, 79(1), 176-186.
  • Williams, A., et al. (2014).
  • Nguyen, T. H. T., et al. (2022). Nanostructured MnOx/g-C3N4 for photodegradation of sulfamethoxazole under visible light irradiation. RSC Advances. Available at: [Link]

  • Nunes, C. M., et al. (2012). UV-Laser Photochemistry of Isoxazole Isolated in a Low-Temperature Matrix. The Journal of Organic Chemistry. Available at: [Link]

  • Russo, D., et al. (2021). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Chemical Engineering Journal.
  • Zhang, W., et al. (2023). Synthesis and properties of a series of sulfonate ester photoacid generators. Reaction Chemistry & Engineering. Available at: [Link]

  • Restek Corporation. (2020). How to Store Reference Standards. YouTube. Available at: [Link]

  • Parker, C. G., et al. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv. Available at: [Link]

  • van der Zee, B., et al. (2016). Thermal stability of sulfonated Poly(Ether Ether Ketone) films.
  • Sharma, K.K. (2016). Storage and Handling of Reference Standards. ILSI India. Available at: [Link]

  • Liu, F., et al. (2015). Photoinduced reactions of both 2-formyl-2H-azirine and isoxazole: A theoretical study based on electronic structure calculations and nonadiabatic dynamics simulations. The Journal of Chemical Physics. Available at: [Link]

  • Appell, R. B., et al. (2013). Profiling sulfonate ester stability: identification of complementary protecting groups for carbohydrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • Barclay, G. G., et al. (1997). Thermal Stability of Sulfonate Ester Photoacid Generators in Phenolic Matrixes.
  • C&EN BrandLab. (2023). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Chemical & Engineering News. Available at: [Link]

  • Salgado-Zamora, H., et al. (2001). Oxidative degradation of arylfuro-1,2-oxazoles to arylnitriles by potassium permanganate.
  • ICH. (2006). Withdrawal of ICH Q1F.
  • AMSbiopharma. (2024). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link]

  • ICH. (2003). Q1E Evaluation for Stability Data. International Council for Harmonisation. Available at: [Link]

  • Wikipedia. Isoxazole. Wikipedia. Available at: [Link]

  • EMA. (1995). ICH Q5C Stability Testing of Biotechnological/Biological Products. European Medicines Agency.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • Phenomenex. Troubleshooting Guide. Phenomenex. Available at: [Link]

  • Agilent Technologies. TROUBLESHOOTING GUIDE. Agilent Technologies. Available at: [Link]

  • Kumar, V., et al. (2013). Forced Degradation – A Review. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
  • PubChem. 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid. National Center for Biotechnology Information. Available at: [Link]

  • LCGC. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. LCGC. Available at: [Link]

  • Shimadzu. (2024). Simultaneous Determination of Five Genotoxic Aryl Sulfonate Impurities in Pharmaceuticals by LCMS-2050. Shimadzu. Available at: [Link]

  • PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. Available at: [Link]

  • Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate

Welcome to the technical support center for the purification of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing recrystallization solvents and troubleshooting common experimental challenges. The information herein is grounded in fundamental principles of organic chemistry to ensure broad applicability, even for novel compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary criteria for selecting an ideal recrystallization solvent?

A1: An ideal recrystallization solvent should exhibit a steep solubility curve for the compound of interest. This means the compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., room temperature or 0-4 °C).[1][2] Additionally, the solvent should either not dissolve impurities at all or keep them dissolved at all temperatures, allowing for their removal by filtration.[3] Other important factors include chemical inertness towards the compound, a relatively low boiling point for easy removal, and considerations of safety and cost.[1][3]

Q2: How does the molecular structure of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate influence solvent selection?

A2: The "like dissolves like" principle is a crucial starting point. This molecule has both non-polar (phenyl rings) and polar (isoxazole and ethyl sulfonate) functionalities. The presence of the sulfonate ester group imparts significant polar character.[4] Therefore, solvents of intermediate to high polarity, such as alcohols (ethanol, isopropanol), ketones (acetone), or esters (ethyl acetate), are good initial candidates.[5] Highly non-polar solvents like hexane or toluene are likely to have poor solubility, while highly polar solvents like water may also be unsuitable on their own but could be effective as an anti-solvent in a mixed-solvent system.[6]

Q3: When should a mixed-solvent system be considered?

A3: A mixed-solvent system is employed when no single solvent meets the ideal criteria.[7] This typically involves a "good" solvent in which the compound is highly soluble and a miscible "poor" or "anti-solvent" in which the compound is sparingly soluble.[6] The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[8] Common pairs include ethanol-water and ethyl acetate-hexane.

Q4: How can I quickly screen for potential recrystallization solvents?

A4: Small-scale testing is highly recommended. Place a small amount of your crude compound (20-30 mg) in several test tubes. Add a small volume (e.g., 0.5 mL) of a different solvent to each tube and observe the solubility at room temperature. If the compound is insoluble, heat the solvent to its boiling point and observe if it dissolves. Then, cool the test tube to see if crystals form. This empirical approach provides the most reliable data for your specific compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process.

Issue 1: The compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[1][9] This is more common when the boiling point of the solvent is higher than the melting point of the solute or when significant impurities are present, which can depress the melting point.[1][10]

  • Solutions:

    • Reheat and Add More Solvent: Heat the solution to redissolve the oil, then add more of the same solvent to lower the saturation point.[1][10] This may allow crystallization to occur at a temperature below the compound's melting point.

    • Lower the Solvent's Boiling Point: Select a different solvent with a lower boiling point.[1]

    • Slow Cooling: Allow the solution to cool more gradually. Insulating the flask can promote the formation of crystals over oil.[10]

    • Use a Mixed-Solvent System: Dissolve the compound in a good solvent and slowly add an anti-solvent at a slightly lower temperature.

Issue 2: No crystals form upon cooling.

  • Causality: This is one of the most common issues and is often due to using too much solvent, which prevents the solution from becoming saturated upon cooling.[8][10] Alternatively, the solution may be supersaturated and requires a nucleation site to initiate crystal growth.[10]

  • Solutions:

    • Induce Crystallization: Try scratching the inside of the flask at the solution's surface with a glass rod.[8][10] The small scratches can provide a surface for nucleation. Another method is to add a "seed crystal" of the pure compound.[10]

    • Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration.[1][10] Allow the more concentrated solution to cool again slowly.

    • Cool to a Lower Temperature: If crystals have not formed at room temperature, try cooling the flask in an ice bath.[11]

Issue 3: The recrystallized product is still impure.

  • Causality: Impurities can be trapped in the crystal lattice if crystallization occurs too rapidly.[9][12] Alternatively, the chosen solvent may not effectively differentiate between the desired compound and the impurities.

  • Solutions:

    • Repeat the Recrystallization: Perform a second recrystallization, ensuring the solution cools slowly to allow for the formation of well-ordered crystals.[1]

    • Choose a Different Solvent: The impurity may have similar solubility properties in the chosen solvent. A different solvent or solvent pair may provide better separation.[1]

    • Wash the Crystals: Ensure the collected crystals are washed with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[8][13]

Issue 4: Low recovery of the purified product.

  • Causality: A low yield can result from several factors, including using too much solvent, premature crystallization during a hot filtration step, or the compound having significant solubility in the cold solvent.[9][11]

  • Solutions:

    • Minimize Solvent Usage: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product.[8][14]

    • Pre-heat Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent premature crystallization.[1][13]

    • Recover from Mother Liquor: If the compound is still somewhat soluble in the cold solvent, you can concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Data Presentation: Solvent Selection Guide

The following table provides a starting point for solvent selection based on general chemical principles. The solubility of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate should be experimentally determined.

SolventPolarity Index (P')[15][16][17][18]Boiling Point (°C)Predicted Solubility CharacteristicsRationale & Comments
Hexane 0.169Poor A non-polar solvent, unlikely to dissolve the polar sulfonate ester.
Toluene 2.4111Poor to Moderate May show some solubility at high temperatures due to the aromatic rings.
Ethyl Acetate 4.477Good Candidate Intermediate polarity, often a good starting point for compounds with mixed polarity.[5]
Acetone 5.156Good Candidate A polar aprotic solvent that should effectively dissolve the compound.
Isopropanol 3.982Good Candidate A polar protic solvent, often effective for sulfonamides and related compounds.[19]
Ethanol 4.378Good Candidate Similar to isopropanol, a versatile solvent for recrystallization.
Methanol 5.165Likely Too Soluble High polarity may lead to high solubility even at room temperature, resulting in poor recovery.
Water 10.2100Poor Highly polar, unlikely to dissolve the largely organic molecule.[20] Good potential as an anti-solvent.[21]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: Place the crude Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, add a small excess of hot solvent and quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.[13]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of large crystals.[11]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Visualizations

Diagram 1: Systematic Solvent Selection Workflow

SolventSelection Start Start: Crude Compound Screen Small-Scale Screening (Test Tubes) Start->Screen Assess_RT Assess Solubility at Room Temp Screen->Assess_RT Insoluble_RT Insoluble at RT? Assess_RT->Insoluble_RT Soluble_RT Soluble at RT Insoluble_RT->Soluble_RT No Heat Heat to Boiling Insoluble_RT->Heat Yes Mixed_System Consider Mixed- Solvent System Soluble_RT->Mixed_System Assess_Hot Assess Solubility (Hot) Heat->Assess_Hot Soluble_Hot Soluble Hot? Assess_Hot->Soluble_Hot Insoluble_Hot Insoluble Hot? Poor_Solvent Poor Solvent (Consider for Anti-solvent) Insoluble_Hot->Poor_Solvent Yes Soluble_Hot->Insoluble_Hot No Cool Cool to 0-4 °C Soluble_Hot->Cool Yes Assess_Crystals Crystals Form? Cool->Assess_Crystals Good_Solvent Good Single Solvent Assess_Crystals->Good_Solvent Yes Too_Good Too Soluble (Poor Recovery) Assess_Crystals->Too_Good No Poor_Solvent->Mixed_System

Caption: Workflow for selecting an appropriate recrystallization solvent.

Diagram 2: Troubleshooting Common Recrystallization Issues

Troubleshooting Start Problem Encountered Oiling_Out Compound Oils Out Start->Oiling_Out No_Crystals No Crystals Form Start->No_Crystals Low_Yield Low Yield Start->Low_Yield Impure Product Still Impure Start->Impure Sol_Oil1 Reheat & Add More Solvent Oiling_Out->Sol_Oil1 Sol_Oil2 Use Lower-Boiling Point Solvent Oiling_Out->Sol_Oil2 Sol_Oil3 Cool More Slowly Oiling_Out->Sol_Oil3 Sol_NoCry1 Induce Crystallization: Scratch or Seed No_Crystals->Sol_NoCry1 Sol_NoCry2 Evaporate Excess Solvent & Recool No_Crystals->Sol_NoCry2 Sol_Yield1 Use Minimum Hot Solvent Low_Yield->Sol_Yield1 Sol_Yield2 Pre-heat Funnel for Hot Filtration Low_Yield->Sol_Yield2 Sol_Yield3 Concentrate Mother Liquor Low_Yield->Sol_Yield3 Sol_Impure1 Recrystallize Again with Slower Cooling Impure->Sol_Impure1 Sol_Impure2 Select a Different Solvent Impure->Sol_Impure2

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Troubleshooting

Technical Support Center: Resolving Peak Tailing in HPLC for Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve High-Performance Liquid Chromatography (HPLC) peak tailing issues en...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered with Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate. As Senior Application Scientists, we provide in-depth, field-proven insights to restore the symmetry and accuracy of your chromatographic analyses.

Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and how is it measured?

A1: In an ideal HPLC separation, a chromatographic peak exhibits a symmetrical, Gaussian shape. Peak tailing is a common peak shape distortion where the latter half of the peak is broader than the front half, creating a "tail".[1] This asymmetry is problematic as it can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate suboptimal separation conditions.[2]

The degree of tailing is quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As). It is calculated as:

Tf = W₀.₀₅ / 2f

where:

  • W₀.₀₅ is the peak width at 5% of the peak height.

  • f is the distance from the peak maximum to the leading edge of thepeak at 5% height.

A perfectly symmetrical peak has a Tf of 1.0. While a value up to 1.5 may be acceptable for some assays, a Tf greater than 2.0 is generally considered poor and requires investigation.[3]

Q2: I am observing significant peak tailing specifically for Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate. What are the most probable causes related to this specific molecule?

A2: The molecular structure of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate is the primary clue. The most likely cause of peak tailing for this compound is a secondary retention mechanism involving the interaction between the analyte and the stationary phase.[1][3]

Specifically, the isoxazole ring contains a nitrogen atom that can act as a weak base. In the mid-pH range (typically > 3), residual silanol groups (Si-OH) on the surface of standard silica-based HPLC columns become ionized (deprotonated) to form negatively charged sites (SiO⁻).[2][4] The protonated, positively charged isoxazole ring can then interact strongly with these ionized silanols via an ion-exchange mechanism. This secondary interaction, in addition to the desired primary hydrophobic (reversed-phase) retention, leads to significant peak tailing.[3][5]

cluster_Analyte Analyte: Ethyl 4-(...)benzenesulfonate cluster_Column Silica Stationary Phase (pH > 3) cluster_Interaction Interaction Mechanism Analyte Isoxazole Ring (Weakly Basic) N: Tailing Secondary Interaction Ionic Attraction (Causes Peak Tailing) Analyte:f1->Tailing:f0  Strong Ionic  Attraction Silanol Ionized Silanol Group Si-O⁻ Silanol:f1->Tailing:f0 Retention Primary Retention Hydrophobic Interaction (Good Peak Shape)

Mechanism of secondary interaction causing peak tailing.
Q3: How can I systematically troubleshoot and resolve the peak tailing for this compound?

A3: A systematic approach is crucial. We recommend a multi-step process, starting with the easiest and most common solutions. The following workflow is designed to logically diagnose and fix the issue.

G cluster_step1 System Integrity cluster_step2 Method Parameters cluster_step3 Stationary Phase start Peak Tailing Observed (Tf > 1.5) step1 Step 1: System & Column Health Check start->step1 step2 Step 2: Mobile Phase Optimization step1->step2 If tailing persists step3 Step 3: Column Chemistry Evaluation step2->step3 If tailing persists end Symmetrical Peak Achieved (Tf ≈ 1.0) step3->end s1a Check for Extra-Column Volume (fittings, tubing) s1b Assess Column Health (flush, reverse, replace) s1a->s1b s2a Adjust Mobile Phase pH (Target pH 2.5-3.0) s2b Optimize Buffer (Type and Concentration) s2a->s2b s2c Evaluate Organic Modifier (ACN vs. MeOH) s2b->s2c s3a Use High-Purity, End-Capped Column s3b Test Polar-Embedded or Hybrid Column s3a->s3b

Systematic workflow for troubleshooting peak tailing.
In-Depth Troubleshooting Guides & Protocols
Step 1: System & Column Health Check

Before modifying the method chemistry, it's essential to rule out common hardware issues.

  • Extra-Column Volume: Excessive dead volume in tubing, fittings, or connections between the injector and detector can cause peak broadening and tailing.[2][6]

    • Action: Ensure all fittings are tight. Use pre-cut, factory-finished tubing where possible. Minimize the length and internal diameter of all connection tubing (e.g., 0.005" I.D. PEEK tubing).[2]

  • Column Contamination or Degradation: The column can become contaminated with strongly retained sample components or the packed bed can degrade over time.[6]

    • Action:

      • Disconnect the column and flush the system to ensure the issue is not with the HPLC itself.

      • If the system is clean, reconnect the column and flush it with a strong solvent (e.g., 100% Acetonitrile or Isopropanol).

      • If the problem persists, consider reversing the column (check manufacturer's instructions) and flushing again.

      • As a final check, inject a simple, neutral compound (e.g., Toluene) to see if it also tails. If it does, the column bed is likely damaged and the column should be replaced.[7]

Step 2: Mobile Phase Optimization (The Chemical Solution)

This is the most critical step for addressing secondary interactions with your analyte.

Rationale: The most effective way to eliminate secondary silanol interactions is to suppress the ionization of the silanol groups. By operating at a low pH, the silanol groups (Si-OH) remain fully protonated and neutral, preventing ionic attraction with the protonated analyte.[3][8] The recommended pH range for silica-based columns is typically 2 to 8.[9][10]

Experimental Protocol:

  • Prepare Mobile Phases: Prepare three buffered aqueous mobile phase components (Mobile Phase A).

    • Aqueous A1: 0.1% Formic Acid in Water (pH ≈ 2.7)

    • Aqueous A2: 25 mM Potassium Phosphate buffer, adjusted to pH 3.0 with phosphoric acid.

    • Aqueous A3: 25 mM Potassium Phosphate buffer, adjusted to pH 7.0 (as a control).

  • Mobile Phase B: Use 100% Acetonitrile (ACN).

  • Chromatographic Conditions:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm

    • Gradient: 50% A / 50% B (isocratic)

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: UV at a suitable wavelength.

  • Procedure: Equilibrate the column with each mobile phase condition for at least 15 column volumes. Inject the analyte and record the chromatogram.

  • Data Analysis: Measure and compare the USP Tailing Factor (Tf) for each condition.

Expected Results & Interpretation:

Mobile Phase AExpected pHExpected Analyte StateExpected Silanol StateExpected Tailing Factor (Tf)Interpretation
pH 7.0 Phosphate Buffer7.0Partially Protonated (+)Mostly Ionized (SiO⁻)> 2.5Severe tailing due to strong secondary ionic interactions.
pH 3.0 Phosphate Buffer3.0Fully Protonated (+)Partially Ionized (SiO⁻)1.5 - 2.0Improved, but some tailing may persist as some silanols are still active.[4]
0.1% Formic Acid~2.7Fully Protonated (+)Fully Protonated (SiOH)1.0 - 1.3 Optimal. Tailing is minimized as silanol interactions are suppressed.

This experiment validates that controlling the mobile phase pH to be at least 2 units away from the analyte's pKa is critical for good peak shape.[9][11]

Rationale: A buffer is essential for maintaining a constant pH.[9] The choice of buffer and organic modifier can also influence peak shape. Phosphate and formate are common, effective buffers for low pH work.[10] Acetonitrile and Methanol have different solvent properties and can affect peak shape.

Experimental Protocol:

  • Set pH: Based on Protocol 1, select the optimal pH (e.g., pH 2.7).

  • Prepare Mobile Phases:

    • Condition 1: 0.1% Formic Acid in Water / ACN

    • Condition 2: 0.1% Trifluoroacetic Acid (TFA) in Water / ACN

    • Condition 3: 0.1% Formic Acid in Water / Methanol (MeOH)

  • Procedure: Using the same chromatographic conditions as above, test each mobile phase combination.

  • Data Analysis: Compare the Tailing Factor (Tf), retention time, and resolution.

Interpretation:

  • TFA vs. Formic Acid: TFA is a stronger acid and a potent ion-pairing agent that can further mask silanol activity, sometimes producing even sharper peaks.[12] However, be aware that TFA can be difficult to remove from the column and may suppress MS signals.[13]

  • ACN vs. Methanol: Acetonitrile often provides sharper peaks due to its lower viscosity and different selectivity. Methanol is a more polar solvent and can sometimes offer better solubility for certain compounds.

Step 3: Column Chemistry Evaluation

Rationale: If mobile phase optimization does not fully resolve the issue, the column itself is the next target. Modern HPLC columns are designed to minimize the very problems that cause peak tailing.

Column Selection Guide:

Column TypeKey FeatureMechanism for Reducing TailingBest For...
High-Purity, End-Capped Silica (Type B) Low residual silanols; silanols are chemically bonded ("capped") with a small silane reagent.Physically blocks the active silanol sites, preventing interaction with basic analytes.[2][8]General purpose improvement over older columns. Should be the standard choice.
Polar-Embedded Phase A polar group (e.g., amide, carbamate) is embedded in the C18 alkyl chain.The polar group provides a "shield" over nearby silanols, deactivating them. Also improves retention of polar compounds.[2]Analytes that still show tailing on standard end-capped columns.
Hybrid Particle Technology (e.g., BEH) Silica-organic hybrid particles.Inherently lower silanol activity and increased pH stability compared to pure silica.Demanding methods requiring high pH stability and excellent peak shape for basic compounds.

Protocol 3: Assessing Alternative Column Chemistries:

  • Select Columns: Obtain a high-purity end-capped C18 column and, if possible, a column with a polar-embedded phase.

  • Select Mobile Phase: Use the optimized mobile phase from Step 2 (e.g., 0.1% Formic Acid / ACN).

  • Procedure: Run the analysis on each column under identical conditions.

  • Data Analysis: Compare the Tailing Factor (Tf). A significant improvement on the advanced columns confirms that residual silanol activity was the root cause.

By systematically applying these principles and protocols, you can effectively diagnose the root cause of peak tailing for Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate and develop a robust, reliable HPLC method that delivers symmetrical peaks and accurate quantitative results.

References
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Hawach. (2025). Reasons for Peak Tailing of HPLC Column. Hawach. [Link]

  • PharmaCores. (2025). Your guide to select the buffer in HPLC development part 1. PharmaCores. [Link]

  • Dolan, J. W. (2003). Why Do Peaks Tail? LCGC North America. [Link]

  • NextSDS. (n.d.). ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate. NextSDS. [Link]

  • National Institutes of Health (NIH). (n.d.). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. PMC. [Link]

  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. [Link]

  • LCGC. (2013). The LCGC Blog: Buffer Choice for HPLC Separations. LCGC. [Link]

  • Element Lab Solutions. (2019). Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. [Link]

  • ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC. [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base. [Link]

  • Waters. (2022). What is "silanol activity" when a column is described as having low or high silanol activity? Waters Knowledge Base. [Link]

  • ResearchGate. (n.d.). The Secrets of Good Peak Shape in HPLC. ResearchGate. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Link]

  • Pittcon. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon. [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Waters. [Link]

  • Chromatography Today. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. Chromatography Today. [Link]

Sources

Optimization

Adjusting pH to improve Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate solubility

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with lipophilic sulfonate esters, specifically Ethyl 4-(5-methyl-3-phenyliso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with lipophilic sulfonate esters, specifically Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate .

Below, we address a critical formulation trap: why traditional pH adjustment fails for this specific compound class, the mechanistic causality behind this failure, and field-proven alternative protocols to achieve true solubilization.

The Core Issue: The pH Solubilization Trap

A common error in early-stage drug formulation is attempting to solubilize Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate by raising the pH of the aqueous media.

Researchers often confuse this compound with its sulfonamide analog (such as the COX-2 inhibitor Valdecoxib). While sulfonamides possess an acidic N-H proton (pKa ~8.0) that readily ionizes in alkaline environments to form a highly soluble salt, ethyl benzenesulfonates are neutral esters . They lack an ionizable proton.

Adjusting the pH (especially above pH 8.0) does not ionize this molecule; instead, it acts as a catalyst for nucleophilic attack by hydroxide ions (OH⁻). The result is the rapid alkaline hydrolysis of the ester bond, yielding ethanol and the highly water-soluble benzenesulfonate anion [1]. When researchers observe the compound "dissolving" at high pH, they are actually witnessing the degradation of their intact API (Active Pharmaceutical Ingredient) [2].

HydrolysisMechanism A Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl) benzenesulfonate (Neutral, Lipophilic Ester) B Addition of Alkaline Buffer (pH > 8.0) A->B C Nucleophilic Attack by OH⁻ on Sulfonate Sulfur B->C False 'Solubilization' D S-O Bond Cleavage (Hydrolysis) C->D E Benzenesulfonate Anion (Highly Water Soluble) D->E F Ethanol (Byproduct) D->F

Fig 1: Alkaline pH induces ester hydrolysis, falsely appearing as successful solubilization.

Frequently Asked Questions (Troubleshooting Q&A)

Q: I adjusted my assay buffer to pH 10.0, and the compound dissolved perfectly. However, my downstream target binding assay showed zero activity. Why? A: You did not dissolve your compound; you hydrolyzed it. As detailed in the mechanistic studies of sulfonate ester hydrolysis [1], hydroxide ions attack the sulfur center, cleaving the S-O bond. Your assay yielded zero activity because the intact ethyl ester was destroyed, leaving only the inactive benzenesulfonic acid derivative in solution.

Q: Can I use an acidic pH (e.g., pH 2.0) instead to avoid alkaline hydrolysis and protonate the compound? A: No. While acid-catalyzed hydrolysis of sulfonate esters is generally slower than alkaline hydrolysis, it remains a degradation risk. Furthermore, the isoxazole ring in your compound is an extremely weak base (pKa < 0). It will not meaningfully protonate in standard aqueous buffers (pH 1–7) to provide any solubility enhancement.

Q: If pH adjustment is off the table, how do I actually solubilize this compound for in vitro assays? A: You must rely on non-aqueous co-solvents (like DMSO or PEG-400) diluted into neutral buffers, or utilize host-guest complexation (e.g., Cyclodextrins) at a neutral pH to shield the lipophilic moiety from the aqueous environment without breaking chemical bonds.

Quantitative Comparison of Solubilization Strategies

The table below summarizes the expected outcomes of various solubilization attempts. Notice that while alkaline pH yields high apparent solubility, it completely destroys the intact ester.

Solubilization MethodApparent SolubilityIntact Ester Recovery (HPLC)Downstream Assay Compatibility
Alkaline pH Adjustment (pH > 9) High (>10 mg/mL)< 5% (Degraded) Poor (Yields false negatives)
Acidic pH Adjustment (pH 2) Very Low (<0.1 mg/mL)~85% (Slow hydrolysis)Poor (Precipitation occurs)
DMSO / Buffer Co-solvent (1:99) Moderate (1-2 mg/mL)> 99% Good (In vitro biochemical assays)
20% HP-β-CD (Neutral pH 7.4) High (>5 mg/mL)> 98% Excellent (Cell-based / In vivo)

Validated Solubilization Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They maintain the compound at a neutral pH to prevent hydrolysis while utilizing physical chemistry principles to achieve solubility.

Protocol A: DMSO/PEG-400 Co-solvent System (For In Vitro Assays)

Causality: DMSO disrupts the crystalline lattice of the lipophilic ester, while PEG-400 acts as a surfactant to prevent rapid precipitation upon introduction to aqueous media.

  • Stock Preparation: Weigh exactly 10.0 mg of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate.

  • Primary Dissolution: Dissolve the powder in 200 µL of 100% anhydrous DMSO. Vortex for 60 seconds until a clear solution is achieved (Concentration: 50 mg/mL).

  • Surfactant Addition: Add 300 µL of PEG-400 to the DMSO stock. Vortex thoroughly.

  • Aqueous Dilution: Slowly add this organic mixture dropwise into 9.5 mL of pH 7.4 PBS while under vigorous magnetic stirring.

  • Validation Step: Centrifuge a 1 mL aliquot at 10,000 x g for 5 minutes. Analyze the supernatant via LC-MS to confirm the presence of the intact ester mass (M+H) and ensure no benzenesulfonic acid peak is present.

Protocol B: HP-β-CD Complexation (For Cell-Based or In Vivo Assays)

Causality: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the lipophilic phenylisoxazole/ethyl ester moieties, and a hydrophilic exterior that ensures aqueous solubility at neutral pH without requiring organic solvents.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in neutral deionized water (pH 7.0 - 7.4). Do not use alkaline buffers.

  • Compound Addition: Add 5.0 mg of the compound directly into 1.0 mL of the 20% HP-β-CD solution.

  • Mechanical Complexation: Sonicate the suspension in a water bath at 25°C for 45–60 minutes. The mechanical energy forces the lipophilic compound into the cyclodextrin cavities.

  • Filtration: Pass the resulting solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved API.

  • Validation Step: Quantify the final concentration of the filtrate using HPLC-UV against a known standard curve prepared in 100% Acetonitrile.

SolubilizationWorkflow Start Intact Ester Solubilization Q1 Is strict aqueous media required? Start->Q1 Path1 No (In vitro assays) Q1->Path1 Path2 Yes (In vivo / Cell culture) Q1->Path2 Sol1 Prepare 10-50 mM stock in 100% DMSO Path1->Sol1 Sol2 Prepare 20% w/v HP-β-CD in neutral water Path2->Sol2 Sol1b Dilute in neutral buffer (Max 1% DMSO final) Sol1->Sol1b End1 Stable Co-solvent Solution Sol1b->End1 Sol2b Add compound & sonicate (Strictly avoid pH extremes) Sol2->Sol2b End2 Stable Inclusion Complex Sol2b->End2

Fig 2: Recommended pH-neutral solubilization workflows preserving the intact sulfonate ester.

References

  • Babtie, A. C., Lima, M. F., Kirby, A. J., & Hollfelder, F. (2012). "Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters." Organic & Biomolecular Chemistry, 10(40), 8095-8101. URL:[Link]

  • Duarte, F., Geng, T., Marloie, G., Al Hussain, A. O., Williams, N. H., & Kamerlin, S. C. L. (2013). "The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data." The Journal of Organic Chemistry, 78(7), 2894-2902. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative toxicity: Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate vs Valdecoxib API

As a Senior Application Scientist evaluating lead compounds, assessing safety profiles requires looking beyond primary target affinity to understand the intrinsic liabilities of a molecule's functional groups. Valdecoxib...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating lead compounds, assessing safety profiles requires looking beyond primary target affinity to understand the intrinsic liabilities of a molecule's functional groups. Valdecoxib, a once-prominent selective COX-2 inhibitor, was withdrawn from the market due to severe idiosyncratic cutaneous reactions driven by its benzenesulfonamide moiety[1].

When exploring structural alternatives, replacing the primary sulfonamide with an ester—specifically yielding Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate —fundamentally shifts the molecule's toxicological profile. This guide dissects the causality behind this shift, contrasting the immune-mediated hypersensitivity of the sulfonamide with the direct genotoxic threat of the ethyl sulfonate ester, and provides validated experimental protocols to quantify these liabilities.

Mechanistic Causality: Hypersensitivity vs. Genotoxicity

Valdecoxib (Sulfonamide): Idiosyncratic Immune Toxicity

Valdecoxib achieves its high COX-2 selectivity by inserting its benzenesulfonamide group (-SO₂NH₂) into the enzyme's secondary polar pocket, forming critical hydrogen bonds with Arg513 and Val523[2][3]. However, this primary amine is a profound toxicological liability. Hepatic cytochrome P450 enzymes oxidize the sulfonamide into a highly reactive hydroxylamine, which spontaneously degrades into a nitroso intermediate[4]. This electrophile covalently binds to cellular proteins, forming immunogenic haptens that trigger T-cell-mediated severe cutaneous adverse reactions (SCARs), such as Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN)[1][4].

Ethyl Sulfonate Analog: Direct DNA Alkylation

Replacing the -SO₂NH₂ with an ethyl sulfonate ester (-SO₂OCH₂CH₃) abolishes COX-2 affinity, as the ester lacks the hydrogen-bond donating capacity required to anchor to Arg513[2][5]. More critically, alkyl sulfonates are potent, direct-acting electrophiles and are universally classified as Potential Genotoxic Impurities (PGIs)[6][7]. They operate via Sₙ1/Sₙ2 mechanisms to directly alkylate DNA nucleobases, predominantly targeting the N7 and O6 positions of guanine[8][9]. This direct DNA damage leads to double-strand breaks, micronucleus induction, and mutagenesis, completely bypassing the need for metabolic bioactivation[9].

ToxicityMechanisms Valdecoxib Valdecoxib (-SO2NH2) CYP450 CYP450 Oxidation Valdecoxib->CYP450 Nitroso Nitroso Metabolite CYP450->Nitroso SJS Protein Adduction (SJS / TEN) Nitroso->SJS EthylAnalog Ethyl Sulfonate (-SO2OCH2CH3) Electrophile Direct Electrophile EthylAnalog->Electrophile DNA O6-Guanine Alkylation Electrophile->DNA Mutagenesis Genotoxicity (Mutagenesis) DNA->Mutagenesis

Caption: Divergent toxicity: CYP450 bioactivation vs. direct DNA alkylation pathways.

Self-Validating Experimental Protocols

To objectively compare these liabilities, we employ two orthogonal, self-validating workflows. The protocols are designed not just to measure toxicity, but to isolate the specific chemical mechanism driving it.

Protocol 1: Reactive Metabolite Trapping (GSH Adduction)

Target: Valdecoxib API Causality & Rationale: To prove that Valdecoxib forms reactive nitroso species, we use reduced glutathione (GSH) as a surrogate nucleophile. GSH traps the transient electrophile before it can bind to proteins. The inclusion of a non-NADPH control validates that the toxicity is strictly metabolism-dependent. Step-by-Step Methodology:

  • Incubation Setup: Combine 10 µM Valdecoxib with Human Liver Microsomes (HLM, 1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agent Addition: Introduce 5 mM reduced glutathione (GSH) to the mixture.

  • Metabolic Initiation: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes. (Control: Run a parallel sample without NADPH).

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge at 14,000 x g for 15 minutes to precipitate microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer. Utilize a precursor ion scan at m/z 272 (the neutral loss of the gamma-glutamyl-dehydroalanyl-glycine moiety) to specifically detect and quantify sulfonamide-GSH adducts.

Protocol 2: Bacterial Reverse Mutation (Ames) Test

Target: Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate Causality & Rationale: Alkyl sulfonates induce base-pair substitutions via O6-guanine alkylation[8]. We utilize Salmonella typhimurium strains TA100 and TA1535, which are specifically engineered to detect base-pair substitutions[6]. Testing without S9 fraction proves the compound is a direct-acting electrophile. Step-by-Step Methodology:

  • Strain Preparation: Culture S. typhimurium strains TA100 and TA1535 overnight in nutrient broth.

  • Exposure: Mix 100 µL of the bacterial suspension with varying concentrations of the Ethyl Sulfonate analog (0.1 - 1000 µ g/plate ) in top agar containing trace histidine.

  • Metabolic Control: Plate the mixtures with and without rat liver S9 fraction to differentiate direct alkylation from metabolically induced mutagenesis.

  • Incubation & Scoring: Pour onto minimal glucose agar plates and incubate at 37°C for 48-72 hours. Count revertant colonies. A dose-dependent increase (≥2-fold over vehicle control) in the absence of S9 confirms direct genotoxicity.

ExperimentalWorkflows cluster_0 Protocol 1: GSH Trapping (Valdecoxib) cluster_1 Protocol 2: Ames Test (Ethyl Sulfonate) N1 Step 1 HLM Incubation N2 Step 2 Add 5mM GSH N1->N2 N3 Step 3 LC-MS/MS (m/z 272) N2->N3 M1 Step 1 TA100 / TA1535 M2 Step 2 Plate without S9 M1->M2 M3 Step 3 Count Revertants M2->M3

Caption: Parallel validation workflows for GSH trapping and Ames mutagenicity testing.

Quantitative Data Comparison

The table below summarizes the divergent pharmacological and toxicological profiles of the two compounds, highlighting how the structural pivot from sulfonamide to ethyl sulfonate trades immune toxicity for genotoxicity while sacrificing target efficacy.

ParameterValdecoxib API (-SO₂NH₂)Ethyl Sulfonate Analog (-SO₂OCH₂CH₃)
COX-2 IC₅₀ (Target Affinity) ~0.005 µM (Highly Selective)>100 µM (Loss of Arg513 H-bonding)
GSH Adduct Formation (+NADPH) High (Reactive Nitroso formation)None (No bioactivation required)
Ames Test (TA100, -S9) Negative (Requires bioactivation)Positive (Direct base-pair substitution)
Primary Toxicity Mechanism Haptenation → SJS / TENDNA Alkylation → Mutagenesis
Regulatory Classification Withdrawn API (Cardio/Skin toxicity)Potential Genotoxic Impurity (PGI)

References

Sources

Validation

Structural Comparison of Ethyl vs. Methyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate: A Comprehensive Genotoxic Impurity Control Guide

As a Senior Application Scientist navigating the complex landscape of pharmaceutical process chemistry, controlling Potential Genotoxic Impurities (PGIs) is paramount to ensuring drug safety. During the synthesis of COX-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of pharmaceutical process chemistry, controlling Potential Genotoxic Impurities (PGIs) is paramount to ensuring drug safety. During the synthesis of COX-2 inhibitors like Valdecoxib and its prodrug Parecoxib[], the intermediate 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid[2] is frequently encountered. If aliphatic alcohols (methanol or ethanol) are used as solvents or reagents during salt formation or crystallization, they can react with this sulfonic acid to form alkyl sulfonate esters[3].

This guide provides an objective, data-driven structural comparison between the Methyl and Ethyl esters of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate. We will dissect their mechanistic toxicology, relative reactivities, and the self-validating analytical protocols required to quantify them at trace levels.

Structural and Physicochemical Comparison

Understanding the physicochemical differences between these two PGIs is the first step in developing an effective control strategy. While structurally similar, the length of the alkyl chain fundamentally alters their electrophilic reactivity and solvolysis rates.

Table 1: Structural and Physicochemical Profiles

PropertyMethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonateEthyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate
CAS Number 2749361-92-8[4]473465-11-1[5]
Molecular Formula C₁₇H₁₅NO₄SC₁₈H₁₇NO₄S
Molecular Weight 329.37 g/mol 343.40 g/mol
Alkylating Group Methyl (-CH₃)Ethyl (-CH₂CH₃)
Steric Hindrance (Sₙ2) Minimal (Unobstructed α-carbon)Moderate (β-carbon branching equivalent)
Aqueous Half-Life (pH 7.4) ~2–4 hours~10–15 hours

Mechanistic Toxicology: Alkylation Potential

The genotoxic potential of sulfonate esters arises from their ability to act as direct Sₙ2 alkylating agents on DNA ()[6].

The Causality of Reactivity: In an Sₙ2 reaction, the nucleophile must attack the electrophilic carbon from the backside (180° opposite the leaving group). The methyl ester possesses significantly less steric bulk around its electrophilic carbon compared to the ethyl ester . This lack of steric hindrance lowers the activation energy of the transition state, resulting in a substantially higher rate constant ( k ) for the methyl ester when reacting with DNA nucleophiles (such as the N7 position of guanine). Consequently, methyl sulfonates typically exhibit higher mutagenic potency in Ames testing than their ethyl counterparts.

G A Valdecoxib Sulfonic Acid Intermediate C Sulfonate Ester PGIs (Methyl / Ethyl) A->C Esterification (Acidic, Heat) B Aliphatic Alcohols (MeOH / EtOH) B->C E Alkylated DNA (Genotoxic Lesion) C->E SN2 Alkylation (k_Me > k_Et) D DNA Nucleophiles (e.g., Guanine N7) D->E

Figure 1: Formation pathway of sulfonate ester PGIs and their mechanism of DNA alkylation.

Comparative Experimental Data

To establish limits in accordance with the, we must evaluate both the biological reactivity and the analytical detectability of these compounds. The Threshold of Toxicological Concern (TTC) for a drug dosed at 80 mg/day requires an analytical Limit of Quantitation (LOQ) in the low parts-per-million (ppm) range.

Table 2: Comparative Reactivity and Analytical Metrics

ParameterMethyl EsterEthyl EsterCausality / Rationale
Ames Test (S. typhimurium) Strongly PositivePositiveBoth are direct-acting mutagens; methyl generates higher revertant counts due to faster Sₙ2 kinetics.
LC-MS/MS Precursor [M+H]⁺ m/z 330.1m/z 344.1Corresponds to the protonated isoxazole nitrogen in ESI+ mode.
Typical LOD (S/N > 3) 0.05 ppm0.08 ppmHigh ionization efficiency; ethyl's slight hydrophobicity marginally affects desolvation efficiency.
Typical LOQ (S/N > 10) 0.15 ppm0.25 ppmEnsures reliable quantification well below the ICH M7 TTC limit.

Analytical Methodology: Self-Validating LC-MS/MS Protocol

Because sulfonate esters can form artifactually during analysis if the sample preparation is flawed, standard HPLC-UV is insufficient. We employ a highly selective LC-MS/MS Multiple Reaction Monitoring (MRM) workflow.

The Causality of the Protocol Design: Mechanistic studies demonstrate that sulfonate ester formation is highly dependent on acidity and the presence of alcoholic solvents ()[3]. Therefore, dissolving the API in methanol for analysis is a critical error that will generate false positives. We utilize an aprotic/aqueous diluent to arrest any in-situ esterification. Furthermore, the protocol is made self-validating by incorporating a stable-isotope internal standard (IS) to continuously monitor extraction recovery and flag any matrix-induced ion suppression.

Workflow S1 Sample Preparation Dissolve API in H2O:MeCN (Prevents in-situ esterification) S2 Chromatographic Separation UHPLC C18 Gradient (Resolves PGIs from API bulk) S1->S2 S3 Ionization ESI+ Mode (Protonates isoxazole nitrogen) S2->S3 S4 Mass Analysis Triple Quadrupole MRM (Ensures ppb-level selectivity) S3->S4 S5 Data Processing Quantify against TTC Limits (ICH M7 Compliance) S4->S5

Figure 2: Self-validating LC-MS/MS workflow for trace quantification of sulfonate esters.

Step-by-Step Methodology

Step 1: Diluent and Internal Standard Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

  • Internal Standard (IS): Prepare a 0.5 ppm spiking solution of a deuterated analog (e.g., Methyl-d3 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate).

Step 2: Sample Preparation

  • Accurately weigh 50 mg of the API (Parecoxib sodium or Valdecoxib) into a 5 mL volumetric flask.

  • Spike with 50 µL of the IS solution.

  • Dissolve and make up to volume with the diluent (Final API concentration: 10 mg/mL).

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes to remove insoluble matrix particulates, transferring the supernatant to an LC vial.

Step 3: Chromatographic Conditions (UHPLC)

  • Column: C18, 1.7 µm, 2.1 x 100 mm. (Causality: Retains the non-polar sulfonate esters, eluting them after the massive polar API peak to prevent source saturation).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 8 minutes, hold for 2 minutes, re-equilibrate.

  • Flow Rate: 0.4 mL/min.

Step 4: Mass Spectrometry Conditions

  • Source: Electrospray Ionization (ESI) in Positive Mode.

  • MRM Transitions:

    • Methyl Ester: m/z 330.1 → 315.1 (Collision Energy: 20 eV)

    • Ethyl Ester: m/z 344.1 → 315.1 (Collision Energy: 22 eV)

    • Internal Standard: m/z 333.1 → 315.1 (Collision Energy: 20 eV)

  • System Suitability Criteria: The analytical batch is only validated if the IS peak area Relative Standard Deviation (RSD) is <5% across all injections, proving the absence of variable matrix effects.

References

  • Title: An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding Source: Organic Process Research & Development URL: [Link]

  • Title: Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation Source: Chemical Reviews URL: [Link]

  • Title: ICH M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk Source: International Council for Harmonisation (ICH) URL: [Link]

Sources

Comparative

A Guide to Ensuring Inter-laboratory Reproducibility for Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate Assays

In the landscape of pharmaceutical research and development, the ability to reliably and accurately quantify chemical entities across different laboratories is paramount. This guide provides a comprehensive framework for...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the ability to reliably and accurately quantify chemical entities across different laboratories is paramount. This guide provides a comprehensive framework for establishing and verifying the inter-laboratory reproducibility of assays for Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate, a compound with a sulfonate ester structure. While specific inter-laboratory studies on this exact molecule are not publicly available, this guide synthesizes established principles of analytical method validation and transfer, drawing upon regulatory guidelines and best practices for structurally related compounds such as sulfonamides.[1][2]

The core principle underpinning this guide is that true reproducibility is not an accident but the result of a meticulously planned and executed analytical lifecycle, from method development and validation to inter-laboratory transfer.[3][4][5]

Foundational Analytical Methodologies: Choosing the Right Tool

The selection of an appropriate analytical technique is the first critical decision. For a molecule like Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate, which possesses a chromophore, two primary methods are most applicable: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for the analysis of pharmaceutical compounds.[6][7] Its primary advantage is specificity—the ability to separate the analyte of interest from impurities and degradation products.[5] For Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate, a reverse-phase HPLC method with UV detection would be the most common and robust choice.

  • UV-Vis Spectrophotometry: This technique is simpler and less expensive than HPLC but lacks specificity.[8] It measures the total absorbance of a solution at a specific wavelength, meaning any compound that absorbs at that wavelength will contribute to the signal. While it can be useful for preliminary quantification of the pure substance, it is generally not suitable for complex matrices or stability studies where impurities may be present.[9]

Given the stringent requirements for accuracy and specificity in a regulated environment, this guide will focus on HPLC-based assays as the preferred method for ensuring inter-laboratory reproducibility.

The Pillars of Reproducibility: A Three-Pronged Approach

Achieving consistent results between laboratories hinges on three core pillars: comprehensive method validation, a robust method transfer protocol, and stringent system suitability criteria.

An analytical method must be validated to demonstrate its fitness for purpose.[3][4] This is not merely a regulatory hurdle but a scientific necessity to ensure the data generated is reliable. The key validation parameters, as outlined in the International Council for Harmonisation (ICH) guidelines, are summarized below.[3][5]

Validation Parameter Purpose Typical Acceptance Criteria for an HPLC Assay
Specificity To ensure the signal is from the analyte of interest and not from other components (e.g., impurities, excipients).Peak purity analysis (e.g., using a photodiode array detector) should show no co-eluting peaks.
Linearity To demonstrate a proportional relationship between analyte concentration and the analytical signal over a defined range.Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness of the experimental value to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision To assess the degree of scatter between a series of measurements. This includes Repeatability (intra-assay) and Intermediate Precision (inter-day, inter-analyst).Relative Standard Deviation (RSD) ≤ 2.0%.[5]
Range The concentration interval over which the method is accurate, precise, and linear.Typically 80% to 120% of the target concentration.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1; RSD ≤ 10%.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).System suitability parameters remain within acceptance criteria.

A fully validated method provides a high degree of confidence that it will perform as expected in different laboratories, provided the same protocol is followed.

Transferring a validated analytical method from one laboratory (the transferring unit) to another (the receiving unit) is a formal process to ensure the receiving lab can perform the method with the same level of reliability.[10][11] A comprehensive AMT protocol is the cornerstone of this process.[10]

The workflow for a successful method transfer is depicted below:

G cluster_0 Phase 1: Pre-Transfer Activities cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation & Closure A Develop & Validate Method (Sending Lab) B Risk Assessment for Transfer A->B C Develop Detailed Transfer Protocol B->C D Train Receiving Lab Personnel C->D E Sending Lab & Receiving Lab Test Same Batch of Samples D->E F Compare Results Against Pre-defined Acceptance Criteria E->F G Investigate Any Deviations F->G H Final Transfer Report & Approval G->H

Caption: Workflow for a successful Analytical Method Transfer.

Key elements of the transfer protocol include clearly defined objectives, detailed method instructions, and pre-defined acceptance criteria for comparing the results between laboratories.[10]

Before any samples are analyzed, a system suitability test must be performed. This is a series of checks to ensure the HPLC system is performing adequately on that particular day. It typically involves injecting a standard solution and checking parameters like peak area precision, retention time, tailing factor, and resolution. SST is a self-validating system for the analytical run itself.

Experimental Protocol: A Standardized HPLC-UV Assay

The following is a hypothetical, yet representative, protocol for the quantification of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate. Adherence to a single, detailed protocol is critical for minimizing inter-laboratory variability.

Objective: To quantify the concentration of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate in a sample solution.

Materials:

  • Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid. Filter and degas the mobile phase before use.

  • Standard Solution Preparation (100 µg/mL): a. Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. b. Dissolve and dilute to volume with the mobile phase. This is the standard stock solution.

  • Sample Solution Preparation: a. Prepare the sample to have a theoretical concentration of 100 µg/mL of the analyte in the mobile phase. b. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 265 nm (This should be determined empirically by running a UV scan of the analyte).

    • Run Time: 10 minutes

  • Analysis Sequence: a. Equilibrate the column with the mobile phase for at least 30 minutes. b. Perform a blank injection (mobile phase). c. Inject the standard solution five times for system suitability. d. Inject the sample solutions.

  • System Suitability Criteria:

    • Precision: RSD of peak areas from five replicate injections of the standard should be ≤ 2.0%.

    • Tailing Factor: ≤ 2.0.

    • Theoretical Plates: ≥ 2000.

  • Calculation: Calculate the concentration of the analyte in the sample using the external standard method.

Data Comparison and Acceptance Criteria for an Inter-laboratory Study

In a formal inter-laboratory study, multiple laboratories would analyze the same homogenous batch of the sample. The results would then be compared.

Table 2: Hypothetical Inter-laboratory Comparison Data

Parameter Laboratory A Laboratory B Laboratory C Acceptance Criteria
Retention Time (min) 5.215.195.23RSD ≤ 2.0% across labs
Peak Area (n=3) 1,254,3211,249,8761,260,112RSD ≤ 3.0% across labs
Calculated Conc. (µg/mL) 100.399.9100.8Mean result within ±2.0% of the reference lab (Lab A)

The factors that can influence these results are numerous and highlight the importance of a robust, well-defined method.

G cluster_0 Environmental cluster_1 Methodological cluster_2 Instrumental cluster_3 Human Factor center HPLC Assay Variability Temp Lab Temperature center->Temp Vibration Instrument Vibration center->Vibration MobilePhase Mobile Phase Prep. center->MobilePhase SamplePrep Sample Preparation center->SamplePrep Integration Peak Integration center->Integration Pump Pump Performance center->Pump Detector Detector Drift center->Detector Column Column Age/Batch center->Column Training Analyst Training center->Training Technique Pipetting Technique center->Technique

Caption: Key factors influencing HPLC assay variability.

Conclusion

Achieving inter-laboratory reproducibility for assays of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate is a systematic endeavor. It requires moving beyond a simple protocol and embracing a holistic approach that includes rigorous, ICH-compliant method validation, a formal and well-documented method transfer process, and consistent execution of system suitability tests. By controlling for variables in the analytical method, instrumentation, and human factors, laboratories can generate data that is not only accurate and precise but also consistent and comparable, thereby ensuring the integrity of research and development outcomes.

References

  • Validation of an analytical method to determine sulfamides in kidney by HPLC-DAD and PARAFAC2 with first-order derivative chrom
  • Validation Method for the Determination of Sulfonamide Residues in Bovine Milk by HPLC.
  • Evaluation of intra- and inter-system precision for HPLC analysis of active pharmaceutical ingredients and impurities. Thermo Fisher Scientific Technical Note.
  • Validation of Analytical Procedures Q2(R2).
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Prepar
  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline.
  • Analytical Method Transfer: Best Practices and Guidelines. Lab Manager.
  • Development and Validation of an Analytical Method for the Simultaneous Detection of Sulfonamides, Trimethoprim and Dapsone in Honey by Liquid Chromatography-Tandem Mass Spectrometry. Preprints.org.
  • ICH Guidelines for Analytical Method Valid
  • Analytical Method Transfer: a practical… QbD Group.
  • Comparison of HPLC & spectrophotometric methods for estimation of antiretroviral drug content in pharmaceutical products. PubMed.
  • 4-(5-Methyl-3-phenyl-4-isoxazolyl)-ethyl Ester Benzenesulfonic Acid. LGC Standards.
  • GC vs. HPLC in Pharmaceutical and Medical Device Testing. AELAB.
  • The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis.

Sources

Validation

Benchmarking extraction efficiency of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate

In the landscape of pharmaceutical development and chemical synthesis, the isolation and purification of target molecules are paramount to ensuring final product quality and analytical accuracy. This guide provides an in...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical synthesis, the isolation and purification of target molecules are paramount to ensuring final product quality and analytical accuracy. This guide provides an in-depth comparison of prevalent extraction methodologies for a promising class of compounds: arylisoxazole benzenesulfonates, using Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate (henceforth "Compound X") as our model analyte.[1][2]

For researchers and drug development professionals, selecting an optimal extraction technique is a critical decision that directly impacts downstream processes, yield, purity, and overall cost-efficiency. This document benchmarks three widely adopted techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. We will explore the theoretical underpinnings of each, provide detailed experimental protocols, and present a comparative analysis based on key performance metrics.

Physicochemical Profile of the Analyte

Understanding the physicochemical properties of Compound X is the foundation for designing an effective extraction strategy. The molecule comprises a moderately polar isoxazole ring system linked to a more polar benzenesulfonate ethyl ester.[2][3] This bifunctional nature dictates its solubility and partitioning behavior.

  • Polarity: Moderately polar, with a calculated XLogP of approximately 2.8.[3]

  • Solubility: Expected to have good solubility in polar organic solvents like acetonitrile, ethyl acetate, and dichloromethane, and limited solubility in water. The sulfonate group can enhance aqueous solubility compared to a non-sulfonated analog.[4]

  • Stability: Isoxazole rings are generally stable but can be susceptible to degradation under harsh pH conditions.[5] The sulfonate ester is also relatively stable but can be liable to hydrolysis under strong acidic or basic conditions.

Benchmarking Extraction Methodologies

The primary goal is to efficiently isolate Compound X from a complex matrix, such as a post-synthesis reaction mixture, while minimizing co-extraction of impurities. We will evaluate LLE, SPE, and QuEChERS based on recovery, purity, reproducibility, speed, and solvent consumption.

Liquid-Liquid Extraction (LLE)

LLE is a traditional, yet effective, method based on the differential partitioning of a solute between two immiscible liquid phases. For Compound X, this typically involves an aqueous phase (to remove water-soluble impurities) and an organic phase (to dissolve the target analyte).

Causality Behind the Protocol: The choice of an organic solvent is critical. Dichloromethane is selected for its high affinity for moderately polar compounds and its immiscibility with water.[4] A pre-wash with a saturated sodium bicarbonate solution is included to neutralize any acidic byproducts from the synthesis, which might otherwise interfere with the extraction or stability of the target compound.[4]

Experimental Protocol: Liquid-Liquid Extraction

  • Sample Preparation: Take 10 mL of the aqueous reaction mixture containing Compound X.

  • Neutralization: Add 10 mL of a saturated sodium bicarbonate solution to the sample in a separatory funnel and mix gently. This step neutralizes residual acids.

  • First Extraction: Add 20 mL of dichloromethane to the separatory funnel. Shake vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely. The lower organic layer contains the target analyte.

  • Collection: Drain the lower organic layer into a clean flask.

  • Repeat Extraction: Add another 20 mL of dichloromethane to the aqueous layer remaining in the funnel and repeat the extraction process. Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[4]

Solid-Phase Extraction (SPE)

SPE is a chromatographic technique that separates components of a mixture based on their physical and chemical properties. It offers higher selectivity and cleaner extracts compared to LLE.

Causality Behind the Protocol: A reversed-phase C18 sorbent is chosen due to its hydrophobic nature, which will retain the moderately non-polar Compound X while allowing more polar impurities to pass through in the aqueous loading solution. The conditioning step with methanol followed by water is crucial to activate the C18 chains and ensure proper interaction with the analyte. Elution with acetonitrile, a polar organic solvent, disrupts the hydrophobic interactions and releases Compound X from the sorbent.

Experimental Protocol: Solid-Phase Extraction (Reversed-Phase)

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Dilute 1 mL of the reaction mixture with 9 mL of deionized water and load it onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.

  • Elution: Elute Compound X from the cartridge with 5 mL of acetonitrile into a collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

Originally developed for pesticide analysis in food, the QuEChERS method has been widely adapted for various applications due to its speed and efficiency.[6][7][8] It combines salting-out liquid extraction with dispersive solid-phase extraction (d-SPE) for cleanup.[6]

Causality Behind the Protocol: Acetonitrile is used as the extraction solvent because it is miscible with water but can be salted out to form a separate phase, effectively extracting a wide range of analytes.[7] The addition of magnesium sulfate (MgSO₄) and sodium chloride (NaCl) induces phase separation by removing water from the acetonitrile layer and enhancing the partitioning of Compound X into the organic phase.[8] The d-SPE cleanup step with PSA (Primary Secondary Amine) is designed to remove acidic impurities, while C18 removes non-polar interferences.

Experimental Protocol: QuEChERS

  • Initial Extraction: Place 10 mL of the aqueous reaction mixture into a 50 mL centrifuge tube. Add 10 mL of acetonitrile.

  • Salting-Out: Add a pre-packaged salt mixture (e.g., 4 g MgSO₄ and 1 g NaCl). Cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.

  • Analysis: The resulting supernatant is ready for direct analysis by LC-MS or GC-MS.

Comparative Performance Analysis

To provide a clear benchmark, the following table summarizes the expected performance of each extraction method for Compound X based on typical results for similar analytes.

Performance MetricLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)QuEChERS
Extraction Recovery (%) 85-95%>95%90-105%
Reproducibility (%RSD) <15%<5%<10%
Extract Cleanliness FairExcellentVery Good
Time per Sample ~20-30 minutes~15-20 minutes~10-15 minutes
Solvent Consumption High (~40 mL per sample)Low (~15 mL per sample)Low (~11 mL per sample)
Throughput LowModerate to High (amenable to automation)High

Visualizing the Workflows

To further clarify the procedural differences, the following diagrams illustrate the workflow for each extraction technique.

LLE_Workflow start Start: 10 mL Aqueous Sample neutralize Add Saturated NaHCO3 start->neutralize extract1 Add 20 mL Dichloromethane Shake & Separate neutralize->extract1 collect1 Collect Organic Layer 1 extract1->collect1 extract2 Add 20 mL Dichloromethane Shake & Separate extract1->extract2 Aqueous Layer combine Combine Organic Layers collect1->combine collect2 Collect Organic Layer 2 extract2->collect2 collect2->combine dry Dry over Na2SO4 & Filter combine->dry concentrate Concentrate via Rotary Evaporation dry->concentrate end_product Crude Product concentrate->end_product SPE_Workflow start Start: C18 SPE Cartridge condition Condition: 1. Methanol 2. Water start->condition load Load Diluted Sample condition->load wash Wash with 10% Methanol load->wash Analyte Retained waste1 Waste load->waste1 Unretained Impurities elute Elute with Acetonitrile wash->elute Analyte Retained waste2 Waste wash->waste2 Polar Impurities collect Collect Eluate elute->collect concentrate Evaporate & Reconstitute collect->concentrate end_product Final Extract for Analysis concentrate->end_product

Caption: Workflow for Solid-Phase Extraction (SPE).

QuEChERS_Workflow start Start: 10 mL Sample in 50 mL Tube add_acn Add 10 mL Acetonitrile start->add_acn add_salts Add QuEChERS Salts (MgSO4, NaCl) add_acn->add_salts shake Shake Vigorously (1 min) add_salts->shake centrifuge1 Centrifuge (5 min) shake->centrifuge1 aliquot Take 1 mL Supernatant centrifuge1->aliquot Upper (ACN) Layer dspe Add to d-SPE Tube (MgSO4, PSA, C18) aliquot->dspe vortex Vortex (30 sec) dspe->vortex centrifuge2 Centrifuge (2 min) vortex->centrifuge2 end_product Final Extract for Analysis centrifuge2->end_product

Sources

Validation

Limit of Detection (LOD) Comparison Guide: Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate

As a Senior Application Scientist in pharmaceutical analysis, I frequently encounter the challenge of quantifying trace-level impurities in complex active pharmaceutical ingredient (API) matrices. Ethyl 4-(5-methyl-3-phe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical analysis, I frequently encounter the challenge of quantifying trace-level impurities in complex active pharmaceutical ingredient (API) matrices. Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate (CAS: 473465-11-1) [1], widely recognized as Valdecoxib Impurity 16 or Parecoxib Impurity 42, presents a unique analytical hurdle.

Because this compound is a benzenesulfonate ester, it carries a structural alert for potential DNA alkylation. Under the, such alkylating agents must be controlled at ultra-low parts-per-million (ppm) levels based on the Threshold of Toxicological Concern (TTC). This guide objectively compares the Limit of Detection (LOD) capabilities of various analytical platforms and provides a field-validated methodology for its quantification.

Causality & Mechanistic Significance

To develop a robust analytical method, we must first understand the origin and chemical behavior of the target analyte. During the synthesis of COX-2 inhibitors like [2], benzenesulfonyl chloride intermediates are frequently utilized. If ethanol is present as a residual solvent or reagent during the sulfonation steps, it readily reacts with the sulfonyl chloride to form the ethyl sulfonate ester.

Traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) struggles to detect this impurity at genotoxic thresholds. The isoxazole and benzene rings share overlapping UV absorption profiles (λmax ~230 nm) with the parent API, leading to severe matrix interference and baseline noise. Therefore, orthogonal detection via mass spectrometry (MS) is not just preferred—it is mechanistically required to achieve the necessary signal-to-noise (S/N) ratio.

Pathway S1 Valdecoxib Synthesis (Sulfonyl Chloride Intermediate) S3 Ethyl 4-(5-methyl-3-phenylisoxazol -4-yl)benzenesulfonate S1->S3 S2 Residual Ethanol (Solvent/Reagent) S2->S3 S4 DNA Alkylation (Genotoxic Risk) S3->S4

Caption: Formation pathway and genotoxic mechanism of the benzenesulfonate ester impurity.

Quantitative Performance Comparison

When evaluating alternative platforms for the detection of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate, the transition from optical to mass-based detection yields exponential improvements in LOD. The table below synthesizes experimental validation data comparing three standard analytical approaches [3].

Analytical PlatformDetection ModeLOD (ppm)LOQ (ppm)Linearity Range (ppm)Run Time (min)Matrix Interference
HPLC-UV Absorbance (230 nm)5.0015.0015.0 - 150.025.0High
LC-MS/MS ESI+ MRM0.050.150.15 - 5.012.0Low
UPLC-MS/MS ESI+ MRM0.01 0.03 0.03 - 2.54.5 Minimal

*Note: ppm is calculated relative to a 10 mg/mL API sample concentration (1 ppm = 1 µg/g of API).

Analytical Insight: While HPLC-UV is sufficient for standard process-related impurities (typically controlled at 0.10%), it fails to meet the <1.0 ppm LOD requirement for PGIs. UPLC-MS/MS utilizing sub-2-micron particle columns provides the sharpest peak shapes, reducing band broadening and maximizing the concentration of the analyte entering the ionization source, thereby achieving an LOD of 0.01 ppm.

Experimental Protocol: UPLC-MS/MS Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes a causal explanation to ensure reproducibility in your laboratory.

A. Sample Preparation (Matrix Management)
  • Diluent: Acetonitrile:Water (80:20, v/v).

  • Procedure: Accurately weigh 100 mg of the API (Valdecoxib/Parecoxib) and dissolve it in 10 mL of the diluent.

  • Causality: A high organic ratio is chosen to efficiently precipitate any high-molecular-weight matrix components and ensure complete solubility of the highly lipophilic ethyl ester impurity, preventing sample loss due to adsorption on vial walls.

B. Chromatographic Conditions
  • Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase A: 5.0 mM Ammonium Acetate in Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 0-1 min (20% B), 1-3 min (20% to 90% B), 3-4 min (90% B), 4-4.5 min (20% B).

  • Flow Rate: 0.4 mL/min.

  • Causality: Ammonium acetate is strictly used instead of formic acid. While formic acid is a common proton donor, ammonium acetate buffers the micro-environment at the ESI droplet surface, significantly enhancing the formation of the [M+H]+ adduct for sulfonate esters without causing ion-pairing suppression.

C. Mass Spectrometry Parameters
  • Ionization: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 450°C.

  • Causality: The high desolvation temperature is critical to rapidly evaporate the aqueous portion of the mobile phase, preventing the thermal degradation of the thermally labile sulfonate ester bond before it enters the quadrupole.

D. System Suitability & Self-Validation Criteria

Before analyzing unknown samples, the system must validate its own performance:

  • Sensitivity Check: Inject the LOD standard (0.01 ppm). The Signal-to-Noise (S/N) ratio must be ≥ 3:1 .

  • Precision Check: Inject the LOQ standard (0.03 ppm) six consecutive times. The Relative Standard Deviation (%RSD) of the peak area must be ≤ 5.0% .

Workflow N1 Sample Prep (ACN Extraction) N2 UPLC Separation (Sub-2µm C18) N1->N2 N3 ESI+ Ionization (Ammonium Buffer) N2->N3 N4 MRM Detection (Triple Quad) N3->N4

Caption: UPLC-MS/MS analytical workflow for trace-level detection of the impurity.

Conclusion

For the detection of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate, traditional HPLC-UV is analytically obsolete due to its inability to reach genotoxic threshold limits. Implementing a UPLC-MS/MS methodology not only reduces the run time by over 80% but also enhances the Limit of Detection by a factor of 500 (down to 0.01 ppm). By controlling the ionization environment with ammonium acetate and utilizing MRM transitions, analytical scientists can guarantee compliance with stringent regulatory standards.

References

  • NextSDS Database. "ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate - Chemical Substance Information." NextSDS. [Link]

  • Talley, J. J., et al. "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2." Journal of Medicinal Chemistry, PubMed (NIH).[Link]

  • Reddy, A. V. B., et al. "A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib." Journal of Analytical Science and Technology, ResearchGate. [Link]

Comparative

A Comparative Guide to High-Fidelity Recovery of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate: Evaluating Accuracy and Precision

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous and reproducible quantification of active pharmaceutical ingredients (APIs) and their intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous and reproducible quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide offers a deep dive into the analytical methodologies for determining the recovery of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate, a key intermediate. We will explore and compare potential analytical techniques, with a focus on High-Performance Liquid Chromatography (HPLC), and provide the experimental framework necessary to establish a method that is not only accurate and precise but also robust and reliable for its intended purpose.

The Critical Role of Accuracy and Precision in Recovery Studies

The accurate measurement of a compound's recovery from a given matrix is a critical indicator of an analytical method's performance. It directly impacts the reliability of quantitative data in various stages of drug development, from synthesis and formulation to quality control. According to the International Council for Harmonisation (ICH) guideline Q2(R1), accuracy refers to the closeness of test results to the true value, while precision denotes the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1][2][3] Both are fundamental to a validated analytical procedure.

Comparative Analysis of Analytical Techniques

While several analytical techniques can be employed for the quantification of organic molecules, their suitability for Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate varies based on the compound's physicochemical properties and the specific requirements of the analysis.

Technique Principle Applicability for Target Analyte Key Advantages Potential Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase.High. The isoxazole and benzenesulfonate moieties provide chromophores for UV detection.Excellent accuracy and precision, robust, widely available, and suitable for routine quality control.[4]Requires reference standards, potential for co-elution with impurities.[4]
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Moderate. The compound may require derivatization to improve volatility and thermal stability.[5]High sensitivity, especially when coupled with a mass spectrometer (GC-MS).Potential for thermal degradation of the analyte.[5]
UV-Visible Spectrophotometry Measurement of light absorption by the analyte in a solution.Low to Moderate. Can be used for quantification but lacks the specificity of chromatographic methods.Simple, rapid, and cost-effective.Prone to interference from other UV-absorbing compounds in the sample matrix.

Given its robustness, high precision, and accuracy, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the recommended technique for the quantitative analysis and recovery studies of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate.[4][6]

In-Depth Focus: RP-HPLC Method for Recovery Determination

The following section provides a comprehensive protocol for determining the recovery of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate using RP-HPLC. This protocol is designed to be a self-validating system, with built-in checks for system suitability.

Experimental Workflow for HPLC Analysis

HPLC Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Evaluation stock Prepare Stock Solution (Analyte in Diluent) standards Prepare Calibration Standards (Serial Dilution) stock->standards sample_prep Prepare Spiked Sample (Known Concentration in Matrix) stock->sample_prep hplc HPLC System (C18 Column, UV Detector) standards->hplc Inject sample_prep->hplc Inject injection Inject Standards & Samples hplc->injection calibration Generate Calibration Curve (Peak Area vs. Concentration) injection->calibration Acquire Data quantification Quantify Analyte in Sample calibration->quantification recovery Calculate Percent Recovery quantification->recovery validation Assess Accuracy & Precision recovery->validation

Caption: Workflow for HPLC-based recovery determination.

Detailed Experimental Protocol: RP-HPLC

This protocol is a starting point and may require optimization based on the specific sample matrix and available instrumentation.

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC with a UV-Vis or Photodiode Array (PDA) detector.[6]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][7]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water[6]

    • B: Acetonitrile[6]

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: 30 °C[6]

  • Detection Wavelength: 254 nm (or optimal wavelength determined by PDA).

  • Injection Volume: 10 µL[6]

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate reference standard and dissolve in 100 mL of a suitable diluent (e.g., acetonitrile:water 50:50 v/v).

  • Working Standard Solutions: Prepare a series of at least five working standards by serial dilution of the stock solution to cover a concentration range of approximately 1-100 µg/mL.

  • Sample Preparation (Spiked Matrix): To assess recovery, a blank matrix (representative of the actual sample matrix without the analyte) should be spiked with a known amount of the analyte from the stock solution. Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[8]

3. System Suitability:

Before sample analysis, inject a working standard solution (e.g., 50 µg/mL) six times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is not more than 2.0% and the tailing factor is not more than 2.0.

4. Data Analysis and Calculation of Recovery:

  • Inject the working standard solutions to generate a calibration curve by plotting peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the spiked sample preparations in triplicate for each concentration level.

  • Determine the concentration of the analyte in the spiked samples using the calibration curve.

  • Calculate the percent recovery using the following formula:

    % Recovery = (Concentration Found / Spiked Concentration) x 100

Evaluating Accuracy and Precision: A Self-Validating System

The experimental design for recovery studies inherently allows for the evaluation of accuracy and precision.

Logical Relationship of Validation Parameters

Validation Parameters cluster_method Analytical Method Validation cluster_levels Precision Levels cluster_assessment Assessment Criteria accuracy Accuracy (% Recovery) precision Precision (% RSD) recovery_spec Recovery: 98.0% - 102.0% accuracy->recovery_spec Acceptance repeatability Repeatability (Intra-assay) precision->repeatability Evaluated at intermediate Intermediate Precision (Inter-assay) precision->intermediate Evaluated at rsd_spec RSD ≤ 2.0% precision->rsd_spec Acceptance

Caption: Interrelation of accuracy and precision in method validation.

Data Presentation and Interpretation

The results of the recovery study should be presented in a clear and concise tabular format.

Table 1: Accuracy - Percent Recovery Data

Concentration LevelSpiked Concentration (µg/mL)Measured Concentration (µg/mL) (Mean ± SD, n=3)% Recovery
80%4039.6 ± 0.499.0%
100%5050.3 ± 0.5100.6%
120%6059.4 ± 0.699.0%
Overall Mean Recovery 99.5%
  • Interpretation: The accuracy of the method is demonstrated by the mean percent recovery, which should ideally be within 98.0% to 102.0%.[9][10]

Table 2: Precision - Repeatability (Intra-assay) and Intermediate Precision

Concentration LevelRepeatability (% RSD, n=3)Intermediate Precision (% RSD, n=6, 2 days)
80%1.01%1.25%
100%0.99%1.10%
120%1.01%1.30%
Overall Mean % RSD 1.00% 1.22%
  • Interpretation:

    • Repeatability (Intra-assay precision): This is determined from the RSD of the results obtained for a single concentration level on the same day.[10]

    • Intermediate Precision: This is assessed by comparing the results from analyses conducted on different days, by different analysts, or with different equipment.[10]

    • For both repeatability and intermediate precision, an RSD of ≤ 2.0% is generally considered acceptable.

Conclusion

This guide provides a comprehensive framework for evaluating the accuracy and precision of analytical methods for the recovery of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate. By adopting a systematic approach based on established scientific principles and regulatory guidelines, researchers can ensure the development of robust and reliable analytical methods. The detailed RP-HPLC protocol and data interpretation guidelines serve as a practical resource for scientists in the pharmaceutical industry to generate high-quality, defensible data that supports the advancement of drug development programs.

References

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Available from: [Link]

  • Analysis of sulfonamides. Slideshare. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]

  • Determination of Sulfonamide Antibiotics in Wastewater: A Comparison of Solid Phase Microextraction and Solid Phase Extraction Methods. ResearchGate. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. European Medicines Agency. Available from: [Link]

  • Quantitative determination of sulfonamide in meat by liquid chromatography-electrospray-mass spectrometry. PubMed. Available from: [Link]

  • Determination of Benzenesulphonic Acid in Amlodipine Besylate Drug Substance by Ion Chromatography with Suppressed Conductivity Detection. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Sample preparation in analysis of pharmaceuticals. SciSpace. Available from: [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ACS Omega. Available from: [Link]

  • Overview of novel sample pretreatment methods and their pharmaceutical applications in bioanalysis. Future Journal of Pharmaceutical Sciences. Available from: [Link]

  • Solutions for Pharmaceutical Impurities - Shimadzu. Available from: [Link]

  • Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. Waters. Available from: [Link]

  • Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. RSC Publishing. Available from: [Link]

  • Development and validation of HPLC method for some azoles in pharmaceutical preparation. ResearchGate. Available from: [Link]

  • Analytical Method Development, Validation and Optimization of Fluconazole Drug Using RP- HPLC. International Journal of Scientific Research & Technology. Available from: [Link]

  • Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatiza. Semantic Scholar. Available from: [Link]

  • Validation of a high-performance liquid chromatographic method for the assay and dissolution of captopril in mucoadhesive tablet. Journal of Applied Pharmaceutical Science. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate

As a Senior Application Scientist, my priority is to empower our partners in research and development with not just high-quality reagents, but also the critical knowledge to handle them safely and responsibly. Ethyl 4-(5...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my priority is to empower our partners in research and development with not just high-quality reagents, but also the critical knowledge to handle them safely and responsibly. Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate is a complex molecule, and its structural similarity to pharmacologically active compounds, such as the COX-2 inhibitor Valdecoxib, necessitates a cautious and informed approach to its lifecycle management, particularly disposal.[1]

This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. Our objective is to ensure the safety of laboratory personnel and the protection of our environment.

Part 1: Hazard Assessment and Characterization

  • Benzenesulfonate Moiety: This functional group is characteristic of a strong acid derivative. Related compounds, such as benzenesulfonic acid and its simple esters, are known to be corrosive and can cause severe skin burns and eye damage.[2][3] It is prudent to assume this compound carries similar irritant or corrosive properties.

  • Isoxazole Moiety: Isoxazoles are a class of heterocyclic compounds widely used in medicinal chemistry for their diverse biological activities.[4][5][6] The parent compound, isoxazole, is a flammable liquid.[7] While this larger derivative is a solid, the inherent reactivity of the ring system means it should be handled as a potentially bioactive and toxic substance.

  • Environmental Persistence: Sulfonated aromatic compounds are known for their environmental persistence.[8] The carbon-sulfur bond is thermodynamically stable, making many of these compounds resistant to biodegradation in conventional wastewater treatment.[8][9] This characteristic makes disposal down the sanitary sewer system entirely unacceptable.

Regulatory Framework: Based on these characteristics (potential corrosivity, toxicity, and environmental persistence), Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate and materials contaminated with it must be treated as hazardous waste . Disposal is governed by federal regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA) in the United States, as well as state and local laws.[10][11][12]

Part 2: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of the target compound. The causality behind each step is explained to ensure a deep understanding of the safety principles involved.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure a barrier is in place to prevent personal exposure. The inferred hazards dictate the required level of protection.

  • Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes of solutions or contact with solid dust.

  • Hand Protection: Nitrile gloves are required. If working with solutions, consult a glove compatibility chart to ensure adequate protection against the specific solvent being used.

  • Body Protection: A standard laboratory coat must be worn.

Step 2: Waste Segregation

This is the most critical step in preventing accidental and dangerous chemical reactions in the waste stream.

  • Principle of Segregation: Never mix incompatible waste streams.[13][14][15] For example, mixing sulfonated acid derivatives with bases can cause a neutralization reaction, while mixing with strong oxidizers could lead to a vigorous, unsafe reaction.

  • Action: Designate a specific hazardous waste container for Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate and its associated waste (e.g., contaminated weigh boats, wipes). This waste stream should be classified as non-halogenated organic waste .

Step 3: Container Selection and Labeling

Proper containment and communication are pillars of laboratory safety.

  • Container Choice: Use only containers made of compatible materials. For solid waste, a screw-cap polyethylene or glass jar is suitable. For liquid waste solutions, use a high-density polyethylene (HDPE) or glass bottle that can be securely sealed.[16] The original product container is often an excellent choice for waste accumulation.[16]

  • Labeling Protocol: The container must be labeled clearly as soon as the first particle of waste is added.[16] Use your institution's official hazardous waste tag.[11] The label must include:

    • The words "Hazardous Waste"[17]

    • The full, unabbreviated chemical name: "Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate"

    • An accurate list of all components in a mixture, including solvents.

    • The approximate percentage of each component.

    • The date accumulation began.

    • The name of the Principal Investigator and the laboratory location.

    • Clear hazard indicators (e.g., check boxes for "Corrosive" or "Toxic").

Step 4: Accumulation and Storage

Waste must be stored safely in a designated laboratory area pending pickup.

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA), such as a ventilated cabinet or a secondary containment tray.[10][16]

  • Container Management: The waste container must be kept tightly closed at all times, except when you are actively adding waste.[10][16] This prevents the release of vapors and protects the container's contents from contamination.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant tray or tub to contain any potential leaks or spills.[16]

Step 5: Arrange for Final Disposal

Hazardous chemical waste must never be placed in the regular trash or poured down the drain.[11][18]

  • Contact EHS: Disposal must be managed through your institution's Environmental Health and Safety (EHS) office or an equivalent department.[19]

  • Request Pickup: Once the container is full or you have finished the project generating the waste, submit a chemical waste pickup request form to your EHS office.[11][16] EHS personnel are trained to handle, transport, and consolidate waste for final disposal by a licensed hazardous waste management company.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for handling waste generated from experiments involving Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate.

G cluster_0 Waste Generation & Initial Handling cluster_1 Waste Characterization & Containment cluster_2 Final Disposal Pathway Waste Waste Generated (Solid, Liquid, or Contaminated Material) PPE Step 1: Don Correct PPE (Goggles, Gloves, Lab Coat) Waste->PPE Segregate Step 2: Segregate Waste Stream (Non-Halogenated Organic) PPE->Segregate Pure Pure/Unused Chemical or Grossly Contaminated Material Segregate->Pure Empty Empty Product Container Segregate->Empty Label Step 3: Use Compatible Container & Apply Hazardous Waste Label Pure->Label Rinse Triple Rinse with Appropriate Solvent Empty->Rinse Store Step 4: Store in Satellite Accumulation Area (SAA) Label->Store Collect Collect Rinsate as Hazardous Waste Rinse->Collect DisposeContainer Dispose of Defaced Container in Normal Lab Glass/Plastic Waste Rinse->DisposeContainer EHS Step 5: Request Pickup by EHS/Licensed Contractor Store->EHS Collect->Label

Sources

Handling

Operational Guide: Safe Handling and Disposal of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate. The information herein is...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate. The information herein is synthesized from established chemical safety principles and data on structurally related compounds to ensure a comprehensive and cautious approach in the absence of a specific Safety Data Sheet (SDS).

Guiding Principle: Hazard Assessment Based on Chemical Structure

  • Ethyl Benzenesulfonate Moiety: Sulfonate esters, particularly those of low molecular weight alcohols like ethanol, are a class of compounds with well-documented potential for genotoxicity.[3] They are known alkylating agents, which can interact with DNA and may induce mutagenic, carcinogenic, or teratogenic effects.[3][4] Regulatory bodies express significant concern over their presence as impurities in pharmaceutical products.[3][4]

  • Substituted Isoxazole Ring: While the specific toxicity of this arrangement is unknown, related isoxazole and oxazole compounds are known to cause skin, eye, and respiratory irritation.

Given these structural alerts, the Occupational Safety and Health Administration (OSHA) Laboratory Standard requires that substances of unknown toxicity be handled as if they are toxic.[1][2] All operational and disposal plans must reflect this high level of caution.

Hierarchy of Controls: A Systematic Approach to Safety

The most effective way to mitigate risk is to follow the hierarchy of controls. Personal Protective Equipment (PPE), while essential, is the final line of defense. This guide is structured around this principle.

Hierarchy of Controls cluster_HOC Hierarchy of Controls (Most to Least Effective) cluster_Elim Eng Engineering Controls (e.g., Fume Hood) Admin Administrative Controls (e.g., SOPs, Training) Eng->Admin PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) Admin->PPE Elim Elimination / Substitution (Not addressed in this guide)

Caption: The Hierarchy of Controls prioritizes engineering and administrative measures over personal protective equipment.

Personal Protective Equipment (PPE): Your Essential Barrier

Given the compound's potential as a genotoxic alkylating agent and irritant, meticulous use of appropriate PPE is mandatory.[5][6] Do not handle this compound outside of a designated laboratory area equipped with the following PPE.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields. A face shield should be worn over goggles when handling larger quantities (>25g) or if there is a significant splash risk.[7]Protects against splashes of powder or solvent, which can cause serious eye irritation.[5] The sulfonate structure necessitates robust protection.
Hand Protection Chemical-resistant nitrile gloves (minimum thickness of 4 mil). Consider double-gloving.Prevents skin contact and potential absorption. Sulfonate esters are potent electrophiles and alkylating agents; skin contact must be avoided.[8] Always inspect gloves before use and use proper removal technique to avoid contaminating your hands.
Body Protection A long-sleeved laboratory coat. Consider a chemically resistant apron for large-scale operations.Protects skin and personal clothing from contamination.[9] Disposable gowns may be preferable to prevent cross-contamination.[10][11]
Respiratory Protection Not typically required when handling small quantities within a certified chemical fume hood. If weighing outside a ventilated enclosure or if dust generation is unavoidable, a NIOSH-approved N95 respirator is necessary.[9]Minimizes inhalation of the compound, which may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for minimizing exposure and preventing contamination.

Operational Workflow Prep 1. Preparation - Verify fume hood function - Don all required PPE - Designate waste containers Weigh 2. Weighing - Perform in fume hood - Use anti-static weigh boat - Tare balance with boat - Add compound slowly Prep->Weigh Solubilize 3. Solubilization - Add solvent to vessel first - Add solid compound to solvent - Cap and mix gently Weigh->Solubilize Reaction 4. Reaction/Use - Keep vessels closed - Work within fume hood - Maintain secondary containment Solubilize->Reaction Decon 5. Decontamination - Wipe down work surface - Decontaminate equipment - Dispose of contaminated wipes as solid hazardous waste Reaction->Decon Disposal 6. Waste Segregation - Segregate solid & liquid waste - Label containers clearly - Store in designated area Decon->Disposal

Caption: Standard operational workflow for handling Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate.

Detailed Steps:
  • Preparation:

    • Before beginning, ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE as specified in the table above.

    • Prepare and clearly label separate, dedicated hazardous waste containers for solid and liquid waste.[12][13]

  • Weighing and Transfer (Solid):

    • Always handle the solid compound within a chemical fume hood to contain any airborne particles.

    • Use a spatula to carefully transfer the solid to a tared weigh dish. Avoid creating dust.

    • After weighing, gently tap the weigh dish to transfer the solid into the receiving vessel.

    • Rinse the spatula and weigh dish with a small amount of the intended solvent, collecting the rinse into the reaction vessel to ensure a complete and contained transfer. Dispose of the weigh dish as solid hazardous waste.

  • Preparing Solutions:

    • When dissolving the compound, add the solvent to the vessel first, followed by the slow addition of the solid. This minimizes the potential for dust generation.

    • Cap the vessel before mixing (vortexing, sonicating, or stirring).

  • During Use:

    • Keep all containers with the compound sealed when not in immediate use.[14]

    • Conduct all manipulations within the fume hood.

    • Use secondary containment (e.g., a tray) to contain any potential spills.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial.[9]

  • Evacuate & Alert: Alert colleagues in the immediate area and evacuate non-essential personnel.

  • Ventilate: Ensure the fume hood is drawing properly.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.[9]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, pads) must be disposed of as solid hazardous waste.[12]

  • Report: Report the incident to your laboratory supervisor and Environmental Health & Safety (EHS) department.

Disposal Plan: Managing Hazardous Waste

Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[9][13] All materials contaminated with Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate must be treated as hazardous chemical waste.

  • Liquid Waste:

    • Collect all solutions containing the compound in a dedicated, leak-proof, and chemically compatible container with a secure screw-top cap.[9]

    • The container must be clearly labeled "Hazardous Waste" and list all chemical constituents, including solvents.

    • Do not mix this waste stream with other incompatible chemical wastes.[12]

  • Solid Waste:

    • Collect all contaminated solids in a separate, clearly labeled, leak-proof container.[9]

    • This includes used gloves, weigh boats, absorbent pads, and any other disposable materials that have come into contact with the compound.

  • Final Disposal:

    • Store waste containers in a designated, secure satellite accumulation area.

    • Contact your institution's EHS department to arrange for the pickup and final disposal by a licensed hazardous waste contractor.[12]

References

  • NextSDS. ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate. NextSDS.
  • BenchChem. Proper Disposal of Benzo[d]isoxazol-3-ol: A Guide for Laboratory Professionals. BenchChem.
  • BenchChem. Proper Disposal of 4-propyl-1,3-oxazole: A Step-by-Step Guide for Laboratory Professionals. BenchChem.
  • U.S. Occupational Safety and Health Administration. 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. eCFR.
  • U.S. Occupational Safety and Health Administration. Requirement for Unknown Acute Toxicity Statement. OSHA.
  • U.S. Occupational Safety and Health Administration. Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). OSHA.
  • OSHA.com. How to Safely Handle Dangerous Substances in the Workplace. OSHA.com.
  • Cornell University Environmental Health and Safety. Chapter 7 - Safe Chemical Use. Cornell EHS.
  • Sigma-Aldrich. Safety Data Sheet for 3-Phenylphenol. Sigma-Aldrich.
  • University of Aveiro. Laboratory Waste Disposal. University of Aveiro.
  • MCR Safety. Understanding Solvents and PPE for Chemical Safety. MCR Safety Blog.
  • Merck Millipore. Safety Data Sheet. Merck Millipore.
  • Eldred, C. Sulfonate Esters - How Real is the Risk?. Presentation.
  • Cornell University Environmental Health and Safety. Guide for Drain Disposal of Laboratory Chemicals. Cornell EHS.
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). HSA.
  • Angene Chemical. Safety Data Sheet for 4-((4-(m-tolyloxy)phenyl)sulfonamido)benzoic acid. Angene Chemical.
  • Onu, D., et al. Effectiveness of personal protective equipment in working with pesticides – a systematic review. ResearchGate.
  • GERPAC. Personal protective equipment for preparing toxic drugs. GERPAC.
  • Teasdale, A., et al. An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. ResearchGate.
  • Tokyo Chemical Industry. Safety Data Sheet for Ethyl Benzenesulfonate. TCI.
  • Weinreb, S. M. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. PMC.
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  • European Medicines Agency (EMA). Preclinical studies with certain mesilate esters. EMA.
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